6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
6-bromo-3-(chloromethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-2-6-7(4-10)11-12-8(6)3-5/h1-3H,4H2 |
InChI Key |
ILDREVPKROONQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)ON=C2CCl |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
This technical guide details the physicochemical profile, synthetic pathways, and reactivity of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (also chemically designated as 6-bromo-3-(chloromethyl)-1,2-benzisoxazole).
Dual-Functional Scaffold for Medicinal Chemistry & Agrochemical Discovery[1]
Executive Summary
6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a high-value heterocyclic intermediate characterized by its orthogonal reactivity . It features two distinct electrophilic sites: a highly reactive alkyl chloride "warhead" at the C3 position and a stable aryl bromide at the C6 position.[1] This duality allows researchers to perform sequential functionalization—typically nucleophilic substitution at the chloromethyl group followed by palladium-catalyzed cross-coupling at the aryl bromide. It is a critical building block in the synthesis of zonisamide analogs (antiepileptics) and atypical antipsychotic pharmacophores.[1]
Physicochemical Profile
The compound exhibits lipophilic characteristics typical of halogenated benzisoxazoles. Its low water solubility necessitates the use of polar aprotic solvents for efficient reactivity.
| Property | Value / Description | Note |
| IUPAC Name | 6-Bromo-3-(chloromethyl)-1,2-benzoxazole | Often indexed as benzisoxazole |
| Molecular Formula | C₈H₅BrClNO | |
| Molecular Weight | 246.49 g/mol | Monoisotopic: 244.92 Da |
| CAS Number | Not widely listed;[2][3][4] Analogous to 651780-00-6 | Search by structure or IUPAC recommended |
| Appearance | White to pale yellow crystalline solid | |
| Melting Point | 78–82 °C (Predicted) | Structure-dependent; analogs range 70–100°C |
| LogP (Predicted) | 2.8 ± 0.4 | Moderate lipophilicity; cell-permeable |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water (<0.1 mg/mL) |
| TPSA | ~26 Ų | Good blood-brain barrier (BBB) penetration potential |
Synthetic Methodology
To ensure high purity and avoid regioisomeric byproducts, the oxime cyclization route is the industry standard.[1] This method avoids the poor selectivity often seen in radical halogenation of 3-methylbenzisoxazoles.
Core Synthesis Protocol: The Cyclization Route
This workflow utilizes an intramolecular nucleophilic displacement on an activated oxime.
-
Precursor Assembly:
-
Start: 3-Bromophenol.
-
Acylation: Friedel-Crafts acylation with 2-chloroacetyl chloride (AlCl₃ catalyst) yields 4-bromo-2-hydroxy-α-chloroacetophenone .
-
Note: The para position to the hydroxyl group is activated, directing the acyl group to the correct position (ortho to OH, para to Br).[1]
-
-
Oxime Formation:
-
Cyclization (Ring Closure):
-
Reagent: Thionyl chloride (SOCl₂) or Polyphosphoric acid (PPA).[1]
-
Mechanism: The oxime hydroxyl group attacks the carbonyl carbon (activated), followed by dehydration.[1] Alternatively, under basic conditions, the phenolic oxygen attacks the oxime carbon.[1]
-
Purification: Recrystallization from Ethanol/Hexane.[1]
-
Visualization: Synthetic Pathway
Figure 1: Step-wise synthesis via the modified Friedel-Crafts/Oxime Cyclization route.
Reactivity & Stability Profile
Understanding the electronic distribution is vital for designing successful reactions. The molecule contains a "soft" electrophile (Ar-Br) and a "hard" electrophile (Alkyl-Cl).
A. The Chloromethyl "Warhead" (C3 Position)
-
Nature: Highly reactive alkylating agent.[1]
-
Reactivity: Susceptible to S_N2 attack by nucleophiles (amines, thiols, alkoxides).[1]
-
Application: Used to attach the benzisoxazole core to piperidines (for antipsychotics) or sulfonamides.[1]
-
Stability Warning: In the presence of strong hydroxide bases (NaOH/KOH) and heat, the isoxazole ring can undergo Kemp elimination-type ring opening , destroying the core to form salicylonitriles.[1] Use mild bases like K₂CO₃ or DIPEA.
B. The Aryl Bromide (C6 Position)[2]
-
Nature: Stable under standard nucleophilic conditions.[1]
-
Reactivity: Excellent partner for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Strategy: Perform S_N2 substitutions at C3 before Pd-coupling at C6 to avoid catalyst poisoning or side reactions with the alkyl chloride.
Visualization: Reactivity Map
Figure 2: Orthogonal reactivity profile showing distinct reaction zones.
Handling & Safety (E-E-A-T)
As a halogenated alkylating agent, this compound poses specific toxicological risks.[1]
-
Acute Toxicity: Likely acts as a lachrymator and skin irritant due to the chloromethyl moiety (analogous to benzyl chloride).[1]
-
Genotoxicity: Alkyl halides are potential mutagens; handle in a fume hood.[1]
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of -CH₂Cl to -CH₂OH can occur over time).
-
Disposal: Quench with an amine solution or dilute NaOH before disposal to neutralize alkylating potential.[1]
References
-
Uno, H., et al. (1979).[1][6] Studies on 3-substituted 1,2-benzisoxazole derivatives.[5][6][7][8][9] Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives. Journal of Medicinal Chemistry, 22(2), 180–183.[1] Link
-
Pal, M., et al. (2022).[1] N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.[5][7] Molbank, 2022(2), M1386.[1] Link
-
PubChem Compound Summary. (2025). 6-bromo-3-(chloromethyl)-1,2-benzoxazole.[4] PubChem CID 129978063.[1] Link[1]
-
Vicini, P., et al. (2016).[1] Reactivity of 2-trichloromethylbenzoxazoles towards various nucleophiles. SciSpace.[1] Link
Sources
- 1. 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,3-benzoxazole-2(3H)-thione | C7H4BrNOS | CID 12657265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 6-bromo-3-(chloromethyl)-1,2-benzoxazole (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]
- 5. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]
- 6. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzisoxazole synthesis [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
Technical Guide: Molecular Weight & Structural Analysis of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
[1]
Executive Summary
This guide provides a definitive technical analysis of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (CAS: Analogous to 271-95-4 series).[1] As a halogenated benzisoxazole, this scaffold is a critical intermediate in the synthesis of antipsychotic agents (e.g., Risperidone analogs) and anticonvulsants (Zonisamide derivatives).
The presence of two distinct halogen atoms (Bromine at C6, Chlorine at the C3-methyl position) creates a unique physicochemical profile requiring specific analytical protocols. This document outlines the exact molecular weight calculations, isotopic distribution logic, and a self-validating quality control (QC) workflow.
Physicochemical Profile
Nomenclature and Structure
-
IUPAC Name: 6-Bromo-3-(chloromethyl)-1,2-benzoxazole[1]
-
Alternative Names: 6-Bromo-3-(chloromethyl)benzo[d]isoxazole[1]
-
SMILES: ClCC1=NOC2=C1C=CC(Br)=C2 (Note: Isomeric verification required during synthesis)
Molecular Weight Analysis
Precise mass spectrometry requires distinguishing between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for MS identification).
| Parameter | Value | Notes |
| Formula | C₈H₅BrClNO | |
| Average MW | 246.49 g/mol | Use for molarity/yield calculations.[1] |
| Monoisotopic Mass | 244.9246 Da | Based on ⁷⁹Br (50.7%) and ³⁵Cl (75.8%).[1] |
| Exact Mass (M+2) | 246.9226 Da | The most abundant peak due to ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl overlap. |
Isotopic Distribution Logic (The "Fingerprint")
The co-existence of Bromine and Chlorine creates a diagnostic "M, M+2, M+4" pattern in Mass Spectrometry.
Structural Elucidation & Spectroscopy
Nuclear Magnetic Resonance (NMR) Strategy
The 1,2-benzoxazole core is planar. The 6-bromo substitution pattern simplifies the aromatic region into a specific splitting pattern.[1]
¹H NMR Prediction (400 MHz, DMSO-d₆):
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| C3-CH₂Cl | 5.15 – 5.25 | Singlet (s) | 2H | Deshielded by Cl and the aromatic heterocycle.[1] Characteristic singlet. |
| H-4 | 7.85 – 7.95 | Doublet (d) | 1H | J ≈ 8.5 Hz.[1][2] Ortho to H-5.[1][3] Shielded relative to H-7.[1] |
| H-5 | 7.55 – 7.65 | dd | 1H | J ≈ 8.5, 1.8 Hz.[1] Ortho to H-4, Meta to H-7. |
| H-7 | 8.05 – 8.15 | Doublet (d) | 1H | J ≈ 1.8 Hz.[1] Deshielded by the ring Oxygen and Bromine. |
¹³C NMR Key Signals:
-
C3 (Isoxazole): ~155 ppm (Quaternary, attached to N and O).
-
CH₂Cl: ~35-37 ppm.[1]
-
C6-Br: ~120-125 ppm (Upfield shift due to heavy atom effect).[1]
Mass Spectrometry Workflow
The following diagram illustrates the decision logic for confirming the structure using MS data, specifically filtering for the halogen pattern.
Figure 1: Mass Spectrometry Decision Tree for Halogenated Benzisoxazoles.
Experimental Protocols
Synthesis Context (Impurity Origin)
To understand the analysis, one must understand the origin. This compound is typically synthesized via the cyclization of 4-bromo-2-hydroxy-2'-chloroacetophenone with hydroxylamine.[1]
-
Critical Impurity A: Uncyclized oxime intermediate.[1]
-
Critical Impurity B: Hydrolysis product (3-hydroxymethyl analog) if exposed to moisture.[1]
Quality Control Workflow (Self-Validating System)
This protocol ensures that the material is suitable for downstream cross-coupling or nucleophilic substitution.[1]
Method: Reverse-Phase HPLC-UV
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/bond absorption).[1]
Validation Step: The retention time (RT) of the target molecule must shift significantly if the Chlorine is displaced.
-
Test: React a small aliquot with excess Diethylamine in THF (10 mins).
-
Result: The peak at RT X must disappear and be replaced by a more polar peak at RT X - 1.5 min (formation of the diethylamine adduct). If the peak does not move, the reactive -CH₂Cl handle is absent.
Figure 2: Self-validating Quality Control Workflow ensuring chemical reactivity.
Handling & Stability
-
Lachrymator Potential: The -CH₂Cl moiety acts as an alkylating agent similar to benzyl chloride.[1] It is a potent skin and eye irritant.[1]
-
Storage: Store at 2-8°C under Argon. Moisture sensitive (hydrolysis of alkyl chloride).[1]
-
Reactivity: The C3-chloromethyl group is highly reactive toward nucleophiles (amines, thiols). The C6-bromo group is stable until subjected to Pd-catalyzed cross-coupling conditions.[1]
References
-
Synthesis of Benzisoxazole Precursors
- Title: "Synthesis and biological evaluation of N-[3-(chloromethyl)
- Source:Molecules (MDPI), 2022.
- Context: Provides NMR shift data for the 3-chloromethyl-1,2-benzisoxazole core.
-
Isotopic Abundance Data
-
General Benzisoxazole Properties
Sources
- 1. 1,2-Benzisoxazole [webbook.nist.gov]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. ms isotopes: Br and Cl [employees.csbsju.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Advanced Technical Guide: Structure-Activity Relationship (SAR) of 6-Bromo-Benzoxazole Derivatives
Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for adenine and guanine, which facilitates its interaction with various biological polymers. Within this class, 6-bromo-benzoxazole derivatives represent a high-value subclass. The introduction of a bromine atom at the C-6 position is not merely a lipophilic modification; it acts as a critical anchor point for halogen bonding (σ-hole interactions) within enzyme active sites, significantly enhancing potency against targets such as VEGFR-2 (anticancer) and DNA Gyrase (antimicrobial).
This guide provides a rigorous analysis of the synthetic pathways, SAR logic, and biological mechanisms of these derivatives, designed for application scientists and drug developers.
Chemical Architecture & Synthesis[1][2]
Core Scaffold Analysis
The 6-bromo-benzoxazole core consists of a benzene ring fused to an oxazole ring. The numbering system is critical for SAR discussion:
-
Position 2 (C-2): The primary vector for diversity (R-group substitution).
-
Position 6 (C-6): The site of the bromine atom, providing steric bulk and electronic modulation.
-
Position 3 (N-3): The nitrogen atom, capable of hydrogen bonding or alkylation (in benzoxazolinone forms).
Synthetic Pathways
Two primary routes are employed to access these derivatives. Route A is preferred for combinatorial library generation due to the availability of diverse aldehydes/carboxylic acids.
Figure 1: Primary synthetic workflows for accessing 6-bromo-benzoxazole libraries.
Structure-Activity Relationship (SAR) Analysis
The SAR of these derivatives is driven by the interplay between the lipophilic 6-Br anchor and the electronic nature of the C-2 substituent.
The Role of 6-Bromine (The "Anchor")
-
Halogen Bonding: Unlike chlorine or fluorine, the bromine atom at C-6 exhibits a distinct positive electrostatic potential cap (σ-hole). This allows it to form directional halogen bonds with backbone carbonyl oxygens in target proteins (e.g., Valine residues in kinase hinges).
-
Lipophilicity (
): The 6-Br substitution increases the partition coefficient ( ) by approximately 0.8–1.1 units compared to the unsubstituted congener. This enhances passive membrane permeability, critical for intracellular targets like DNA Gyrase.
Position 2 Substitutions (The "Warhead")
Modifications at C-2 determine the specificity of the molecule.
| C-2 Substituent | Electronic Effect | Biological Outcome | Mechanism Insight |
| Phenyl | Neutral/Lipophilic | Moderate Activity | Provides π-π stacking interactions. |
| p-NO₂-Phenyl | Strong EWG | High Antibacterial | Enhances electrophilicity; potential covalent interaction with nucleophilic residues. |
| p-OCH₃-Phenyl | Strong EDG | High Anticancer | Increases electron density on the benzoxazole ring; favors intercalation or kinase binding. |
| Pyridyl / Furyl | Heterocyclic | Variable | Improves water solubility; introduces additional H-bond acceptors. |
SAR Visualization
The following diagram maps the functional impact of specific structural zones.
Figure 2: Functional dissection of the 6-bromo-benzoxazole pharmacophore.
Biological Mechanisms & Data[1][3][4][5][6][7][8][9][10][11][12]
Anticancer Activity (VEGFR-2 Inhibition)
6-bromo-benzoxazole derivatives act as ATP-competitive inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).
-
Mechanism: The benzoxazole nitrogen (N-3) forms a hydrogen bond with Cys919 in the hinge region of VEGFR-2. The 6-Br atom occupies the hydrophobic pocket adjacent to the gatekeeper residue, stabilizing the binding conformation via van der Waals forces and halogen bonding.
-
Potency: Derivatives such as 5-amino-2-(p-bromophenyl)-benzoxazole have demonstrated
values as low as 22 nM against MCF-7 breast cancer cell lines.
Antimicrobial Activity (DNA Gyrase)
These compounds target bacterial DNA Gyrase (Topoisomerase II) , specifically the GyrB subunit.
-
Mechanism: Molecular docking reveals that the scaffold binds to the ATP-binding pocket. The 6-Br group is crucial for penetrating the hydrophobic sub-pocket defined by Val43 and Ile78 , while the C-2 substituent interacts with Asn46 via hydrogen bonding.
Quantitative Activity Summary
The table below synthesizes potency data from recent studies comparing 6-bromo derivatives to their non-halogenated counterparts.
| Compound ID | Structure (C-2 Sub) | Target / Cell Line | Activity ( | Ref |
| BB-01 | p-Bromophenyl | MCF-7 (Breast Cancer) | 22 nM | [1] |
| BB-01 | p-Bromophenyl | MDA-MB-231 | 28 nM | [1] |
| Cmpd 12 | p-Nitrophenyl | S. aureus (MRSA) | 25 µg/mL (MIC) | [2] |
| Cmpd 12 | p-Nitrophenyl | E. coli | 50 µg/mL (MIC) | [2] |
| Ref (Sorafenib) | -- | VEGFR-2 (Enzyme) | 90 nM | [3] |
Experimental Protocols
Protocol: Synthesis of 6-Bromo-2-(4-chlorophenyl)benzoxazole
Objective: To synthesize a high-purity probe for SAR validation.
-
Reagents: 2-Amino-5-bromophenol (1.88 g, 10 mmol), 4-Chlorobenzaldehyde (1.40 g, 10 mmol), Sodium metabisulfite (
), Ethanol (DMSO alternative). -
Procedure:
-
Step 1: Dissolve 2-amino-5-bromophenol and 4-chlorobenzaldehyde in 30 mL of absolute ethanol.
-
Step 2: Add
(10 mmol) as an oxidant/catalyst. -
Step 3: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Step 4: Cool the reaction mixture to room temperature. Pour into crushed ice.
-
Step 5: Filter the precipitate, wash with cold water, and recrystallize from ethanol.
-
-
Validation:
-
Yield: Expected >75%.
-
Melting Point: ~198–200°C.
-
1H NMR (DMSO-d6): Look for aromatic doublets at
7.5–8.0 ppm and the disappearance of the aldehyde proton ( 10.0 ppm).
-
Protocol: In Vitro VEGFR-2 Kinase Assay
Objective: To quantify the inhibitory potential of the synthesized derivative.
-
System: HTScan® VEGFR-2 Kinase Assay Kit (Cell Signaling Technology or equivalent).
-
Workflow:
-
Incubate 6-bromo-benzoxazole derivative (serial dilutions: 0.1 nM to 10 µM) with recombinant VEGFR-2 kinase and ATP/Substrate peptide in reaction buffer.
-
Time: 30 minutes at Room Temperature.
-
Detection: Add stop buffer and detection antibody (anti-phosphotyrosine). Read fluorescence/luminescence.
-
Calculation: Plot Dose-Response curve to determine
using non-linear regression (GraphPad Prism).
-
References
-
Medicine Science (2022). Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[p-bromophenyl]-benzoxazole in breast cancer cell lines.
-
MDPI (2026). New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. [1]
-
ResearchGate (2025). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation.
-
Bentham Science (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
-
NIH PubMed (2022). Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs.
Sources
Technical Deep Dive: 3-Substituted 1,2-Benzoxazole Scaffolds
Executive Summary: The "Privileged" Indoxazene Core
The 1,2-benzoxazole (chemically known as 1,2-benzisoxazole or indoxazene) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Unlike its isomer benzoxazole (1,3-substitution), the 1,2-benzisoxazole features a labile N-O bond within the isoxazole ring fused to a benzene moiety.[1] This unique electronic distribution allows for specific pi-stacking interactions and hydrogen bonding profiles that are critical in Central Nervous System (CNS) therapeutics and emerging oncology targets.
This guide dissects the 3-substituted variants, a class exemplified by the antiepileptic Zonisamide and the antipsychotic Risperidone .[1] We will explore the synthetic architecture, structure-activity relationships (SAR), and the precise pharmacological mechanisms that make this scaffold indispensable in modern drug discovery.[1]
Pharmacological Architecture & SAR
The biological activity of 1,2-benzisoxazoles is heavily dictated by the substituent at the C3 position.[1] This position serves as the "warhead" vector, directing the molecule toward specific ion channels or G-protein coupled receptors (GPCRs).[1]
Therapeutic Landscape[2]
| Therapeutic Area | Key Substituent (C3) | Mechanism of Action (MoA) | Representative Drug/Lead |
| CNS (Epilepsy) | Sulfamoylmethyl (–CH₂SO₂NH₂) | Blockade of voltage-gated Na⁺ channels & T-type Ca²⁺ channels.[1][2] | Zonisamide |
| CNS (Psychosis) | Piperidinyl / Tetrahydropyridinyl | Antagonism of D₂ (dopamine) and 5-HT₂A (serotonin) receptors.[1] | Risperidone , Paliperidone |
| Oncology | 1,2,3-Triazole tethers | Inhibition of Histone Deacetylase (HDAC) and VEGFR-2.[1] | Experimental Leads (e.g., PTB analogs) |
| Antimicrobial | Amide/Urea linkages | Inhibition of bacterial DNA gyrase (putative).[1] | Research Compounds |
Structure-Activity Relationship (SAR) Matrix
The efficacy of the scaffold relies on a delicate balance of electronics on the benzene ring and sterics at the C3 position.
-
Position 3 (C3): The critical vector. Bulky, basic groups (e.g., piperidines) favor GPCR binding (D2/5-HT2A).[1] Small, polar groups (e.g., sulfonamides) favor ion channel pore occlusion.[1]
-
Position 6 (C6): Electron-withdrawing groups (EWGs) like Fluorine are essential for metabolic stability and potency (seen in Risperidone). They prevent oxidative metabolism at this prone site.[1]
-
Position 5 (C5): Substitution here often modulates lipophilicity (LogP).[1] Halogenation at C5 can increase potency but often correlates with higher neurotoxicity in anticonvulsant models.[1][3]
-
The N-O Bond: This bond is susceptible to reductive cleavage.[1] In prodrug strategies, this bond is cleaved metabolically to open the ring, forming active salicylamide derivatives.[1]
Synthetic Methodologies
Constructing the 1,2-benzisoxazole core requires overcoming the entropy barrier of forming the heterocycle.[1] We categorize synthesis into Classical Cyclization and Modern Transition-Metal Catalysis .[1]
Visualizing the Synthetic Logic
Caption: Comparative synthetic pathways showing the classical SNAr cyclization versus modern Copper-catalyzed domino reactions.
Detailed Experimental Protocol
Target: Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Significance: This is the key pharmacophore core for Risperidone and Paliperidone.[1] Methodology: Base-mediated internal cyclization of in situ generated oximes (Adapted from Basappa et al.[1] and J. Med.[1][4] Chem. standards).
Reagents & Equipment
-
Substrate: 2,4-Difluorophenyl(piperidin-4-yl)methanone hydrochloride.[1]
-
Reagents: Hydroxylamine hydrochloride (
), Potassium Hydroxide (KOH).[1] -
Solvent: Water/Ethanol mixture.[1]
-
Atmosphere: Nitrogen or Argon balloon (to prevent side-oxidation).[1]
Step-by-Step Workflow
-
Oxime Generation (In Situ):
-
Dissolve 2,4-Difluorophenyl(piperidin-4-yl)methanone (10 mmol) in ethanol (20 mL).
-
Add Hydroxylamine hydrochloride (15 mmol) to the solution.
-
Critical Step: Slowly add aqueous KOH (40 mmol dissolved in min. water) dropwise at 0°C. The high basicity is required to deprotonate the oxime oxygen for the subsequent attack.
-
-
Cyclization (The "Shutter" Closure):
-
Heat the reaction mixture to reflux (approx. 78-80°C) for 4–6 hours.
-
Mechanism:[5][2][6][7] The oxime oxygen acts as a nucleophile, attacking the C-F bond at the ortho position (SNAr mechanism). The fluorine at the para position (C6) remains activating but unreactive due to steric/electronic positioning relative to the nucleophile.
-
-
Monitoring:
-
Monitor via TLC (System: DCM/MeOH 9:1). Look for the disappearance of the ketone spot and the appearance of a higher Rf fluorescent spot (benzisoxazole).
-
-
Work-up & Purification:
-
Cool the mixture to room temperature. Pour into crushed ice/water (100 mL).
-
The product typically precipitates as a solid.[1] Filter the precipitate.[1]
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous
, and concentrate in vacuo. -
Recrystallization: Purify using Ethanol/Water (1:1) to yield off-white crystals.[1]
-
-
Validation (Self-Check):
-
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde/ketone proton. Verify the piperidine ring protons (multiplets at 1.8–3.0 ppm) and the aromatic region (splitting pattern characteristic of 1,2,4-substitution).[1]
-
Mechanism of Action (MoA)
The 3-substituted 1,2-benzisoxazole scaffold operates via a "Dual-Lock" mechanism in CNS disorders.[1] It does not rely on a single pathway, which explains its efficacy in refractory epilepsy and schizophrenia.[1]
The Pharmacodynamic Pathway
-
Ion Channel Modulation (Zonisamide-like): The benzisoxazole ring, particularly when substituted with a sulfonamide, binds to the inner pore of Voltage-Gated Sodium Channels (VGSC).[1] This stabilizes the inactivated state of the channel, preventing repetitive neuronal firing (anti-seizure).
-
GPCR Antagonism (Risperidone-like): When substituted with a piperidine linker, the nitrogen at position 2 and the oxygen at position 1 mimic the indole core of serotonin.[1] This allows high-affinity binding to 5-HT2A receptors (antagonism), while the extended piperidine tail engages the D2 dopamine receptor.[1]
Caption: Dual mechanistic pathways of 1,2-benzisoxazole derivatives depending on C3 substitution.
Future Outlook: PROTACs and Hybrids
The future of this scaffold lies in Proteolysis Targeting Chimeras (PROTACs) . Researchers are currently exploring 3-substituted 1,2-benzisoxazoles as the "warhead" ligand to target specific oncoproteins (like HDACs), linked to E3 ligase recruiters.[1] The stability of the benzisoxazole ring against non-specific metabolic degradation makes it an ideal candidate for the linker attachment point in these complex molecules.
References
-
Zonisamide: Chemistry, Mechanism of Action, and Pharmacokinetics. Seizure, 2004.[1][5]
-
A Simple and Efficient Method for the Synthesis of 1,2-Benzisoxazoles: A Series of its Potent Acetylcholinesterase Inhibitors. Indian Journal of Chemical Technology, 2004.[1]
-
Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines. Bioorganic & Medicinal Chemistry Letters, 2015.[1]
-
Benzisoxazole: A Privileged Scaffold for Medicinal Chemistry. RSC Advances, 2022.[1]
-
Copper-Catalyzed Synthesis of Benzimidazoles and Benzisoxazoles via Cascade Reactions. Journal of Organic Chemistry, 2008.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Therapeutic Potential of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole in Drug Discovery
[1]
Executive Summary
6-Bromo-3-(chloromethyl)-1,2-benzoxazole (also known as 6-bromo-3-(chloromethyl)-1,2-benzisoxazole) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its structural duality—combining a reactive electrophilic chloromethyl moiety at the C3 position with a modifiable bromo-substituent at the C6 position—makes it a versatile linchpin for Divergent Oriented Synthesis (DOS).
While the parent scaffold, 1,2-benzisoxazole, is the pharmacophore of the blockbuster antiepileptic Zonisamide and the antipsychotic Risperidone , the 6-bromo-3-(chloromethyl) derivative offers a specific gateway to next-generation anticonvulsants, kinase inhibitors, and antimicrobial agents . This guide analyzes its chemical reactivity, therapeutic applications, and synthetic utility, providing a technical roadmap for its integration into drug discovery pipelines.
Chemical Architecture & Reactivity Profile[1]
The therapeutic value of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole lies in its orthogonal reactivity.[1] It allows medicinal chemists to independently modify two distinct vectors of the molecule, facilitating rapid Structure-Activity Relationship (SAR) expansion.
The 1,2-Benzisoxazole Core
The 1,2-benzisoxazole ring system (indoxazene) serves as a bioisostere for indole and benzothiazole. It possesses unique electronic properties due to the N-O bond, which imparts specific dipole moments and hydrogen-bonding capabilities crucial for binding to CNS targets (e.g., sodium channels, dopamine receptors).
The C3-Chloromethyl "Warhead"
The chloromethyl group at position 3 is a potent electrophile.[1] It is susceptible to nucleophilic attack (
-
Sulfonamides: Via reaction with sodium bisulfite followed by chlorination and amidation (Zonisamide pathway).
-
Amines: Via direct displacement to generate CNS-active amino-alkyl derivatives.[1]
-
Triazoles: Via displacement with azide followed by Click chemistry (CuAAC).
The C6-Bromo "Diversity Handle"
The bromine atom at position 6 is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows for the introduction of aryl, heteroaryl, or amino groups to tune lipophilicity (
Therapeutic Applications
Neurology: Next-Generation Anticonvulsants
The most direct application of this scaffold is in the synthesis of Zonisamide analogs .[1] Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) acts by blocking voltage-sensitive sodium channels and T-type calcium channels.[1]
-
Mechanism: The sulfonamide group coordinates with the zinc ion in carbonic anhydrase or interacts with the channel pore.
-
Innovation: Using the 6-bromo derivative allows for the synthesis of 6-substituted zonisamide analogs .[1] Research indicates that substitution at the 6-position can alter the metabolic profile (preventing ring opening) and enhance blood-brain barrier (BBB) penetration.[1]
Oncology: Kinase Inhibition and ER- Ligands
Benzisoxazole derivatives have shown promise as inhibitors of various kinases implicated in cancer proliferation.
-
Target: The 3-chloromethyl group can be derivatized with piperazine or morpholine linkers to mimic the ATP-binding motif of kinase inhibitors.[1]
-
Estrogen Receptor Beta (ER-
): 6-bromo-substituted benzisoxazoles have been identified as selective ligands for ER- .[1] The bromine atom can be replaced with phenolic moieties via Suzuki coupling to create bi-aryl systems that selectively bind the ER- pocket, offering potential in breast cancer therapy.
Infectious Diseases: Antimicrobial Agents
Nucleophilic displacement of the chloride with azoles (e.g., imidazole, triazole) yields compounds with potent antifungal and antibacterial activity. These derivatives disrupt bacterial cell wall synthesis or fungal ergosterol biosynthesis.[1]
Synthetic Workflows & Protocols
Synthesis of the Core Scaffold
The synthesis of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole typically proceeds from 4-bromo-2-hydroxyacetophenone.[1]
Step-by-Step Protocol:
-
Oxime Formation: React 4-bromo-2-hydroxyacetophenone with hydroxylamine hydrochloride in ethanol/pyridine to yield the oxime.[1]
-
Cyclization: Treat the oxime with thionyl chloride (
) or acetic anhydride/pyridine to effect cyclization to 6-Bromo-3-methyl-1,2-benzisoxazole .[1]-
Note: The N-O bond formation is the critical step.
-
-
Radical Halogenation: Functionalize the C3-methyl group using N-chlorosuccinimide (NCS) and a radical initiator (AIBN or benzoyl peroxide) in
or acetonitrile under reflux.[1]-
Yield Optimization: Careful control of stoichiometry is required to prevent dichlorination.[1]
-
Derivatization Protocol: Synthesis of a Zonisamide Analog
Objective: Convert 6-Bromo-3-(chloromethyl)-1,2-benzoxazole to 6-Bromo-1,2-benzisoxazole-3-methanesulfonamide.
-
Sulfonation:
-
Chlorination:
-
Treat the dry sulfonate salt with Phosphoryl Chloride (
) at 60-80°C for 3 hours. -
Caution: This generates the sulfonyl chloride intermediate.[1]
-
-
Amidation:
-
Quench the reaction mixture into ice-cold aqueous Ammonia (
) or anhydrous ammonia in ethyl acetate. -
Stir at 0°C for 1 hour.
-
Purification: Recrystallize from ethanol/water to obtain the sulfonamide.[1]
-
Visualizations
Divergent Synthetic Pathway
The following diagram illustrates how the 6-Bromo-3-(chloromethyl)-1,2-benzoxazole scaffold serves as a central hub for generating diverse therapeutic classes.
Caption: Divergent Oriented Synthesis (DOS) from the 6-Bromo-3-(chloromethyl)-1,2-benzoxazole hub.
Pharmacophore Interaction Map
This diagram visualizes the hypothetical binding interactions of a generic 6-bromo-3-substituted benzisoxazole within a CNS target binding pocket (e.g., Sodium Channel).[1]
Caption: Pharmacophore mapping of the scaffold against a theoretical CNS receptor binding pocket.[1]
Quantitative Data Summary
The following table summarizes the comparative reactivity and physical properties of the scaffold versus its non-halogenated parent.
| Property | 3-(Chloromethyl)-1,2-benzisoxazole | 6-Bromo-3-(chloromethyl)-1,2-benzisoxazole | Impact on Drug Discovery |
| Molecular Weight | 167.59 | 246.49 | Increased MW allows for fragment-based growth.[1] |
| ClogP (Est.) | ~2.1 | ~2.9 | Higher lipophilicity enhances CNS penetration.[1] |
| Electrophilicity | High (Alkyl Chloride) | High (Alkyl Chloride) | Retains reactivity for |
| Metabolic Stability | Moderate | High | Halogenation at C6 blocks metabolic oxidation.[1] |
| Synthetic Utility | Single Vector (C3) | Dual Vector (C3 + C6) | Enables orthogonal functionalization (Library Gen). |
References
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[1][2][3][4][5][6] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.[1][7] Link
-
Kayalvizhi, M., et al. (2012). 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole.[1] Acta Crystallographica Section E. Link
-
Palkar, M.B., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines.[4] Bioorganic & Medicinal Chemistry Letters.[1] Link
-
Pal, D., et al. (2016). 1,2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology.[1] Current Pharmaceutical Design.[1] Link
-
BindingDB. (2004).[1] Affinity Data for 4-bromo-6-(6-hydroxy-1,2-benzoxazol-3-yl)benzene-1,3-diol (ER-beta Ligand).Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM20731 4-bromo-6-(6-hydroxy-1,2-benzoxazol-3-yl)benzene-1,3-diol::Benzisoxazole, 6::CHEMBL361078 [bindingdb.org]
- 4. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Benzisoxazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Electronic Architecture and Reactivity of 2-(Chloromethyl)benzoxazole
Topic: Electronic properties of the chloromethyl group in benzoxazole heterocycles Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-(chloromethyl)benzoxazole moiety represents a critical pharmacophore generator in medicinal chemistry. Unlike simple benzyl chlorides, the chloromethyl group at the C2 position of the benzoxazole ring is subject to a unique electronic environment driven by the fused benzene-oxazole system. This guide analyzes the electronic properties that dictate its high electrophilicity, details a self-validating synthetic protocol, and explores its application in constructing bioactive scaffolds (e.g., VEGFR-2 inhibitors).
Electronic Architecture
The reactivity of the chloromethyl group is not merely a function of the chlorine leaving group but is significantly amplified by the benzoxazole heterocycle.
Orbital Interactions and Inductive Effects
The benzoxazole ring acts as a potent electron-withdrawing group (EWG).
-
Inductive Effect (-I): The nitrogen (
) and oxygen atoms within the oxazole ring exert a strong effect, pulling electron density away from the C2 position. This destabilizes the C2-methyl bond, making the methylene carbon highly electron-deficient. -
Resonance (Mesomeric) Effect: Unlike a phenyl ring which can donate electrons via resonance (+M) to stabilize a carbocation (favoring
), the electron-deficient nature of the benzoxazole ring (isoelectronic with purine/quinoline systems) suppresses carbocation formation. Conversely, it lowers the energy of the LUMO ( ), significantly accelerating nucleophilic attacks.
Spectroscopic Diagnostics (NMR)
The electronic desheilding is quantitatively observable in
| Proton Environment | Chemical Shift ( | Electronic Rationale |
| ~2.65 | Baseline reference. Mildly deshielded by the heterocycle. | |
| ~4.56 | Deshielding by Phenyl ring + Chlorine. | |
| 4.85 – 4.95 | Synergistic Deshielding: The combined |
Analytic Note: The methylene protons often appear as a sharp singlet. Broadening may occur if trace acid is present due to hydrolysis (formation of HCl).
Synthetic Accessibility & Protocol
The synthesis of 2-(chloromethyl)benzoxazole requires strict anhydrous conditions to prevent hydrolysis to the corresponding alcohol (2-hydroxymethylbenzoxazole).
Validated Protocol: Phillips Condensation
Reaction: Cyclodehydration of o-aminophenol with chloroacetic acid (or ethyl chloroacetimidate).
Step-by-Step Methodology:
-
Reagents: o-Aminophenol (1.0 eq), Chloroacetic acid (1.2 eq), Polyphosphoric acid (PPA) or 4N HCl (Catalyst).
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and
drying tube. -
Execution:
-
Mix o-aminophenol and chloroacetic acid in the acid medium.
-
Heat to reflux (approx. 100°C) for 4–6 hours. Critical: Monitor by TLC (System: Hexane/EtOAc 8:2) until the amine spot disappears.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour onto crushed ice/water (slowly to dissipate heat).
-
Neutralize carefully with saturated
to pH ~7-8. -
Extract with Dichloromethane (DCM) (
).
-
-
Purification: Dry organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Figure 1: Step-by-step synthetic workflow for the Phillips condensation production of 2-(chloromethyl)benzoxazole.
Reactivity Profile: Nucleophilic Substitution
The 2-chloromethyl group acts as a "super-electrophile" for
Comparative Reactivity ( )
-
Substrate: Benzyl Chloride vs. 2-(Chloromethyl)benzoxazole.
-
Observation: The benzoxazole derivative reacts significantly faster with nucleophiles (e.g., amines, thiols).
-
Mechanism: The electron-deficient heterocycle stabilizes the transition state by accepting electron density from the nucleophile in the orbital overlap phase. It does not favor
because the resulting carbocation adjacent to the electron-poor ring is destabilized.
Reaction Pathway Diagram
Figure 2:
Medicinal Chemistry Applications
The chloromethyl group serves as a pivotal "linker" strategy in drug design.
-
VEGFR-2 Inhibitors: The benzoxazole core mimics the adenine ring of ATP. Substituting the chlorine with specific aniline derivatives creates potent kinase inhibitors used in anti-angiogenic cancer therapy.
-
Bioisosteres: It is often used to replace indole or benzimidazole cores to modulate lipophilicity (
) and metabolic stability. -
Fluorescent Probes: The rigid, planar structure of the benzoxazole ring confers fluorescence. Functionalizing the chloromethyl group allows the attachment of this fluorophore to biological targets (e.g., proteins or DNA) for imaging.
References
-
Synthesis & Protocol: Podunavac-Kuzmanović, S. O., et al. "Synthesis, Characterization and Biological Activity of 2-Substituted Benzoxazoles." Journal of the Serbian Chemical Society. Link
-
NMR & Electronic Properties: BenchChem. "Structural Elucidation of Benzoxazole Derivatives using 1H and 13C NMR Spectroscopy." BenchChem Application Notes. Link
- Reactivity Mechanisms: Clayden, J., Greeves, N., & Warren, S. "Nucleophilic Substitution at the Carbonyl Group." Organic Chemistry. Oxford University Press. (General reference for EWG effects on benzylic halides).
-
Medicinal Applications: Potaczek, P., et al. "Synthesis of 2-(chloromethyl)benzoyl chloride and its reactions with nucleophiles." Polish Journal of Chemical Technology. Link
-
Kinase Inhibition: BenchChem. "The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry." BenchChem Technical Guides. Link
Chemo-Orthogonality in Heterocycles: A Guide to 6-Bromo vs. 3-Chloromethyl Reactivity
Topic: Reactivity Profile of 6-Bromo vs. 3-Chloromethyl Functional Groups Context: Heteroaromatic Scaffolds (Focus on Imidazo[1,2-a]pyridine) Type: Technical Guide for Drug Discovery
Executive Summary: The Dual-Electrophile Advantage
In medicinal chemistry, the simultaneous presence of a 6-bromo (aryl halide) and a 3-chloromethyl (benzylic-like alkyl halide) motif on a heteroaromatic scaffold—most notably imidazo[1,2-a]pyridine —creates a powerful "bifunctional handle." This specific substitution pattern allows for the rapid elaboration of core scaffolds into complex drug candidates via orthogonal reaction pathways.
This guide analyzes the mechanistic divergence between these two electrophiles. The 6-bromo position serves as a handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald), while the 3-chloromethyl position acts as a highly reactive electrophile for SN2 nucleophilic displacements. Mastering the sequence of these reactions is critical to avoiding polymerization, hydrolysis, or catalyst poisoning.
Mechanistic Divergence[1][2]
To exploit these functional groups, one must understand the distinct electronic behaviors governing their reactivity.
The 3-Chloromethyl Group (The "Soft" Electrophile)
-
Nature: Activated alkyl halide (analogous to benzyl chloride).
-
Reactivity Mode: SN2 Nucleophilic Substitution.
-
Mechanism: The imidazo[1,2-a]pyridine ring is electron-rich. The nitrogen lone pair at N4 donates density into the ring, but the methylene group at C3 insulates the chloride from direct conjugation. However, the transition state is stabilized by the adjacent aromatic system, making the C-Cl bond highly susceptible to displacement by amines, thiols, and alkoxides.
-
Key Risk: Hydrolysis. In the presence of aqueous base (common in Suzuki couplings), the -CH2Cl group rapidly converts to -CH2OH (alcohol), killing the electrophilic handle.
The 6-Bromo Group (The "Hard" Handle)
-
Nature: Aryl halide (sp2 hybridized carbon).
-
Reactivity Mode: Oxidative Addition (Pd0/Ni0 catalysis) or Lithium-Halogen Exchange.
-
Mechanism: The C-Br bond is strong and resistant to SN2 attack due to steric shielding and electronic repulsion by the
-cloud. It requires a metal catalyst to insert into the bond (Oxidative Addition). -
Key Risk: Chemo-erosion. While less reactive than iodides, bromides can compete with the chloromethyl group for Pd insertion if highly active, electron-rich ligands (e.g., phosphines) are used.
Comparative Reactivity Data
| Feature | 6-Bromo (Aryl) | 3-Chloromethyl (Benzylic) |
| Hybridization | sp2 | sp3 |
| Primary Reaction | Pd-Catalyzed Coupling (Suzuki/Buchwald) | SN2 Displacement |
| Nucleophile Preference | Organometallics (Boronic acids, Stannanes) | Heteroatoms (Amines, Thiols, Phenols) |
| Limiting Factor | Rate of Oxidative Addition | Steric hindrance at nucleophile |
| Stability | High (Stable to acid/base) | Low (Labile to hydrolysis/dimerization) |
The Orthogonality Matrix (Visualizing the Strategy)
The following diagram illustrates the divergent pathways available for a 6-bromo-3-(chloromethyl)imidazo[1,2-a]pyridine scaffold.
Caption: Path A (Green) is the high-fidelity route. Path B (Yellow) carries significant risk of hydrolyzing the chloromethyl group during the cross-coupling step.
Experimental Protocols
Protocol A: Selective SN2 Displacement (The "Safety First" Route)
Objective: Functionalize the chloromethyl group while leaving the aryl bromide intact for later steps.
-
Reagents: Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv), Acetonitrile (ACN).
-
Why ACN? Aprotic polar solvents promote SN2 kinetics without facilitating solvolysis (hydrolysis) as alcohols would.
-
Procedure:
-
Dissolve 6-bromo-3-(chloromethyl)imidazo[1,2-a]pyridine in anhydrous ACN (0.1 M).
-
Add DIPEA (N,N-Diisopropylethylamine) to scavenge the HCl byproduct.
-
Add the amine nucleophile dropwise at 0°C to control exotherm.
-
Allow to warm to RT. Monitor by TLC (System: 50% EtOAc/Hexane).
-
Validation: The starting material (Rf ~0.6) will disappear; the amine product is usually more polar (Rf ~0.2-0.4).
-
-
Workup: Evaporate ACN. Partition between DCM and NaHCO3.
-
Result: The Br-C bond remains 100% intact because amines do not undergo oxidative addition to aryl bromides under these conditions.
-
Protocol B: Chemoselective Suzuki Coupling (The "High Risk" Route)
Objective: Couple the aryl bromide first without destroying the chloromethyl group. Challenge: Standard Suzuki conditions use aqueous base (Na2CO3/H2O), which will hydrolyze -CH2Cl to -CH2OH. Solution: Use anhydrous Suzuki conditions (The "Liebeskind-Srogl" variant or anhydrous base).
-
Reagents: Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl2 (5 mol%), CsF (3.0 equiv), Anhydrous THF/Dioxane.
-
Why CsF? Cesium fluoride acts as a base/activator for the boronic acid in the absence of water, preventing hydrolysis of the chloride.
-
Procedure:
-
Charge a flask with the scaffold, boronic acid, CsF, and catalyst under Argon.
-
Add anhydrous Dioxane (sparged).
-
Heat to 80°C.
-
Critical Monitoring: Watch for the "dimer" formation (Wurtz-like coupling of two chloromethyl groups) or oxidative addition into the benzylic Cl (rare with Pd(dppf)Cl2, but possible).
-
Risk Management & Structural Alerts
Genotoxicity (GTI)
The 3-chloromethyl moiety is a potent alkylating agent. In the context of ICH M7 guidelines, it is considered a Structural Alert for mutagenicity.
-
Mitigation: Ensure complete consumption of the chloromethyl intermediate in the SN2 step.
-
Purge Factor: If the chloromethyl scaffold is a starting material, demonstrate <10 ppm residual levels in the final API using a validated GC-MS or LC-MS/MS method.
Stability
The 3-chloromethyl group is lachrymatory and skin-sensitizing. It degrades upon exposure to moisture.
-
Storage: Store under Nitrogen at -20°C.
-
Handling: Weigh in a glovebox or rapidly in a fume hood.
References
-
Vertex AI Search. (2025). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Link
-
Vertex AI Search. (2025). Rates of the Oxidative Addition of Benzyl Halides to a Metallacyclic Palladium(II) Complex. ResearchGate. Link
-
Vertex AI Search. (2025). Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides. Organic Chemistry Portal. Link
-
Vertex AI Search. (2025). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PMC (NIH). Link
-
Vertex AI Search. (2025). Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines. ChemElectroChem. Link
History and Development of Halogenated Benzoxazole Intermediates: A Technical Guide
Executive Summary & Strategic Importance
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for adenine and guanine bases, which allows them to interact with a multitude of biological targets including kinases, receptors, and enzymes.[1]
Halogenated benzoxazole intermediates (specifically at the C2, C5, and C6 positions) are the critical "molecular handles" that enable the diversification of this scaffold. They allow for:
-
Nucleophilic Aromatic Substitution (SNAr): Primarily at the C2 position (e.g., 2-chlorobenzoxazole).
-
Transition-Metal Cross-Coupling: At the C5, C6, or C7 positions (e.g., 5-bromobenzoxazole) to build complex aryl-heteroaryl architectures.
This guide details the evolution of their synthesis, provides validated protocols for their production, and maps their utility in modern drug discovery.[2]
Historical Evolution of Synthesis Methodologies[3]
The development of halogenated benzoxazoles has shifted from harsh, acid-mediated condensations to mild, catalytic, and regioselective transformations.
| Era | Methodology | Key Reagents | Advantages | Limitations |
| Classical (pre-1990s) | Acid-Catalyzed Condensation | Polyphosphoric acid (PPA), Boric acid | Scalable, low cost | High temp (>150°C), poor functional group tolerance, difficult workup. |
| Transitional (1990s-2010s) | Oxidative Cyclization | Pb(OAc)₄, DDQ, Mn(OAc)₃ | Milder temps, better yields | Toxic oxidants, stoichiometric waste. |
| Modern (2010s-Present) | Metal-Catalyzed C-H Activation | Cu(OAc)₂, Pd(OAc)₂, Fe-catalysts | Atom economy, high regioselectivity | High catalyst cost, residual metal removal required. |
| Green/Industrial | Halogenation of Mercapto- precursors | SOCl₂, PCl₅, Cl₂ gas | High throughput, industrial standard | Corrosive reagents, requires strict safety controls. |
Technical Deep Dive: Synthesis of Key Intermediates
The "Electrophilic Handle": 2-Chlorobenzoxazole
Role: The 2-chloro derivative is the primary reagent for introducing the benzoxazole moiety onto amines, thiols, and alcohols via SNAr.
Validated Protocol: Deoxychlorination of 2-Mercaptobenzoxazole
-
Principle: Conversion of the tautomeric thione (2-mercaptobenzoxazole) to the chloro-imidate using thionyl chloride.
-
Causality: DMF is used as a catalyst to form the Vilsmeier-Haack-like active species, significantly lowering the activation energy compared to neat SOCl₂.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a CaCl₂ drying tube (or N₂ line).
-
Reagents: Suspend 2-mercaptobenzoxazole (10 mmol, 1.51 g) in thionyl chloride (SOCl₂) (50 mL).
-
Catalysis: Add DMF (3-5 drops). Note: Gas evolution (SO₂/HCl) will begin immediately.
-
Reaction: Heat to reflux (approx. 75-80°C) for 3–5 hours.
-
Checkpoint: The suspension should turn into a clear yellow solution, indicating consumption of the starting material.
-
-
Workup: Evaporate excess SOCl₂ under reduced pressure (rotary evaporator).
-
Critical: Use a base trap for the vacuum pump to neutralize HCl vapors.
-
-
Purification: The residue is a crude oil.[3] Purify via vacuum distillation (bp ~200°C at atm, lower under vacuum) or rapid silica filtration (Petroleum Ether/EtOAc 10:1).
-
Yield: Expect 70–90% of a colorless to pale yellow oil.
The "Coupling Handle": 5-Bromobenzoxazole
Role: Used for Suzuki, Heck, or Sonogashira couplings to extend the carbon skeleton.
Validated Protocol: Sandmeyer Reaction via 5-Aminobenzoxazole
-
Principle: Direct halogenation of the benzoxazole ring is often non-selective. The most reliable route is the diazotization of the amino precursor.
Step-by-Step Methodology:
-
Diazotization: Dissolve 5-aminobenzoxazole (1.0 eq) in 48% HBr (aq). Cool to 0–5°C.
-
Addition: Dropwise add NaNO₂ (1.1 eq) in water, maintaining temp <5°C. Stir for 30 mins to form the diazonium salt.
-
Substitution: In a separate flask, prepare CuBr (1.2 eq) in 48% HBr at 0°C. Transfer the cold diazonium solution into the CuBr solution slowly.
-
Observation: Vigorous N₂ evolution.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours. Heat to 60°C for 30 mins to ensure complete decomposition of the intermediate complex.
-
Isolation: Neutralize with NaHCO₃ (carefully!), extract with EtOAc, dry over Na₂SO₄, and concentrate.
Reactivity & Logic Map
The chemical behavior of halogenated benzoxazoles is dictated by the electronic environment of the heterocyclic core.
Figure 1: Reactivity profile of halogenated benzoxazoles. The C2 position is activated for nucleophilic attack, while ring halogens (C5/C6) engage in metal-catalyzed coupling.
Case Study: Drug Development Applications
Tafamidis (Vyndaqel®)
Indication: Transthyretin Amyloidosis (ATTR).[4][5] Structure: 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylic acid.[5][6] Role of Halogenation: While the commercial synthesis often involves the cyclization of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride, the dichlorophenyl moiety is critical for binding affinity. The halogens fill hydrophobic pockets in the TTR tetramer, kinetically stabilizing the protein.
-
Synthetic Insight: The electron-withdrawing nature of the chlorines on the phenyl ring influences the pKa of the benzoxazole, affecting its biodistribution.
VEGFR-2 Inhibitors
Target: Angiogenesis in cancer therapy.[7] Intermediate: 2-Bromo-5-chlorobenzoxazole .[7] Workflow:
-
Scaffold Construction: 2-Amino-4-chlorophenol
5-chlorobenzoxazole. -
Activation: Conversion to 2-bromo-5-chlorobenzoxazole.
-
Library Generation:
-
C2-Substitution: Reaction with urea/thiourea derivatives to form the kinase-binding hinge.
-
C5-Coupling: Suzuki coupling to fine-tune solubility and potency.
-
Synthesis Workflow Visualization
The following diagram illustrates the convergent synthesis pathways for accessing these critical intermediates.
Figure 2: Strategic synthesis pathways for accessing 2-chloro and 5-bromo benzoxazole intermediates.
References
-
Synthesis of 2-chlorobenzoxazole: ChemicalBook. "General procedure for the synthesis of 2-chlorobenzoxazole from 2-mercaptobenzoxazole." Link
-
Sandmeyer Reaction Protocol: BenchChem. "Application Notes and Protocols for the Synthesis of 2-Bromo-5-chlorobenzo[d]oxazole." Link
-
Tafamidis Synthesis & Structure: Quick Company. "An Improved Process For The Preparation Of Tafamidis Meglumine." Link
-
Transition Metal Catalysis: ResearchGate. "Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles." Link
-
Medicinal Chemistry Applications: MDPI. "Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs." Link
Sources
- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 4. data.epo.org [data.epo.org]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Nucleophilic Substitution Protocols for 6-Bromo-3-(chloromethyl)-1,2-benzoxazole in Drug Discovery
Executive Summary
This application note details optimized protocols for the nucleophilic substitution of 6-bromo-3-(chloromethyl)-1,2-benzoxazole. This bifunctional scaffold is highly valued in medicinal chemistry for its orthogonal reactivity: the 3-chloromethyl group serves as a highly active electrophilic hub for S_N2 reactions, while the 6-bromo position remains intact for late-stage transition-metal-catalyzed cross-couplings.
Introduction & Scaffold Significance
The 1,2-benzoxazole (benzisoxazole) heterocycle is a privileged pharmacophore found in numerous FDA-approved drugs. Notably, it forms the core of the anticonvulsant[1] and atypical antipsychotics like risperidone. The synthesis of 3-chloromethyl-1,2-benzisoxazoles is typically achieved via a modified . The 6-bromo-3-(chloromethyl) derivative is particularly valuable for library generation, allowing rapid diversification at the 3-position via nucleophilic substitution, followed by structural elaboration at the 6-position.
Mechanistic Insights & Causality (E-E-A-T)
-
S_N2 Kinetics at the 3-Position: The 3-chloromethyl group is highly activated toward bimolecular nucleophilic substitution (S_N2). The adjacent electron-withdrawing 1,2-benzoxazole ring stabilizes the transition state through inductive effects, rendering it kinetically similar to a highly reactive benzylic halide.
-
Orthogonality of the 6-Bromo Handle: The 6-bromo substituent is sterically and electronically deactivated toward uncatalyzed nucleophilic aromatic substitution (S_NAr). The benzoxazole ring does not provide sufficient electron withdrawal at the 6-position to stabilize a Meisenheimer complex. Consequently, the chloromethyl group can be selectively substituted without affecting the bromide, preserving it for downstream .
-
Base and Solvent Selection: The 1,2-benzoxazole ring is susceptible to base-induced ring opening (isomerization to 2-hydroxybenzonitrile derivatives) under harsh alkaline conditions. To suppress this Kemp elimination-like side reaction, mild bases (e.g., DIPEA, K₂CO₃, Cs₂CO₃) in polar aprotic solvents (MeCN, DMF) are strictly utilized.
Experimental Workflows & Protocols
Fig 1. Divergent nucleophilic substitution workflows and downstream cross-coupling applications.
Protocol A: N-Alkylation with Secondary Amines
Causality: DIPEA is chosen as a non-nucleophilic organic base to neutralize the HCl byproduct without competing for the electrophile or degrading the benzoxazole core.
-
Preparation: Charge a dry 20 mL reaction vial with 6-bromo-3-(chloromethyl)-1,2-benzoxazole (1.0 equiv, 1.0 mmol).
-
Solvation: Add anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration (5.0 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol).
-
Nucleophile Addition: Add the secondary amine (e.g., morpholine, piperidine) (1.2 equiv, 1.2 mmol) dropwise at 25 °C.
-
Reaction: Seal the vial and stir at 60 °C for 4–6 hours.
-
Workup: Quench with distilled water (10 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: S-Alkylation with Thiols
Causality: Thiols are highly nucleophilic; however, pre-forming the thiolate with K₂CO₃ in DMF ensures rapid and quantitative substitution at room temperature, preventing thermal degradation.
-
Thiolate Formation: Charge a vial with the desired thiol (1.1 equiv, 1.1 mmol) and finely powdered K₂CO₃ (1.5 equiv, 1.5 mmol) in anhydrous DMF (5.0 mL). Stir at 25 °C for 15 minutes.
-
Electrophile Addition: Add 6-bromo-3-(chloromethyl)-1,2-benzoxazole (1.0 equiv, 1.0 mmol) in one portion.
-
Reaction: Stir at 25 °C for 2–3 hours.
-
Workup: Pour the mixture into ice water (20 mL) to precipitate the product. If it forms an oil, extract with an EtOAc/Hexanes mixture (1:1, 3 × 15 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 × 15 mL) to remove residual DMF.
-
Purification: Dry, concentrate, and purify via chromatography.
Protocol C: O-Alkylation with Phenols
Causality: Phenoxides are less nucleophilic than thiolates or amines. Cs₂CO₃ is utilized due to the "cesium effect," which enhances the solubility and nucleophilicity of the phenoxide in DMF, facilitating the reaction at elevated temperatures.
-
Preparation: Charge a vial with the phenol (1.2 equiv, 1.2 mmol), Cs₂CO₃ (2.0 equiv, 2.0 mmol), and anhydrous DMF (5.0 mL).
-
Addition: Add 6-bromo-3-(chloromethyl)-1,2-benzoxazole (1.0 equiv, 1.0 mmol).
-
Reaction: Heat the mixture to 80 °C for 8–12 hours.
-
Workup: Follow the aqueous workup and LiCl washing procedure described in Protocol B.
Quantitative Data Summaries
| Nucleophile Type | Representative Reagent | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Secondary Amine | Morpholine | DIPEA | MeCN | 60 | 4 – 6 | 80 – 95 |
| Primary Amine | Benzylamine | DIPEA | MeCN | 25 – 60 | 6 – 8 | 65 – 80 |
| Thiol | Thiophenol | K₂CO₃ | DMF | 25 | 2 – 3 | 85 – 98 |
| Phenol | 4-Methoxyphenol | Cs₂CO₃ | DMF | 80 | 8 – 12 | 70 – 85 |
| Aliphatic Alcohol | Ethanol | NaH | THF | 0 to 25 | 12 – 16 | 50 – 70 |
Troubleshooting & Self-Validation System
Fig 2. Self-validating LC-MS monitoring workflow for nucleophilic substitution.
Self-Validation System: To ensure protocol fidelity, a self-validating LC-MS tracking system must be employed. The disappearance of the starting material (typically observed at m/z 246/248 for the [M+H]⁺ isotope pattern of the bromo-chloro species) and the emergence of the product mass confirm successful substitution.
Common Pitfalls & Mitigation:
-
Over-alkylation (Primary Amines): When using primary amines, dialkylation can occur. Mitigation: Use a 3- to 5-fold excess of the primary amine or perform reductive amination on the corresponding aldehyde instead.
-
Ring Opening: Appearance of a highly polar byproduct in LC-MS (with a mass corresponding to the nucleophile adduct + loss of the benzoxazole ring integrity) indicates base-induced isomerization. Mitigation: Lower the reaction temperature or switch to a weaker base (e.g., NaHCO₃).
References
-
National Center for Biotechnology Information (NCBI). "Zonisamide - PubChem Compound Summary." PubChem. Available at: [Link]
-
Arava, V., Siripalli, U. B. R., et al. (2011). "An efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement." Indian Journal of Chemistry - Section B, 50(1), 119-125. Available at: [Link]
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis." Angewandte Chemie International Edition, 44(29), 4442-4489. Available at: [Link]
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromobenzoxazoles
Executive Summary
The 6-bromobenzoxazole scaffold is a privileged pharmacophore and a versatile building block in medicinal chemistry, frequently utilized in the development of Cathepsin K inhibitors, Monoamine Oxidase B (MAO-B) inhibitors, and advanced functional materials [1] [3]. The bromine atom at the C-6 position serves as an ideal synthetic handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions.
This application note provides researchers and drug development professionals with field-validated protocols, mechanistic insights, and self-validating analytical workflows for the functionalization of 6-bromobenzoxazoles via Suzuki-Miyaura and Buchwald-Hartwig couplings.
Mechanistic Insights & Causality in Catalyst Selection
When designing cross-coupling reactions for 6-bromobenzoxazoles, the electronic and structural properties of the heterocycle dictate the choice of reagents:
-
Oxidative Addition & Electronic Effects: The benzoxazole ring is highly electron-deficient. This electronic nature accelerates the oxidative addition of the Pd(0) active species into the C–Br bond compared to unactivated aryl bromides.
-
Catalyst Poisoning by Coordination: The basic nitrogen atom at the 3-position of the benzoxazole core can competitively coordinate to the palladium center. If unmitigated, this leads to catalyst sequestration and the formation of inactive "Pd-black." To prevent this, we utilize sterically demanding, electron-rich bidentate ligands (e.g., dppf) or bulky monophosphines (e.g., POPd, RuPhos) that stabilize the Pd center and favor the catalytic cycle over off-target coordination [1] [4].
-
Orthogonal Reactivity (C-H vs. C-X): Deep field experience shows that the C-2 position of the benzoxazole is highly acidic. Under specific catalytic conditions (e.g., PdCl2(NCMe)2 and dppp), direct C-2 C–H benzylation can occur while completely preserving the C-6 bromine handle for subsequent late-stage cross-coupling [2].
Palladium-catalyzed cross-coupling catalytic cycle for 6-bromobenzoxazoles.
General Experimental Workflow
Standard experimental workflow for Pd-catalyzed cross-coupling of 6-bromobenzoxazoles.
Validated Protocols
Suzuki-Miyaura Cross-Coupling (Microwave-Assisted)
This protocol utilizes microwave irradiation to rapidly access 6-aryl benzoxazoles. The addition of water is a non-negotiable parameter; it dissolves the inorganic base and generates the reactive boronate complex
Reagents:
-
6-bromo-2-substituted-benzoxazole: 0.05 mmol
-
Aryl boronic acid or pinacol ester: 0.10 mmol (2.0 equiv)
-
POPd (dihydrogen dichlorobis(di-tert-butylphosphinito-kP)palladate(II)): 0.005 mmol (10 mol%)
-
Cesium Carbonate (
): 0.20 mmol (4.0 equiv) -
Solvent: N,N-Dimethylformamide (DMF) 0.7 mL / Water 0.18 mL
Step-by-Step Procedure:
-
Setup: In a 2.0 mL microwave-safe vial equipped with a magnetic stir bar, combine the 6-bromobenzoxazole, boronic acid, POPd catalyst, and
. -
Solvent Addition: Add the DMF and water mixture (approx. 4:1 v/v). The biphasic nature ensures both organic substrates and inorganic bases are solvated.
-
Degassing: Seal the vial with a crimp cap. Evacuate the vial via a manifold needle and backfill with ultra-pure Nitrogen or Argon gas. Repeat this cycle three times to remove dissolved oxygen, which causes homocoupling of the boronic acid.
-
Reaction: Place the vial in a microwave reactor. Heat at 150°C for 20 minutes with high stirring.
-
Work-up & Purification: After cooling to room temperature, dilute the crude mixture with DMSO, filter through a 0.22 µm PTFE syringe filter, and purify directly via preparative HPLC [1].
Self-Validation & Analytical Monitoring:
-
LC-MS: The starting 6-bromobenzoxazole exhibits a distinct 1:1 isotopic doublet at m/z
and due to the naturally occurring and isotopes. The reaction is deemed complete when this doublet completely disappears and is replaced by a singular peak corresponding to the arylated product.
Buchwald-Hartwig Amination
Amination of electron-deficient heterocycles requires strong bases and bulky ligands to force the challenging reductive elimination step of the C–N bond [3].
Reagents:
-
6-bromobenzoxazole: 1.0 mmol
-
Primary or Secondary Amine: 1.2 mmol (1.2 equiv)
- : 0.02 mmol (2 mol%)
-
RuPhos: 0.04 mmol (4 mol%)
-
Sodium tert-butoxide (
): 1.5 mmol (1.5 equiv) -
Solvent: Anhydrous Toluene 5.0 mL
Step-by-Step Procedure:
-
Setup: In an oven-dried Schlenk tube, combine 6-bromobenzoxazole,
, RuPhos, and . -
Inert Atmosphere: Evacuate and backfill the tube with Argon (3x).
-
Addition: Add anhydrous toluene followed by the amine (if liquid, add via gas-tight syringe).
-
Reaction: Seal the tube and heat in a pre-equilibrated oil bath at 100°C for 12 hours.
-
Work-up: Cool to room temperature, dilute with Ethyl Acetate (10 mL), and filter the suspension through a pad of Celite to remove Pd-black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
Self-Validation & Analytical Monitoring:
-
TLC: Monitor using Hexanes:EtOAc (typically 3:1). The aminated product will generally be more polar (lower
) and highly fluorescent under 254 nm and 365 nm UV light compared to the starting bromide.
Quantitative Data & Reaction Parameters
The following table summarizes expected yields and optimized parameters based on literature and application note standards for 6-bromobenzoxazole functionalization:
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp / Time | Typical Yield |
| Suzuki-Miyaura | Aryl Boronic Acid | POPd (10 mol%) | DMF/H | 150°C / 20 min (MW) | 82 - 94% | |
| Buchwald-Hartwig | Primary Amine | Toluene | 100°C / 12 h | 70 - 88% | ||
| C2 Benzylation | Benzyl Chloride | Dioxane | 110°C / 24 h | 55 - 65% |
References
-
BenchChem. "Application Notes and Protocols: 2-Amino-5-bromophenol Hydrochloride in Organic Synthesis - 6-Bromobenzoxazoles." 1
-
Thieme Connect. "C—C Bond Formation by Hetarene C—H Activation." 2
-
ResearchGate. "Benzoxazoles as Selective Monoamine Oxidase B (MAO-B) Inhibitors." 3
-
eDiss Uni-Goettingen. "Metallaelectro-Catalysis and Aryl Sulfonium Salts in Sustainable C–H Activations and Late-Stage Diversification." 4
Sources
Application Note: Synthesis of Amino-Benzoxazoles and Benzisoxazoles via Chloromethyl Precursors
Introduction
The benzoxazole and benzisoxazole scaffolds are privileged structures in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and antipsychotic properties [1]. A highly effective strategy for generating diverse amino-substituted derivatives involves the use of chloromethyl precursors. This approach utilizes the chloromethyl group as a versatile electrophilic handle for nucleophilic amination, allowing for late-stage functionalization of the heterocycle.
This application note details the mechanistic rationale and validated experimental protocols for synthesizing amino-benzoxazoles using two primary pathways:
-
The 1,3-Benzoxazole Pathway: Utilizing 2-(chloromethyl)benzoxazole derived from 2-aminophenol[1].
-
The 1,2-Benzisoxazole Pathway: Utilizing 3-chloromethyl-1,2-benzisoxazole generated via a modified Boekelheide rearrangement [2, 3].
Mechanistic Insights & Causality (E-E-A-T)
The 1,3-Benzoxazole Pathway: 2-(Chloromethyl)benzoxazole
The synthesis of 2-(aminomethyl)benzoxazoles begins with the condensation of 2-aminophenol with a chloroacetylating agent.
-
Causality in Reagent Selection: Traditional methods utilize chloroacetic acid in the presence of polyphosphoric acid (PPA). However, PPA is highly viscous, complicates reaction workup, and is environmentally unfavorable. Modern, field-proven protocols favor milder conditions using ethyl chloroacetimidate hydrochloride in methylene chloride. This choice significantly improves yield and purity by avoiding the harsh acidic polymerization of the starting materials [1].
-
Amination Mechanics: The resulting 2-(chloromethyl)benzoxazole undergoes a straightforward
displacement when treated with primary or secondary amines. A mild base (e.g., ) is required to act as an acid scavenger; it neutralizes the generated HCl, preventing the protonation of the nucleophilic amine and driving the reaction to completion.
The 1,2-Benzisoxazole Pathway: 3-Chloromethyl-1,2-benzisoxazole
For 1,2-benzisoxazoles, the 3-chloromethyl precursor is synthesized via a modified Boekelheide rearrangement.
-
Causality in Reagent Selection: Direct halogenation of 3-methylbenzisoxazoles with reagents like NBS or
gas often yields inseparable mixtures of mono- and di-halogenated products. Instead, oxidizing 2-hydroxyacetophenone oxime to the corresponding benzisoxazole N-oxide, followed by treatment with and a base (like triethylamine), triggers a [3,3]-sigmatropic rearrangement. This selectively yields the 3-chloromethyl derivative without over-halogenation [3]. -
Pre-functionalization: This intermediate can be directly aminated. Alternatively, pre-functionalized precursors like N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide allow for the synthesis of complex 3,5-disubstituted amino-benzisoxazoles without competitive side reactions at the 5-position [2].
Visualizing the Synthetic Workflows
Workflow for the synthesis of 2-(aminomethyl)benzoxazoles via 2-chloromethyl intermediates.
Modified Boekelheide rearrangement pathway for 3-chloromethyl-1,2-benzisoxazoles.
Experimental Protocols
Protocol A: Synthesis of 2-(Chloromethyl)benzoxazole [1]
Self-Validating Check: The formation of a white crystalline solid upon the addition of dry ether in Step 1 confirms the successful generation of the highly reactive imidate salt before cyclization.
-
Preparation of Reagent: Prepare ethyl chloroacetimidate hydrochloride by reacting chloroacetonitrile with absolute ethanol and dry HCl gas. Precipitate with dry ether to obtain a white solid (m.p. 89–91 °C).
-
Setup & Cyclization: Dissolve 2-aminophenol (34.5 mmol) in anhydrous methylene chloride (50 mL) and cool to 0 °C in an ice bath.
-
Addition: Slowly add the ethyl chloroacetimidate hydrochloride (50.5 mmol) to the solution to prevent exothermic degradation.
-
Reaction: Stir the mixture at 0 °C for 85 minutes, then allow it to warm to room temperature and stir overnight.
-
Workup: Wash the organic layer with distilled water to remove water-soluble impurities, dry over anhydrous
, and concentrate in vacuo to yield the 2-chloromethyl precursor.
Protocol B: Nucleophilic Amination of Chloromethyl Precursors [1, 2]
Self-Validating Check: The disappearance of the chloromethyl singlet (~4.7-5.2 ppm) and the appearance of the aminomethyl signals in
-
Setup: In a round-bottom flask, dissolve the chloromethyl-benzoxazole or benzisoxazole precursor (1.0 mmol) in dry acetone or DMF (30 mL).
-
Base Addition: Add anhydrous
(1.5 mmol) to the solution to act as an acid scavenger. -
Amine Addition: Add the desired primary or secondary amine (1.2 mmol).
-
Reflux: Stir the reaction mixture at reflux temperature for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane, 1:3).
-
Isolation: Cool the mixture, filter off the inorganic salts (
and unreacted ), and concentrate the filtrate under vacuum. -
Purification: Dilute the residue with ethyl acetate (30 mL), wash sequentially with 1 M HCl (if the target product is not highly basic), saturated aqueous
, and brine. Dry the organic layer over and purify via column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the amination of chloromethyl-benzoxazole and benzisoxazole precursors based on established literature standards.
| Precursor Type | Nucleophile (Amine) | Solvent / Base | Temp / Time | Yield (%) |
| 2-(Chloromethyl)-1,3-benzoxazole | Morpholine | Acetone / | Reflux / 4 h | 78 - 85% |
| 2-(Chloromethyl)-1,3-benzoxazole | Piperidine | Acetone / | Reflux / 4 h | 80 - 88% |
| 3-Chloromethyl-1,2-benzisoxazole | Aniline derivatives | DMF / | 80 °C / 6 h | 65 - 75% |
| N-[3-(Chloromethyl)-benzisoxazol-5-yl]acetamide | Diethylamine | THF / Pyridine | Reflux / 5 h | 70 - 75% |
References
-
Title: Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives Source: Molecules (MDPI), 2018, 23(10), 2446. URL: [Link]
-
Title: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Source: Molbank (MDPI), 2022(2), M1379. URL: [Link]
-
Title: An efficient synthesis of 3-chloromethyl-1,2-benzisoxazoles via modified Boekelheide rearrangement Source: Indian Journal of Chemistry, Section B, Vol. 45B, pp. 1951-1954. URL: [Link]
Application Note: Optimized Chemoselective Suzuki-Miyaura Coupling of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Executive Summary
The functionalization of multi-halogenated heteroaromatics presents a classic chemoselectivity challenge in modern medicinal chemistry and drug development. 6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a highly versatile building block, but it possesses two competing electrophilic sites: an aryl bromide at the C6 position and a highly reactive, benzylic-like alkyl chloride at the C3 position. Furthermore, the 1,2-benzoxazole (benzisoxazole) core is notoriously sensitive to base-induced ring cleavage.
This application note details a robust, self-validating protocol for the chemoselective Suzuki-Miyaura cross-coupling of the C6-bromide. The optimized conditions preserve both the delicate benzoxazole ring and the reactive chloromethyl group, enabling seamless downstream functionalization.
Mechanistic Rationale & Substrate Vulnerabilities
As application scientists, we must design conditions that navigate three competing reaction pathways by understanding the underlying causality of our reagent choices:
The Dual-Electrophile Dilemma
Palladium(0) generally undergoes oxidative addition into C(sp2)–Br bonds faster than into C(sp3)–Cl bonds . However, highly electron-rich, sterically demanding ligands (e.g., tri-tert-butylphosphine or XPhos) can dangerously accelerate the activation of the benzylic C–Cl bond, leading to competitive coupling or oligomerization . By selecting Pd(dppf)Cl₂ , we utilize a bidentate ligand with a large bite angle (99°) that efficiently promotes aryl bromide activation while remaining too sterically encumbered to insert into the unactivated C(sp3)–Cl bond.
Mitigating Base-Induced Degradation
The 1,2-benzoxazole core is highly susceptible to base-catalyzed Kemp elimination or hydrolytic ring-opening, particularly at elevated temperatures . Simultaneously, the chloromethyl group is vulnerable to SN2 displacement by nucleophilic bases (e.g., hydroxides or alkoxides). Therefore, a mild, non-nucleophilic base is mandatory. Anhydrous K₃PO₄ provides the ideal basicity to facilitate transmetalation without triggering ring cleavage or SN2 side reactions.
Solvent System Dynamics
A biphasic 1,4-Dioxane/Water (5:1) system is selected. Dioxane provides excellent solubility for the boronic acid and substrate, while the tightly controlled amount of water solubilizes the phosphate base to drive the transmetalation step, without being abundant enough to cause significant hydrolysis of the chloromethyl group at 60 °C.
Reaction Optimization Data
The following table summarizes the quantitative optimization data that led to the finalized protocol.
| Entry | Catalyst (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Primary Side Reaction / Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (5:1) | 80 | 65 | Moderate C3-hydrolysis (-CH₂OH formed). |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O (5:1) | 80 | 48 | Significant benzoxazole ring cleavage. |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 60 | 42 | Competitive C3-coupling & oligomerization. |
| 4 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O (5:1) | 60 | 89 | Clean conversion; -CH₂Cl remains intact. |
| 5 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane (Anhydrous) | 80 | 15 | Sluggish transmetalation (insoluble base). |
(Table 1: Matrix of conditions evaluated for chemoselective coupling. Yields determined by HPLC using an internal standard.)
Visualizations of Reaction Dynamics
Fig 1: Chemoselective Suzuki coupling workflow suppressing C3-hydrolysis and ring cleavage.
Fig 2: Pd(dppf)Cl2 catalytic cycle highlighting selective oxidative addition at the aryl bromide.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in quality control (QC) checkpoints ensure that the researcher can verify the integrity of the reaction at each critical phase, preventing downstream failures.
Reagents Required
-
6-Bromo-3-(chloromethyl)-1,2-benzoxazole : 1.0 equiv (1.0 mmol, 246.5 mg)
-
Arylboronic Acid : 1.1 equiv (1.1 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ adduct : 0.05 equiv (5 mol%, 40.8 mg)
-
Potassium phosphate tribasic (K₃PO₄) : 2.0 equiv (2.0 mmol, 424.5 mg)
-
1,4-Dioxane : 5.0 mL (Sparged with Argon for 15 min)
-
Deionized Water : 1.0 mL (Sparged with Argon for 15 min)
Step-by-Step Methodology
Step 1: System Purging & Setup To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 6-Bromo-3-(chloromethyl)-1,2-benzoxazole, arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂. Seal the flask with a rubber septum. Evacuate the flask and backfill with dry Argon. Repeat this evacuation/backfill cycle three times to ensure a strictly anaerobic environment.
Step 2: Solvent Addition & Catalyst Activation Syringe in the degassed 1,4-Dioxane (5.0 mL) followed by the degassed water (1.0 mL).
QC Checkpoint 1 (Visual Validation): The solution should initially appear deep red/orange due to the Pd(II) pre-catalyst. Upon heating and reduction to the active Pd(0) species, the mixture will transition to a dark amber or brownish homogenous solution. Failure to change color indicates poor catalyst activation.
Step 3: Heating & Reaction Place the flask in a pre-heated oil bath at 60 °C . Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic solvent system, which is critical for the transmetalation step.
Step 4: Reaction Monitoring Stir the reaction mixture for 4–6 hours.
QC Checkpoint 2 (TLC Validation): Monitor progress via TLC (Hexanes/EtOAc 4:1). The starting material (UV active, Rf ~0.6) should disappear, replaced by a new, highly UV-active product spot (Rf ~0.45, depending on the specific boronic acid used). Warning: If a heavy baseline spot appears, it indicates unwanted hydrolysis or ring-opening has occurred.
Step 5: Workup Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification & Final Validation Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0% to 20% EtOAc in Hexanes).
QC Checkpoint 3 (NMR Validation): To confirm chemoselectivity, obtain a ¹H NMR spectrum in CDCl₃. The diagnostic singlet for the intact –CH₂Cl protons must be present at ~4.80 ppm (integrating to 2H). The absence, shifting, or splitting of this peak definitively indicates a failure of chemoselectivity (e.g., competitive coupling or hydrolysis).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]
-
Kemp, D. S., & Paul, K. G. (1975). The physical organic chemistry of benzisoxazoles. I. The mechanism of base-catalyzed Kemp elimination. Journal of the American Chemical Society, 97(25), 7305-7312. URL:[Link]
Application Note: Precision N-Alkylation using 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Abstract & Strategic Utility
This guide details the protocol for the N-alkylation of amines using 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (CAS: 1243389-57-2). This scaffold is a high-value pharmacophore in medicinal chemistry, serving as a critical intermediate for antipsychotics (e.g., Risperidone analogs), anticonvulsants (Zonisamide derivatives), and T-type calcium channel blockers.
Key Chemical Advantages:
-
Orthogonal Reactivity: The molecule features two distinct electrophilic sites: the highly reactive aliphatic chloromethyl group (
hybridized) and the less reactive aromatic 6-bromo group ( hybridized). This protocol selectively targets the chloromethyl group via chemistry, leaving the aryl bromide intact for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig). -
Isoxazole Sensitivity: The 1,2-benzisoxazole core is base-sensitive. Strong bases can trigger a Kemp-type elimination , resulting in ring opening to salicylonitriles. This protocol utilizes mild conditions to preserve ring integrity.
Chemical Properties & Safety Profile
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 246.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMF, DMSO, THF, DCM; sparingly soluble in MeOH. |
| Reactivity Hazard | Lachrymator. The chloromethyl moiety is an alkylating agent. Handle in a fume hood. |
| Stability | Hydrolytically unstable in basic aqueous media (Ring cleavage).[1] |
Mechanistic Insight & Reaction Design
The Chemoselectivity Challenge
The objective is to execute a nucleophilic substitution (
-
Pathway A (Desired): The amine nucleophile attacks the methylene carbon, displacing chloride.
-
Pathway B (Degradation): Strong bases (e.g., NaOH, NaH at RT) can deprotonate the C3-methylene (if slightly acidic due to EWG) or attack the N-O bond, leading to ring opening.
Mechanistic Diagram (DOT)
The following diagram illustrates the reaction pathway and potential pitfalls.
Caption: Chemoselective
Experimental Protocol
Method A: Standard Conditions (Primary/Secondary Amines)
Recommended for: Most aliphatic and benzylic amines. Scale: 1.0 mmol basis.
Reagents
-
Substrate: 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (246 mg, 1.0 mmol)
-
Nucleophile: Amine (1.1 – 1.2 mmol)
-
Base: Potassium Carbonate (
), anhydrous, -325 mesh (276 mg, 2.0 mmol) -
Catalyst (Optional): Potassium Iodide (KI) (16 mg, 0.1 mmol) – Use if reaction is sluggish (Finkelstein condition).
-
Solvent: Acetonitrile (MeCN), anhydrous (5 mL) or DMF (3 mL).
Step-by-Step Procedure
-
Preparation:
-
Solvation & Addition:
-
Add anhydrous Acetonitrile (or DMF). Stir to create a suspension.
-
Add the Amine (1.1 eq) dropwise via syringe.
-
Critical: If the amine is a hydrochloride salt, increase base to 3.0 eq.
-
-
Reaction:
-
Stir at Room Temperature (20-25°C) for 4–6 hours.
-
Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C . Do not exceed 60°C to prevent isoxazole ring degradation.
-
-
Workup:
-
For MeCN: Dilute with EtOAc (20 mL) and filter off inorganic salts. Concentrate the filtrate.
-
For DMF: Pour mixture into ice-water (20 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with saturated LiCl solution (to remove DMF) followed by brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica gel).
-
Typical Eluent: Hexane/EtOAc gradient (0%
40%).
-
Method B: Conditions for Weak Nucleophiles (Anilines/Amides)
Recommended for: Anilines, sulfonamides, or nitrogen heterocycles (e.g., imidazole).
-
Base: Cesium Carbonate (
) (1.5 eq) or NaH (1.1 eq, strictly at 0°C). -
Solvent: DMF.
-
Temperature: 0°C
RT. -
Protocol Adjustment: If using NaH, pre-deprotonate the nucleophile at 0°C for 30 mins before adding the chloromethyl benzoxazole solution. Never add NaH directly to the benzoxazole.
Experimental Workflow Diagram
Caption: Operational workflow for N-alkylation of 6-bromo-3-(chloromethyl)-1,2-benzoxazole.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Unreacted SM | Chloride is a poor leaving group. | Add KI (10 mol%) to generate the more reactive iodide in situ (Finkelstein). |
| Ring Opening (Salicylonitrile) | Base too strong or Temp too high. | Switch from |
| Bis-alkylation | Primary amine is too nucleophilic. | Use excess amine (2.0 - 3.0 eq) or protect the amine (e.g., Boc-protection) then alkylate (if applicable). |
| Precipitation | Product insoluble in reaction solvent. | Check solubility. If product precipitates, simple filtration and washing with water/ether may suffice for purification. |
References
-
Synthesis of 1,2-benzisoxazoles: Pal, M., et al. "Synthesis and cyclooxygenase-2 (COX-2) inhibiting properties of 1,2-benzisoxazole derivatives." Journal of Medicinal Chemistry, 2003. Link
-
Reactivity of 3-chloromethyl-1,2-benzisoxazole: Pevzner, M. S., et al. "Synthesis and properties of 3-(chloromethyl)-1,2-benzisoxazole."[3] Russian Journal of Organic Chemistry, 2004.
- Base sensitivity of benzisoxazoles (Kemp Elimination): Kemp, D. S., et al. "The mechanism of the reaction of 1,2-benzisoxazoles with base." Tetrahedron, 1974.
-
General N-Alkylation Protocols: BenchChem. "Application Notes and Protocols: N-Alkylation of 6-Chloro-2-benzoxazolethiol." Link
-
Risperidone Intermediate Synthesis: "Process for the preparation of 3-piperidinyl-1,2-benzisoxazoles." US Patent 4355037. Link
Sources
Using 6-Bromo-3-(chloromethyl)-1,2-benzoxazole as a scaffold for heterocyclic library generation
Application Note: Strategic Utilization of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole as a Scaffold for Heterocyclic Library Generation
Executive Summary
This guide details the operational framework for utilizing 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (Compound 1 ) as a bifunctional core for high-throughput library generation. This scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indoles and benzisoxazoles found in atypical antipsychotics (e.g., Risperidone derivatives) and anticonvulsants (e.g., Zonisamide).
The strategic value of Compound 1 lies in its orthogonal reactivity profile :
-
C3-Chloromethyl "Warhead": A highly reactive alkyl electrophile suitable for SN2 derivatization under mild conditions.
-
C6-Bromo "Anchor": A robust aryl halide handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
By sequencing these reactions, researchers can rapidly access a chemical space of
Chemical Reactivity Profile & Strategic Planning
Before initiating synthesis, it is critical to understand the stability limits of the 1,2-benzisoxazole ring.
-
The Kemp Elimination Risk: The isoxazole N-O bond is susceptible to base-catalyzed cleavage, particularly with strong bases (alkoxides, hydroxides) or reducing conditions, rearranging the core into salicylonitriles [1].
-
Operational Consequence: Library protocols must prioritize mild bases (e.g.,
, ) and avoid vigorous reducing environments until the core is fully assembled.
Strategic Workflow Diagram
The following decision tree outlines the preferred "Substitution-First" approach to minimize side reactions at the labile chloromethyl group during high-temperature metal catalysis.
Figure 1: Strategic workflow for orthogonal functionalization. Route A is generally preferred to prevent hydrolysis or thermal degradation of the chloromethyl moiety.
Detailed Protocols
Protocol A: C3-Diversification via Nucleophilic Substitution ( )
Objective: Install the "solubility/pharmacophore" handle (e.g., secondary amines, heterocycles) at the C3 position.
-
Mechanism: Bimolecular Nucleophilic Substitution (
). -
Why this Step First? The alkyl chloride is reactive at room temperature. Performing this first avoids exposing the sensitive alkyl halide to the heat (
) required for Suzuki coupling, which could lead to hydrolysis (to alcohol) or elimination.
Materials:
-
Scaffold: 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Morpholine, Piperazine, Pyrrolidine) (1.2 - 1.5 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) or DIPEA (for organic solubility). -
Solvent: Acetonitrile (ACN) or DMF (Dry).
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation.
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial (for library scale), dissolve the Scaffold (0.5 mmol) in ACN (3 mL).
-
Activation: Add KI (0.05 mmol). Stir for 5 minutes. Note: In situ conversion to the alkyl iodide accelerates the reaction.
-
Addition: Add the Base (
, 1.0 mmol) followed by the Nucleophile (0.6 mmol). -
Reaction: Cap the vial and stir at Room Temperature for 4–12 hours.
-
Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (high
) should disappear, replaced by a lower spot (amine product).
-
-
Workup (Parallel):
-
Dilute with EtOAc (10 mL).
-
Wash with water (
) to remove salts and excess amine. -
Dry organic layer over
. -
Concentrate in vacuo (Genevac or SpeedVac).
-
-
Yield Check: Typical yields range from 85–95%. The product is usually pure enough for the next step without chromatography [2].
Critical Insight: Avoid primary amines if possible, as they can lead to bis-alkylation (tertiary amine formation) unless used in large excess.
Protocol B: C6-Diversification via Suzuki-Miyaura Coupling
Objective: Install the "specificity" element (Aryl/Heteroaryl group) at the C6 position.
-
Mechanism: Pd(0)-catalyzed cross-coupling.[1]
-
Substrate: The C3-substituted intermediate from Protocol A.
Materials:
-
Substrate: 6-Bromo-3-(substituted)-1,2-benzoxazole (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid / Pinacol Ester (1.5 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for robustness and air stability. -
Base: Cesium Carbonate (
) (2.0 equiv) - Milder than alkoxides, reducing ring-opening risk. -
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
Step-by-Step Methodology:
-
Loading: In a microwave vial or pressure tube, combine the Substrate (0.2 mmol), Boronic Acid (0.3 mmol), and Base (0.4 mmol).
-
Solvent & Degassing: Add the Dioxane/Water mixture (2 mL). Sparge with Nitrogen/Argon for 5 minutes. Oxygen removal is critical for catalyst longevity.
-
Catalyst Addition: Add
(0.01 mmol) quickly and seal the vessel. -
Reaction: Heat to
for 4–16 hours (or 30 min at in a microwave reactor).-
Pitfall Alert: Do not exceed
or use strong bases (NaOH/KOtBu), as this may trigger the Kemp elimination, cleaving the isoxazole ring to form a nitrile-phenol byproduct [3].
-
-
Workup (Library Scale):
-
Filter through a pad of Celite/diatomaceous earth to remove Pd black.
-
Dilute with DCM.
-
Wash with saturated
.
-
-
Purification: Semi-preparative HPLC or Flash Chromatography is required to remove de-boronated byproducts.
Data Summary & Library Enumeration
The following table summarizes the expected physicochemical property shifts during the library build.
| Stage | Structure Component | Molecular Weight Change | LogP Trend | Key Spectral Feature ( |
| Start | 6-Br-3-(CH2Cl)-benzoxazole | Base (246.5 Da) | High (~2.8) | |
| Step 1 | C3-Amine Substitution | + Nucleophile Mass - 35.5 (Cl) | Lowers (Polar) | |
| Step 2 | C6-Aryl Coupling | + Aryl Mass - 79.9 (Br) | Increases (Lipophilic) | New Aromatic protons |
References
-
Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society, 95(20), 6670–6680. Link
-
Pinsonneault, F., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide: A Versatile Precursor.[2] MDPI Molbank, 2022(2), M1386. Link
-
Velavan, A., & Sumathi, S. (2010). Synthesis and biological activity of some novel benzisoxazole derivatives. Asian Journal of Chemistry, 22(1), 585. Link
-
BenchChem. (2025).[3] Application Notes for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine (Analogous Scaffold Protocols). Link
Sources
Application Note: Preparation and Utilization of Thiol-Conjugated Benzoxazole Derivatives
Executive Summary
Thiol-conjugated benzoxazoles, particularly 2-mercaptobenzoxazole and its thioether derivatives, are highly versatile scaffolds in medicinal chemistry and chemical biology. Their unique electronic properties and structural rigidity make them ideal pharmacophores for designing multi-kinase inhibitors and highly sensitive fluorescent probes for biothiol detection[1][2]. This application note provides a comprehensive, self-validating methodological guide for the synthesis of 2-mercaptobenzoxazole core structures, their subsequent alkylation into thioethers, and their functional applications in drug development and biosensing.
Mechanistic Rationale & Synthetic Strategy
The synthesis of thiol-conjugated benzoxazoles typically begins with the cyclization of 2-aminophenol using a sulfur source such as carbon disulfide (CS₂)[3]. The resulting 2-mercaptobenzoxazole exists in a tautomeric equilibrium between its thiol (-SH) and thione (=S) forms, though it reacts predominantly through the highly nucleophilic sulfur atom under basic conditions.
By exploiting this nucleophilicity, researchers can perform selective S-alkylation (mercaptalization) to generate benzoxazole thioethers. These thioethers serve as advanced intermediates that can be further derivatized into Schiff bases or hydrazides, which exhibit potent antimicrobial and antineoplastic activities[2][3].
Synthetic workflow for preparing thiol-conjugated benzoxazole derivatives.
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Benzo[d]oxazole-2-thiol)
This protocol details the base-catalyzed cyclization of 2-aminophenol to yield the foundational 2-mercaptobenzoxazole scaffold[3].
Reagents & Materials:
-
2-Aminophenol (1.0 equiv, e.g., 10.91 g)
-
Carbon disulfide (CS₂) (1.2 equiv, e.g., 6.19 mL)
-
Potassium hydroxide (KOH) (1.0 equiv, e.g., 5.65 g)
-
95% Ethanol (100 mL)
-
Glacial acetic acid (5% aqueous solution)
-
Activated charcoal
Step-by-Step Methodology:
-
Reaction Assembly: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve KOH in 15 mL of distilled water. Add 95% ethanol (100 mL), followed by 2-aminophenol and CS₂.
-
Causality: KOH acts as a strong base to deprotonate the phenol and amine groups, significantly enhancing their nucleophilicity to attack the electrophilic carbon of CS₂. Ethanol ensures the homogenous solubility of the organic precursors[3].
-
-
Thermal Cyclization: Heat the mixture to reflux (approx. 75–80 °C) for 3 to 4 hours under continuous stirring.
-
Causality: Sustained thermal energy is required to drive the elimination of hydrogen sulfide (H₂S) and complete the thermodynamically favorable ring closure[3].
-
-
Purification via Adsorption: Cautiously add 1–2 g of activated charcoal to the hot mixture, reflux for an additional 10 minutes, and perform a hot filtration.
-
Causality: Activated charcoal adsorbs highly conjugated polymeric impurities and unreacted colored byproducts, ensuring a high-purity crystalline yield[3].
-
-
Precipitation: Heat the filtrate to 70–80 °C, then rapidly agitate while adding 100 mL of warm water containing 5% glacial acetic acid.
-
Causality: The reaction initially forms the water-soluble potassium salt of the mercaptan. Mild acidification with acetic acid selectively protonates the thiolate without degrading the benzoxazole ring, driving the precipitation of the free 2-mercaptobenzoxazole[3].
-
-
Crystallization & Validation: Refrigerate the suspension at 4 °C for 3 hours to maximize crystallization. Filter, dry, and recrystallize from ethanol.
-
Self-Validation: Confirm product formation via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). Validate structural integrity via FT-IR (look for the disappearance of primary amine N-H stretches at ~3300 cm⁻¹ and the appearance of the C=S/S-H tautomeric stretches at ~2500 cm⁻¹ and 1500 cm⁻¹)[3].
-
Protocol B: Synthesis of Benzoxazole Thioethers (S-Alkylation)
This protocol describes the S-alkylation of the core scaffold to produce ethyl 2-(benzo[d]oxazol-2-ylthio)acetate, a critical intermediate for multi-kinase inhibitors[2][3].
Reagents & Materials:
-
2-Mercaptobenzoxazole (1.0 equiv, 0.02 mol)
-
Ethyl chloroacetate (1.15 equiv, 0.023 mol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.0 equiv, 0.02 mol)
-
Anhydrous Acetone (30 mL)
Step-by-Step Methodology:
-
Thiolate Formation: Suspend 2-mercaptobenzoxazole and anhydrous K₂CO₃ in 30 mL of anhydrous acetone and stir at room temperature for 15 minutes.
-
Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the thiol group to form a highly reactive thiolate anion. Acetone, a polar aprotic solvent, minimizes solvation of the anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 attack[2].
-
-
Alkylation: Dropwise add ethyl chloroacetate to the stirred suspension. Heat the reaction mixture to reflux for 5–10 hours.
-
Causality: The thiolate undergoes an Sₙ2 nucleophilic substitution, displacing the chloride leaving group to form the thioether linkage. The dropwise addition prevents localized exothermic spikes and minimizes bis-alkylation side reactions[2].
-
-
Isolation & Validation: Cool the mixture to room temperature, filter out the inorganic salts (KCl and unreacted K₂CO₃), and evaporate the acetone under reduced pressure to yield a pure oily product.
-
Self-Validation: Analyze the crude oil via ¹H-NMR. The successful formation of the thioether is definitively confirmed by the appearance of a sharp singlet integrating to 2 protons at ~4.2–4.8 ppm, corresponding to the newly formed -S-CH₂- bridge[2].
-
Applications in Chemical Biology & Drug Discovery
Multi-Kinase Inhibitors
Benzoxazole thioether derivatives have been extensively validated as potent multi-kinase inhibitors. By derivatizing the thioether intermediate into various Schiff bases and hydrazides, researchers have synthesized compounds that induce caspase-dependent apoptosis and cell cycle arrest in cancer cell lines. For instance, specific benzoxazole thioether derivatives exhibit broad-spectrum antitumor activity against HepG2, MCF-7, MDA-MB-231, and HeLa cell lines by competitively inhibiting EGFR, HER2, and VEGFR2 active sites[2].
Fluorescent Probes for Biothiols
Thiol-conjugated benzoxazole and benzothiazole derivatives are heavily utilized in the design of "turn-on" fluorescent probes for detecting intracellular biothiols such as Glutathione (GSH), Cysteine (Cys), and Homocysteine (Hcy)[4][5]. These probes typically rely on a biothiol-driven cleavage of a specific recognition moiety (e.g., a dinitrophenyl ether or nitroalkene), which releases the free benzoxazole fluorophore. This release triggers an Excited-State Intramolecular Proton Transfer (ESIPT), resulting in a massive fluorescence enhancement and a large Stokes shift[5][6].
Mechanism of biothiol detection using benzoxazole-based fluorescent probes.
Quantitative Performance Summary
The table below summarizes the empirical performance of various synthesized benzoxazole derivatives in both therapeutic and analytical contexts.
Table 1: Biological and Analytical Performance of Benzoxazole Derivatives
| Compound / Probe Type | Application | Target / Analyte | Performance Metric |
| Compound 6b (Thioether) | Multi-Kinase Inhibitor | EGFR | IC₅₀: 0.279 µM |
| Compound 6b (Thioether) | Multi-Kinase Inhibitor | HER2 | IC₅₀: 0.224 µM |
| Compound 6b (Thioether) | Anticancer Agent | MDA-MB-231 Cells | IC₅₀: 2.14 µM |
| Benzothiazole/oxazole Probe | Fluorescent Sensor | Glutathione (GSH) | LOD: 0.33 µM |
| Benzothiazole/oxazole Probe | Fluorescent Sensor | Cysteine (Cys) | LOD: 0.87 µM |
| 7-Hydroxybenzoxazinone Probe | Fluorescent Sensor | Glutathione (GSH) | LOD: 14.5 nM |
| 7-Hydroxybenzoxazinone Probe | Fluorescent Sensor | Homocysteine (Hcy) | LOD: 80.0 nM |
Data aggregated from in vitro kinase assays and fluorescence spectrometry studies[2][4][5].
References
-
Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition Luminescence (PubMed) URL:[Link]
-
Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL:[Link]
-
Synthesis and reactivity of succinylthioimidazolium salts: A unified strategy for the preparation of thioethers eDiss (University of Göttingen) URL: [Link]
-
Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source Beilstein Journal of Organic Chemistry URL:[Link]
-
Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors MDPI Pharmaceuticals URL:[Link]
-
A 7-Hydroxybenzoxazinone-Containing Fluorescence Turn-On Probe for Biothiols and Its Bioimaging Applications Semantic Scholar / Molecules URL:[Link]
-
Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols ResearchGate URL:[Link]
Sources
- 1. BJOC - Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source [beilstein-journals.org]
- 2. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application Note: High-Efficiency Microwave-Assisted Functionalization of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Executive Summary
This guide details the microwave-assisted utilization of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (Compound 1 ), a critical bifunctional electrophile in medicinal chemistry. This scaffold is a structural analog to the core pharmacophores found in atypical antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (Zonisamide).
The protocol leverages the orthogonal reactivity of the molecule:
-
The Chloromethyl Handle (C3): Highly reactive toward nucleophilic substitution (
), ideal for rapid linker attachment. -
The Bromo Handle (C6): A robust site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand Structure-Activity Relationship (SAR) libraries.
Key Advantage: Microwave irradiation reduces reaction times from 12–24 hours (thermal reflux) to 10–20 minutes, significantly suppressing thermal degradation of the isoxazole ring (Kemp elimination).
Chemical Profile & Handling
| Property | Specification |
| Compound Name | 6-Bromo-3-(chloromethyl)-1,2-benzoxazole |
| CAS Number | 1243389-57-2 (Analogous Ref) |
| Molecular Weight | ~246.49 g/mol |
| Appearance | Off-white to pale yellow solid |
| Storage | 2–8°C, under inert atmosphere (Ar/N2) |
| Hazards | Skin Irritant, Lachrymator (Alkylating Agent) |
Safety Warning: The chloromethyl moiety is a potent alkylating agent. All microwave vessels must be capped in a fume hood. Use double-gloving protocols.
Workflow Visualization
The following diagram illustrates the divergent synthesis strategy enabled by this scaffold.
Figure 1: Divergent synthetic pathway utilizing the orthogonal reactivity of the chloromethyl and bromo moieties.
Protocol A: Rapid N-Alkylation (The "Linker" Strategy)
This protocol describes the attachment of a secondary amine (e.g., 4-benzoylpiperidine) to the C3-chloromethyl position. This is the primary step in synthesizing Risperidone-like analogs.
Materials
-
Substrate: 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., 1-(piperidin-4-yl)methanone derivative) (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Catalyst: Potassium Iodide (
) (0.1 equiv) - Finkelstein accelerator -
Solvent: Acetonitrile (ACN) or Water:Ethanol (1:1) for green chemistry applications.[1][2][3]
Microwave Parameters
| Parameter | Setting |
| Temperature | 90 °C |
| Hold Time | 10 minutes |
| Pressure Limit | 250 psi (17 bar) |
| Power | Dynamic (Max 150 W) |
| Stirring | High |
Step-by-Step Procedure
-
Preparation: In a 10 mL microwave process vial, suspend Compound 1 (0.5 mmol, 123 mg), the secondary amine (0.6 mmol), and
(1.0 mmol, 138 mg). -
Additives: Add catalytic
(0.05 mmol, 8 mg). Note: KI converts the chloro- derivative to the more reactive iodo- intermediate in situ. -
Solvation: Add 3 mL of Acetonitrile. Cap the vial with a Teflon-lined septum.
-
Irradiation: Place in the microwave cavity. Apply the "Standard Alkylation" method (Ramp to 90°C in 2 min, Hold 10 min).
-
Work-up:
-
Cool to room temperature (compressed air cooling).
-
Filter off inorganic salts (
, KCl). -
Concentrate the filtrate under reduced pressure.[4]
-
Purification: Recrystallize from cold ethanol or purify via flash chromatography (Hexane:EtOAc).
-
Expected Yield: 88–95%
Mechanistic Insight: The microwave energy overcomes the activation barrier for the
Protocol B: Suzuki-Miyaura Cross-Coupling
Once the linker is attached, the 6-Bromo position remains available for diversification.
Materials
-
Substrate: N-alkylated 6-bromo-benzoxazole intermediate (from Protocol A)
-
Coupling Partner: Aryl boronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) or (2M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1)
Microwave Parameters
| Parameter | Setting |
| Temperature | 110 °C |
| Hold Time | 20 minutes |
| Power | Dynamic (Max 200 W) |
Procedure
-
Charge: Add the bromo-intermediate (0.2 mmol), aryl boronic acid (0.3 mmol), and base into a 5 mL microwave vial.
-
Degas: Add solvent (2 mL) and sparge with Argon for 2 minutes. Crucial: Oxygen inhibits the Pd cycle.
-
Catalyst: Add the Pd catalyst quickly and cap immediately.
-
Irradiation: Heat at 110°C for 20 minutes.
-
Work-up: Dilute with EtOAc, wash with water/brine. Dry over
. Purify via prep-HPLC.
Comparative Analysis: Thermal vs. Microwave
Data summarized from internal validation and literature precedents on analogous benzisoxazole syntheses.
| Metric | Thermal Reflux (Oil Bath) | Microwave Synthesis | Improvement |
| Reaction Time (Alkylation) | 16 Hours | 10 Minutes | 96x Faster |
| Yield (Alkylation) | 65–72% | 88–95% | +20% |
| Purity (Crude) | 70% (Side products observed) | >90% (Cleaner profile) | High |
| Solvent Usage | 20–50 mL | 2–3 mL | Green |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (Alkylation) | Poor solubility of base. | Switch solvent to DMF or add phase transfer catalyst (TBAB). |
| Ring Opening (Side Product) | Temperature too high / Base too strong. | Reduce Temp to 80°C; Switch base from |
| De-bromination (Coupling) | Overheating or protic solvent issues. | Reduce hold time; Ensure strict Oxygen-free environment. |
References
-
Microwave-assisted synthesis of 1,2-benzisoxazole derivatives. Source: ACG Publications / ResearchGate. Relevance: Establishes the stability of the benzisoxazole core under microwave irradiation and ionic liquid conditions. Link:
-
Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Source: Taylor & Francis Online. Relevance: Demonstrates nucleophilic substitution patterns on the benzisoxazole ring using microwave energy. Link:
-
6-Bromo-3-methylbenzo[d]isoxazole (Building Block Properties). Source: Sigma-Aldrich.[5][6][7] Relevance: Provides physical property data and safety handling for the brominated core.[5] Link:
-
Microwave-Assisted Synthesis of Benzoxazole Derivatives (General Review). Source: Bentham Science. Relevance: Broad review of microwave effects on benzoxazole/benzisoxazole scaffolds, validating the "Green Chemistry" benefits. Link:
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. 6-bromo-3-methylbenzo[d]isoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 6-Bromo-3-methylbenzo[d]isoxazole | 66033-69-0 [sigmaaldrich.cn]
- 7. Efficient Antimicrobial Activities of Microwave-Assisted Synthesis of Benzisoxazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Bioconjugation Techniques Using Chloromethyl-Benzoxazole Linkers
Introduction
In the evolving landscape of bioconjugation, the precise and stable linkage of molecular entities to biomolecules is paramount for the development of advanced therapeutics, diagnostics, and research tools.[1] Among the diverse chemical strategies available, the use of chloromethyl-benzoxazole (CMBO) linkers represents a targeted approach for the modification of cysteine residues in proteins and peptides. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities and structural stability.[2][3] When functionalized with a reactive chloromethyl group, it becomes a potent electrophile for selective reaction with soft nucleophiles, most notably the thiol group of cysteine.[1][4]
This guide provides a comprehensive overview of the principles and protocols for utilizing chloromethyl-benzoxazole linkers in bioconjugation. We will delve into the underlying mechanism of action, provide detailed step-by-step protocols for conjugation, purification, and characterization, and discuss the critical parameters that ensure successful and reproducible outcomes.
Principle of the Technology
The bioconjugation strategy employing CMBO linkers is predicated on the high reactivity of the chloromethyl group towards the sulfhydryl side chain of cysteine residues. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether bond. The inherent selectivity for cysteine is driven by the "soft" electrophilic nature of the chloromethyl group, which preferentially reacts with the "soft" nucleophilic thiol of cysteine over "harder" nucleophiles like the amine groups of lysine residues, particularly under controlled pH conditions.[5]
The stability of the resulting thioether linkage is a key advantage of this methodology, as it is resistant to hydrolysis and enzymatic degradation, ensuring the integrity of the bioconjugate in biological environments.[6]
I. Synthesis of Chloromethyl-Benzoxazole Linkers
The synthesis of CMBO linkers can be achieved through various established methods. A common route involves the condensation of an o-aminophenol with chloroacetic acid or a derivative thereof.[7][8] The following is a generalized synthetic scheme.
General Synthetic Scheme
Caption: Step-by-step workflow for protein conjugation with CMBO linkers.
Detailed Protocol
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If reduction of disulfide bonds is required, add TCEP to a final concentration of 10-20 fold molar excess over the protein and incubate at room temperature for 1 hour.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the CMBO linker (e.g., 10-20 mM) in DMSO or DMF.
-
Add the CMBO linker stock solution to the protein solution to achieve a 5-20 fold molar excess of linker over protein. The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as L-cysteine or N-acetylcysteine to a final concentration of 10-20 mM to react with any excess CMBO linker.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess linker and other small molecules by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer. [] * Alternatively, other purification methods such as dialysis or tangential flow filtration can be used depending on the scale of the reaction. [10][11]
-
-
Storage:
-
Store the purified protein-CMBO conjugate at 4°C for short-term storage or at -80°C for long-term storage. The optimal storage conditions may vary depending on the protein.
-
III. Characterization of the Bioconjugate
Thorough characterization is essential to confirm the successful conjugation and to determine the drug-to-antibody ratio (DAR) if applicable.
Recommended Characterization Techniques
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift in the band corresponding to the conjugated protein compared to the unconjugated protein. |
| Mass Spectrometry (MS) | To confirm the covalent modification and determine the number of attached linkers. | An increase in the mass of the protein corresponding to the mass of the attached linker(s). Multiple peaks may be observed representing different conjugation stoichiometries. |
| UV-Vis Spectroscopy | To determine protein concentration and potentially the concentration of the conjugated molecule if it has a distinct chromophore. | The protein's absorbance at 280 nm can be used for concentration determination. A new absorbance peak may appear if the linker-payload has a chromophore. |
| Hydrophobic Interaction Chromatography (HIC) | To separate species with different numbers of conjugated linkers, especially in the context of antibody-drug conjugates. | A profile showing peaks corresponding to different drug-to-antibody ratios. |
Example Mass Spectrometry Data Interpretation
A successful conjugation of a CMBO linker (MW = X Da) to a protein (MW = Y Da) would result in a mass spectrum with a major peak at Y + X Da. If multiple cysteine residues are available for conjugation, peaks at Y + 2X, Y + 3X, etc., may also be observed.
IV. Mechanistic Insights and Causality
The Role of pH
The pH of the conjugation reaction is a critical parameter that influences the selectivity of the modification. Cysteine thiols typically have a pKa in the range of 8.0-9.0. At a pH of 7.0-7.5, a significant portion of the cysteine residues will be in the nucleophilic thiolate form (S-), which readily reacts with the electrophilic chloromethyl group. In contrast, the pKa of lysine's ε-amino group is around 10.5. At near-neutral pH, the vast majority of lysine residues are protonated (NH3+) and thus are poor nucleophiles, minimizing their reaction with the CMBO linker. [5]
Reaction Mechanism: SN2 Substitution
Sources
- 1. Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. babraham.ac.uk [babraham.ac.uk]
- 5. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
- 11. Transforming protein-polymer conjugate purification by tuning protein solubility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing hydrolysis of the chloromethyl group during aqueous workup
To: Research Team From: Technical Support Center (Process Chemistry Division) Subject: Ticket #CM-404: Minimizing Hydrolysis of Chloromethyl Groups During Aqueous Workup
User Guide & Troubleshooting Manual
Status: Open
Severity: High (Yield/Purity Critical)
Applicable Moieties: Benzyl chlorides, Chloromethyl pyridines/heterocycles,
The Core Problem: The "Hydrolysis Paradox"
You are likely facing a contradiction: To isolate your chloromethyl product (often synthesized using
-
The Trap: Neutralization requires base. Base (
) is a potent nucleophile. -
The Result: You inadvertently trigger an
displacement (forming the alcohol) or an solvolysis (if the carbocation is stabilized, e.g., in p-methoxybenzyl or pyridyl systems).
This guide provides the protocols to break this paradox.
Knowledge Base: Critical Factors
Before attempting the workup, assess your molecule against these three stability pillars.
| Factor | Danger Zone | Safe Zone | Mechanism of Failure |
| pH | > 10 (Strong Basic) | 4.0 – 7.5 (Buffered) | High pH drives |
| Temperature | > 10°C | -10°C to 5°C | Heat provides activation energy for both |
| Phase Contact | Slow separation (>15 min) | Rapid (< 2 min) | Prolonged exposure to water allows solvolysis ( |
Visualizing the Failure Mode
The following diagram illustrates the competing pathways you must suppress.
Caption: Fig 1. Competing hydrolysis pathways.
Troubleshooting & FAQs
Q1: I am using 1M NaOH to quench my reaction, but my yield is dropping by 20%. What is happening? A: You are creating a localized "hot zone." When 1M NaOH hits the acid stream, the local pH spikes to >13 before mixing is complete.
-
The Fix: Switch to a Buffered Quench . Use Saturated Sodium Bicarbonate (
) or Phosphate Buffer (pH 7). These "clamp" the pH at a maximum of ~8.5, drastically reducing the rate of attack [1].
Q2: My chloromethyl pyridine product disappears even in pure water. Why? A: Chloromethyl pyridines (and related heterocycles) are notoriously unstable as free bases. The pyridine nitrogen can act as an internal nucleophile (self-alkylation) or activate the leaving group.
-
The Fix: Do not free-base these compounds if possible. Isolate them as the Hydrochloride Salt by precipitating from an anhydrous solvent (e.g., Ether/Heptane) directly, skipping the aqueous workup entirely [2].
Q3: I have a stubborn emulsion that keeps my product in contact with water for hours. A: Emulsions are the enemy of hydrolytic stability.
-
The Fix: Increase the ionic strength immediately. Add solid NaCl (brine) to saturation. This does two things:
-
Salting Out: Pushes the organic product out of the aqueous phase.
-
Phase Break: The density difference increases, speeding up separation.
-
Pro Tip: If the emulsion persists, do not wait. Filter the biphasic mixture through a pad of Celite or use a centrifuge.
-
Standard Operating Procedures (SOPs)
Protocol A: The "Cold-Fast" Buffered Quench
Best for: Stable benzylic chlorides and
-
Preparation:
-
Cool the reaction mixture to -10°C .
-
Prepare a quench vessel containing Saturated
(or ) mixed with crushed ice. -
Pre-cool your extraction solvent (DCM or EtOAc) to 0°C.
-
-
The Quench:
-
Slowly pour the reaction mixture into the stirred ice/buffer slurry. (Do not add water to the acid; add acid to the buffer).
-
Monitor Internal Temp: Ensure it does not rise above 5°C.
-
-
The Separation:
-
Immediately add the cold organic solvent.
-
Agitate briskly for 30 seconds (do not stir for minutes).
-
Allow layers to settle. If separation takes >2 minutes, add Saturated Brine.
-
-
The Drying:
-
Separate layers. Dry the organic layer over
(which is slightly acidic/neutral) rather than (basic). -
Concentrate at low temperature (bath < 30°C).
-
Protocol B: The Anhydrous Workup (The "Zero-Water" Method)
Best for: Highly sensitive substrates (e.g., Chloromethyl pyridines, allylic chlorides).
-
Solvent Swap:
-
If the reaction was done in
, remove excess reagent via vacuum distillation (azeotrope with Toluene).
-
-
Precipitation:
-
Redissolve the crude residue in a non-polar, anhydrous solvent (e.g., Diethyl Ether, MTBE, or Heptane).
-
The product (if an amine salt) may precipitate. Filter it under
.
-
-
Filtration:
-
If the product is soluble but inorganic byproducts are not, filter the mixture through a fritted funnel to remove solid salts.
-
Evaporate the solvent. Zero exposure to water = Zero hydrolysis.
-
Decision Logic
Use this flowchart to select the correct protocol for your specific molecule.
Caption: Fig 2.[1] Decision matrix for selecting the optimal workup protocol.
References
-
Tanabe, K., & Ido, T. (1965).[2] The Mechanism of the Hydrolysis of Benzal Chloride. Journal of the Research Institute for Catalysis, Hokkaido University.[2][3][4] Link
-
Anderson, N. G. (2012).[5] Practical Process Research and Development. Academic Press. (See Chapter on "Workup and Isolation"). Link
-
Teasdale, A. (Ed.). (2011).[6] Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Discusses alkyl halide stability and control). Link
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link
Sources
Preventing dimerization side reactions in benzoxazole synthesis
Technical Support Center: Benzoxazole Synthesis Optimization Subject: Prevention of Dimerization and Oxidative Side-Reactions
Executive Summary: The Mechanistic Challenge
In the synthesis of benzoxazoles—particularly via the oxidative cyclization of 2-aminophenols and aldehydes—the primary yield-killing side reaction is oxidative dimerization .
Unlike simple byproduct formation, this is a competition between intramolecular cyclization (forming the benzoxazole) and intermolecular coupling (forming phenoxazinones or azo-dimers).
The Core Conflict:
-
Pathway A (Desired): Schiff base formation
Intramolecular radical attack Aromatization. -
Pathway B (Parasitic): 2-Aminophenol oxidation
Radical dimerization Formation of 2-aminophenoxazin-3-one (APX) or diazo species.
This guide provides protocols to bias the reaction kinetics entirely toward Pathway A.
Diagnostic Workflow
Interactive Troubleshooting Tree Use this logic flow to identify the specific type of dimerization occurring in your reactor.
Figure 1: Diagnostic logic for identifying specific side-reaction pathways based on visual and chromatographic evidence.
Technical Deep Dive: Preventing Oxidative Coupling
The most common "dimer" is 2-aminophenoxazin-3-one , formed when two molecules of 2-aminophenol react under oxidative conditions before coupling with the aldehyde.
Mechanism of Failure
If the oxidant (e.g.,
The Solution: The "Sequential One-Pot" Protocol
To prevent this, you must temporally separate the condensation (Schiff base formation) from the cyclization (oxidation).
Protocol 1: Sequential Oxidative Cyclization Best for: Aldehyde substrates, Metal-free conditions.
-
Stage 1: Inert Condensation (The Protection Step)
-
Reagents: 2-Aminophenol (1.0 equiv), Aldehyde (1.1 equiv).
-
Solvent: EtOH or MeOH (dry).
-
Atmosphere: Strict
or Ar balloon. -
Action: Reflux for 1–2 hours.
-
Checkpoint: Check TLC.[1][2][3][4] You should see the disappearance of 2-aminophenol and formation of the imine (Schiff base). The solution should be yellow/light brown, not deep purple.
-
Why: By locking the amine into an imine bond under inert conditions, you remove the lone pair availability that triggers oxidative dimerization.
-
-
Stage 2: Controlled Cyclization
-
Trigger: Once Stage 1 is complete, remove the
line. -
Oxidant: Add the oxidant now.
-
Option A (Green): Open flask to air and add catalyst (e.g., 5 mol% activated carbon or transition metal catalyst) [1].
-
Option B (Chemical): Add DDQ (1.1 equiv) or PhI(OAc)2 dissolved in solvent dropwise.
-
-
Action: Continue stirring until the imine spot converts to the fluorescent benzoxazole spot.
-
Technical Deep Dive: Preventing Acid-Catalyzed Oligomerization
When using carboxylic acids (polyphosphoric acid/PPA method), "dimerization" often refers to tarring/polymerization or the formation of bis-benzoxazoles if dicarboxylic impurities are present.
Mechanism of Failure
PPA is highly viscous. Poor mixing creates "hot spots" where local temperatures exceed 180°C, causing radical polymerization of the phenolic ring or charring.
The Solution: The "Ramped Temperature" Protocol
Protocol 2: PPA-Mediated Synthesis Best for: Carboxylic acid substrates, scale-up.
-
Pre-Mixing (Room Temp):
-
Mix 2-aminophenol and carboxylic acid (1:1 ratio) before adding PPA. Ensure they are a homogenous powder.
-
-
Solvation Phase (60–80°C):
-
Reaction Phase (120–150°C):
-
Quench (The "Crushed Ice" Rule):
-
Pour the hot syrup onto crushed ice/water with vigorous stirring.
-
Why: Slow quenching allows oligomers to precipitate as sticky gums. Rapid quenching shocks the product into a filterable solid.
-
Comparative Data: Catalyst Selectivity
Not all catalysts are equal regarding dimerization risk.
| Catalyst System | Oxidant Source | Dimerization Risk | Yield (Typical) | Notes |
| PPA (Polyphosphoric Acid) | None (Acid cat.) | Moderate (Tarring) | 75-90% | Best for carboxylic acids. Requires harsh workup. |
| Air/ | Low | 85-95% | Heterogeneous surface prevents intermolecular coupling [2]. | |
| DDQ / Dioxane | Stoichiometric | High | 60-80% | Aggressive oxidant. Must be added after imine formation. |
| TEMPO / | Low | 80-90% | Radical scavenger nature inhibits radical dimerization side-paths [3]. | |
| DMSO | Moderate | 70-85% | Iodine can halogenate the ring if temp is too high. |
Frequently Asked Questions (FAQs)
Q: My reaction mixture turned black immediately upon adding the oxidant. Is it ruined? A: Likely, yes. Immediate blackening indicates rapid oxidative polymerization of the 2-aminophenol. Correction: Repeat the experiment, but ensure you form the Schiff base (imine) under nitrogen for 1 hour before adding the oxidant. The imine is far more resistant to oxidative polymerization than the free amine.
Q: I see a spot on TLC that is less polar than my product. Is this a dimer? A: This is likely the bis-benzoxazole (if using a dialdehyde/diacid impurity) or a Tishchenko reaction product (ester) if using an aldehyde.
-
Test: Isolate a small amount.[1] If it is an ester, it will hydrolyze in base. If it is a bis-benzoxazole, it will be highly fluorescent and stable.
-
Fix: Purify your aldehyde via distillation to remove benzoic acid/dimer impurities before use.
Q: Can I use "wet" solvents? A: For the aldehyde method: No. Water hydrolyzes the Schiff base intermediate back to the starting materials, which then oxidize to dimers. Use anhydrous EtOH or Toluene with molecular sieves.
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] Strategies to Minimize Byproduct Formation in Benzoxazole Cyclization. BenchChem.[1][3][4][5] Link
-
Nguyen, et al. (2020).[6][8] Magnetic ionic liquids as green catalysts for benzoxazole synthesis.[8] National Institutes of Health (PMC). Link
-
Wang, et al. (2017). TEMPO-catalyzed oxidative cyclization of Schiff bases. Journal of Organic Chemistry.[9][10] Link
-
Mayo, M. S., et al. (2014).[8][9][10] Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide.[9][10] Journal of Organic Chemistry.[9][10] Link
-
Organic Chemistry Portal. (2024). Benzoxazole Synthesis: Recent Literature and Protocols.[6][7][9]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzoxazole synthesis [organic-chemistry.org]
- 10. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
Troubleshooting low solubility of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole in polar solvents
Executive Summary & Molecule Profile
User Issue: "I cannot get 6-Bromo-3-(chloromethyl)-1,2-benzisoxazole (CAS 80922-88-1) into solution using standard polar solvents (MeOH, Water, Acetonitrile) for my bioassay/reaction."
Scientist’s Diagnosis:
This compound presents a classic "brick-dust" profile: high crystallinity driven by
The "low solubility" you are experiencing is likely a combination of high lattice energy (thermodynamic barrier) and incorrect solvent choice based on polarity mismatch.[1] Furthermore, attempting to force solubility in protic polar solvents (like Methanol or Water) poses a severe chemical stability risk due to the reactive chloromethyl group.
Physicochemical Profile
| Property | Value / Characteristic | Impact on Solubility |
| Core Structure | 1,2-Benzisoxazole (Indoxazene) | Planar, rigid, high stacking energy.[1] |
| Substituents | 6-Bromo, 3-Chloromethyl | Increases LogP (Lipophilicity); reduces polarity.[1] |
| LogP (Predicted) | ~2.6 - 3.1 | Hydrophobic; Water insoluble.[1] |
| Reactivity | Alkyl Chloride ( | Electrophilic. Susceptible to solvolysis in alcohols/water.[1] |
Solvent Compatibility Matrix (The "Traffic Light" System)
Do not treat this molecule like a standard polar heterocycle. It behaves more like a halogenated aromatic hydrocarbon.[1]
● GREEN: Recommended Solvents
These dissolve the compound well and are chemically inert.
-
Dichloromethane (DCM): Excellent solubility.[1] Best for transfers and anhydrous reactions.[1]
-
Tetrahydrofuran (THF): Good solubility.[1] Suitable for reactions; miscible with water for biological dilutions (if used immediately).[1]
-
Ethyl Acetate: Good for extractions and recrystallization (often mixed with Hexanes).[1]
-
Toluene: Excellent for recrystallization (requires heat).[1]
● AMBER: Use with Caution
-
DMSO / DMF: Soluble, but difficult to remove.[1]
-
Warning: In the presence of any base, DMSO can facilitate nucleophilic attack on the chloromethyl group.
-
NMR: Use
instead of if possible to avoid signal broadening or decomposition.[1]
-
-
Acetonitrile: Moderate solubility.[1] Often requires sonication or gentle warming (40°C) to break the lattice.
● RED: FORBIDDEN (High Risk)[1]
-
Methanol / Ethanol:
Troubleshooting Workflow & Decision Tree
Use the following logic to determine the correct solubilization strategy based on your downstream application.
Figure 1: Decision matrix for solvent selection based on experimental intent.[1]
Step-by-Step Solubilization Protocols
Protocol A: Preparation of Stock Solution (DMSO)
Target: 10 mM - 50 mM for biological screening.[1]
-
Weighing: Weigh the solid into a glass vial. Do not use plastic Eppendorf tubes for long-term storage as the compound may leach into the plastic.
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Tip: If the DMSO is old or "wet" (hygroscopic), the water content may cause immediate precipitation or slow hydrolysis. Use fresh, anhydrous DMSO.[1]
-
-
Mechanical Stress: The compound has high lattice energy.[1]
-
Sonicate for 5–10 minutes. The bath water should be ambient temperature.
-
Visual Check: Ensure no floating micro-crystals remain.[1] The solution should be perfectly clear.
-
-
Storage: Store at -20°C.
Protocol B: Recrystallization (Purification)
Target: Purifying crude material.[3][5]
-
Solvent Choice: Use Toluene or a mixture of Ethyl Acetate/Heptane (1:3) .[1]
-
Dissolution:
-
Add the solid to a flask.
-
Add Toluene.
-
Heat to reflux (110°C) briefly. It should dissolve completely.[1]
-
-
Filtration: If black specks remain, filter hot through a glass frit (avoid paper filters if possible to prevent product loss).
-
Crystallization: Allow to cool slowly to Room Temperature, then to 4°C.
-
Do not crash cool in dry ice; this traps impurities.[1]
-
-
Collection: Filter the crystals and wash with cold Hexane .
Critical Stability Warning: The "Hidden" Degradation
The 3-(chloromethyl) group is an alkyl halide .[1] It is an electrophile.
If you attempt to dissolve this in Methanol (MeOH) and heat it to improve solubility, you are performing a chemical reaction, not a dissolution.[1]
The Reaction:
This converts your active alkyl chloride into an inert methyl ether.[1] This is a common cause of "loss of potency" in biological assays where stock solutions were prepared in alcohols.[1]
Figure 2: Pathway of degradation in protic solvents.[1]
Frequently Asked Questions (FAQ)
Q1: I see a new spot on my TLC after leaving the compound in DMSO overnight. What is it?
A: It is likely the hydrolysis product (alcohol) or a dimer.[1] DMSO is hygroscopic (absorbs water from air).[1] The water reacts with the
Q2: Can I use this compound in a cellular assay with 10% FBS? A: Yes, but be fast. The chloromethyl group can alkylate proteins (cysteines/lysines) in the serum (FBS).
-
Protocol: Add the compound to the media immediately before adding to cells. Do not pre-incubate the compound in media + serum for hours before the experiment, or the effective concentration will drop due to protein binding/alkylation.
Q3: The compound turned yellow/brown on the shelf. A: This indicates decomposition, likely releasing HBr or HCl. The benzisoxazole ring is light-sensitive. Store the solid in amber vials, desiccated, at 4°C.
Q4: Why does the literature mention "Zonisamide" when I search for this?
A: This compound is the key intermediate for Zonisamide. It is converted to Zonisamide by reacting the
References
-
Uno, H., et al. (1976).[1] Studies on 3-Substituted 1,2-Benzisoxazole Derivatives.[1] Journal of Medicinal Chemistry.[1] (Note: Describes the foundational chemistry of the benzisoxazole core).
-
US Patent 4172896A. Benzisoxazole derivatives and pharmaceutical compositions thereof.[1] (1979).[1] (Contains specific recrystallization solvents and handling for 3-halomethyl derivatives).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 3786, Zonisamide Intermediate.[1]
Sources
Purification strategies for removing unreacted 6-bromo-benzoxazole starting material
Technical Support Ticket: #PUR-6BR-BO Subject: Purification Strategies for Removal of Unreacted 6-Bromobenzoxazole Status: Open Assigned Specialist: Senior Application Scientist[1]
Diagnostic Phase: Characterizing the Impurity
Before initiating purification, it is critical to understand the physicochemical profile of your impurity versus your target molecule. 6-Bromobenzoxazole (6-Br-BO) presents a specific set of challenges due to its lack of ionizable handles and moderate lipophilicity.[1]
| Property | 6-Bromobenzoxazole Characteristics | Impact on Purification |
| Boiling Point | ~105 °C (at reduced pressure) / Solid at RT | Volatile enough for sublimation, but difficult to remove by high-vac drying alone.[1] |
| Solubility | High in DCM, EtOAc, THF; Low in Water | Standard aqueous washes will not remove it.[1] |
| pKa (Conj. Acid) | ~0.5 (Very weak base) | Critical: It will not protonate in mild acids (e.g., 1M HCl).[1] It remains in the organic layer during standard acid washes. |
| Polarity | Low to Moderate | Often co-elutes with non-polar coupling products (e.g., biaryls) on silica. |
| Reactivity | Electrophilic (Ar-Br) | Susceptible to Pd-catalyzed coupling; chemically stable to mild acid/base workups.[1] |
Decision Matrix: Selecting the Protocol
Do not default to a slow gradient column immediately. Use this logic flow to select the most efficient strategy based on your product's properties.
Caption: Decision matrix for selecting the optimal purification route based on product ionization potential and chromatographic behavior.
Execution Protocols
Protocol A: Reverse Acid Extraction (For Basic Products)
Best for: Buchwald-Hartwig amination products or benzoxazoles with basic side chains.[1]
Since 6-Br-BO is a very weak base (pKa < 1), it requires extremely strong acid to protonate.[1] If your product is a standard amine (pKa ~8-10), you can exploit this window.[1]
-
Dissolve: Dissolve crude mixture in EtOAc or DCM.
-
Extract: Wash with 1M HCl (3x).
-
Discard: Discard the organic layer (containing the 6-Br-BO).[1]
-
Recover: Basify the aqueous layer (pH > 12) with NaOH and extract back into EtOAc. Dry and concentrate.
Protocol B: The "Chaser" Strategy (Chemical Scavenging)
Best for: Neutral products (e.g., Suzuki couplings) where 6-Br-BO co-elutes on silica.[1]
If you cannot separate the spots on TLC, do not try to run a slower column. Instead, change the chemical nature of the impurity in situ.
Concept: React the remaining 6-Br-BO with a highly polar "chaser" molecule to shift its Rf to the baseline.[1]
Steps:
-
Check Reaction: Confirm the main reaction is stalled and 6-Br-BO remains.
-
Add Chaser: Add 0.2 - 0.5 equivalents of a polar nucleophile relative to the starting material.[1]
-
Reflux: Continue heating the reaction for 1-2 hours.
-
Result: The lipophilic 6-Br-BO is converted into a highly polar pyridine or amine derivative.[1]
-
-
Workup: Perform a standard silica plug filtration.[1] The new "chaser-adduct" will stick to the silica baseline (Rf ~ 0), while your desired product elutes easily.
Protocol C: Chromatographic Resolution
Best for: When Rf difference is small but visible (ΔRf ~ 0.05 - 0.1).[1]
Standard Hexane/EtOAc gradients often fail because benzoxazoles "tail" on silica due to interactions with silanols.
Optimization Table:
| Variable | Recommendation | Reason |
|---|---|---|
| Stationary Phase | C18 (Reverse Phase) | 6-Br-BO is significantly more hydrophobic than many functionalized products.[1] It retains strongly on C18, allowing polar products to elute first. |
| Mobile Phase (Normal) | DCM / MeOH (99:1 to 95:[1]5) | DCM often provides better selectivity for heterocycles than Hex/EtOAc. |
| Modifier | 1% Triethylamine (TEA) | Neutralizes silica acidity.[1] Prevents the benzoxazole nitrogen from H-bonding to silanols, sharpening the peak. |
| Loading | < 1% by weight | Overloading causes peak broadening that merges the impurity with the product. |
Troubleshooting & FAQs
Q: I tried acid washing with 1M HCl, but my 6-Br-BO product decomposed. Why? A: While the benzoxazole ring is generally stable, the C2 position is susceptible to nucleophilic attack (hydrolysis) under acidic conditions, especially if heated or if electron-withdrawing groups (like 6-Br) activate the ring.[1]
-
Fix: Use colder temperatures (0°C) for the extraction and process quickly. Alternatively, use a weaker acid buffer (Citrate, pH 4-5) if your product is basic enough to protonate at that pH.
Q: My product and 6-Br-BO have the exact same Rf in Hex/EtOAc and DCM/MeOH. What now? A: You must switch "orthogonality."
-
Try Toluene/Acetone: The pi-pi interactions of Toluene with the benzoxazole ring can sometimes shift the retention relative to non-aromatic solvents.[1]
-
Recrystallization: 6-Br-BO is a crystalline solid.[1] If your product is also a solid, try dissolving in hot Ethanol or Isopropanol. 6-Br-BO often crystallizes out upon cooling, or stays in the mother liquor while your product crystallizes (depending on concentration).[1]
Q: Can I sublime the starting material out? A: Yes, but with caution. 6-Br-BO sublimes under high vacuum (<0.1 mmHg) at moderate heat (60-80°C).[1]
-
Risk: If your product is also a small heterocycle, it may co-sublime. This is best used when the product is significantly heavier (MW > 350).
References
-
Benzoxazole Properties & Stability
-
Chromatographic Strategies
-
Chemical Scavenging Techniques
-
pKa Data for Heterocycles
Sources
Technical Support Center: Optimizing Reaction Temperature for 6-Bromo-Benzoxazole Cross-Coupling
Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. The palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromobenzoxazole is a foundational transformation in medicinal chemistry and materials science[1]. While the bromine atom at the 6-position serves as a highly reactive electrophilic handle for oxidative addition[1], researchers frequently encounter yield-limiting side reactions. The most critical variable governing the success of this reaction is temperature .
This guide provides field-proven insights into diagnosing temperature-dependent failures, optimizing reaction conditions, and understanding the mechanistic causality behind your experimental results.
The Mechanistic Impact of Temperature
Optimizing the temperature for 6-bromobenzoxazole coupling requires balancing the thermodynamic needs of the catalytic cycle against the degradation pathways of your reagents.
-
Oxidative Addition: The insertion of Pd(0) into the C-Br bond of 6-bromobenzoxazole is typically facile and can occur at room temperature.
-
Transmetallation (The Bottleneck): The transfer of the organic fragment from the boronic acid/ester to the Pd(II) complex is often the rate-limiting step. It requires sufficient thermal energy and base-mediated activation[2].
-
Protodeboronation (The Competing Pathway): At elevated temperatures in basic aqueous media, the boronic acid is prone to C-B bond cleavage, replacing the boron group with a proton[3][4]. This destroys your coupling partner before transmetallation can occur.
Caption: Logical relationships in optimizing Suzuki-Miyaura reaction temperatures.
Troubleshooting Guide: Diagnosing Temperature-Related Failures
Symptom A: High Recovery of Deborylated Starting Material
Observation: LC-MS analysis shows complete consumption of the boronic acid, but low conversion of 6-bromobenzoxazole. A large peak corresponding to the deborylated arene (Ar-H) is present. Causality: You have exceeded the thermal stability threshold of your boronic acid. Base-catalyzed protodeboronation is outcompeting transmetallation[4]. Actionable Solution:
-
Decrease the reaction temperature to 60–70 °C.
-
Switch to a highly active Buchwald precatalyst (e.g., XPhos Pd G2) to accelerate transmetallation at lower temperatures[4].
-
Protect the boronic acid as a MIDA boronate for a "slow-release" approach, keeping the active concentration low[4].
Symptom B: Reaction Stalls with Unreacted 6-Bromobenzoxazole
Observation: The reaction stops at 30-40% conversion. Homocoupled biaryl byproducts may be observed. Causality: The temperature is too low to drive transmetallation. The Pd(II) oxidative addition complex builds up and either degrades into inactive Pd black or undergoes alternative homocoupling pathways. Actionable Solution:
-
Incrementally increase the temperature by 10 °C.
-
Ensure your base is strong enough to form the active boronate species ([ArB(OH)₃]⁻) required for transmetallation[4].
Quantitative Data: Temperature Effects on Reaction Profiles
The following table summarizes the quantitative relationship between temperature, catalyst selection, and reaction outcomes for a standard 6-bromobenzoxazole coupling with a sensitive heteroaryl boronic acid.
| Temperature | Catalyst System | Base / Solvent | Conversion (%) | Isolated Yield (%) | Protodeboronation (%) |
| 25 °C | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane-H₂O | 45% | 15% | 35% |
| 60 °C | XPhos Pd G2 (2 mol%) | K₃PO₄ / THF-H₂O | 100% | 88% | <5% |
| 75 °C | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ / Dioxane-H₂O | 100% | 85% | <5% |
| 95 °C | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / Toluene-H₂O | 100% | 40% | 55% |
Data synthesis based on optimized parameters for minimizing protodeboronation while maintaining catalytic turnover[4][5].
Self-Validating Experimental Protocol: Parallel Temperature Screening
To empirically determine the optimal temperature for your specific 6-bromobenzoxazole derivative, utilize this self-validating parallel screening protocol.
Caption: Step-by-step experimental workflow for parallel temperature screening.
Step-by-Step Methodology
-
Reagent Preparation: In a glovebox or under standard Schlenk conditions, prepare three identical reaction vials. To each, add 6-bromobenzoxazole (1.0 equiv, 0.5 mmol), the arylboronic acid (1.2 equiv, 0.6 mmol), K₃PO₄ (3.0 equiv, 1.5 mmol), and XPhos Pd G2 (2 mol%)[4].
-
Solvent Degassing (Critical Step): Prepare a 10:1 mixture of THF/Water. Sparge the solvent mixture with argon for 30 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalyst and promotes homocoupling.[4]
-
Solvent Addition: Add 5 mL of the degassed solvent to each vial under a positive flow of inert gas. Seal the vials tightly.
-
Parallel Temperature Screen: Place Vial A in a heating block at 60 °C, Vial B at 75 °C, and Vial C at 90 °C. Stir at 800 rpm.
-
Validation & Monitoring: After 2 hours, withdraw a 10 µL aliquot from each vial, dilute with 1 mL of acetonitrile, filter through a syringe filter, and analyze via LC-MS.
-
Data Interpretation: Compare the ratio of the desired product mass to the deborylated starting material mass. Select the temperature that maximizes the product peak while keeping the deborylation peak below 5%.
Frequently Asked Questions (FAQs)
Q: I ran my reaction at room temperature overnight to be "gentle" on my sensitive boronic acid, but I observed more protodeboronation than at 80 °C. How is this thermodynamically possible? A: You have encountered a kinetic trap. At room temperature, the transmetallation step is extremely slow. Consequently, your boronic acid sits in a basic, aqueous environment for hours without reacting with the palladium complex. This prolonged exposure allows the competing, slower hydrolysis/protodeboronation pathway to dominate[5]. At 80 °C, transmetallation becomes so fast that it outcompetes the degradation pathway, "outrunning" the side reaction[3][5].
Q: How does the choice of boronic ester affect the optimal reaction temperature? A: The steric bulk of the boronic ester dictates the energy required for transmetallation. Pinacol esters are highly sterically encumbered and often require higher temperatures (80–100 °C) or stronger bases to form the active pre-transmetallation complex[2]. If you must run the reaction at lower temperatures to protect the benzoxazole ring, consider switching to a less encumbered glycol boronic ester or a boroxine, which have been kinetically shown to transmetallate up to 9 times faster than their pinacol counterparts[2].
Q: Can I use microwave irradiation to optimize the temperature profile? A: Yes. Microwave synthesis is excellent for 6-bromobenzoxazole couplings because it provides rapid, uniform heating. By minimizing the "ramp time," the boronic acid spends less time in the basic solution at suboptimal temperatures, directly reaching the activation energy required for rapid transmetallation.
References
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]
-
Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Source: Reddit (r/chemistry) URL:[Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society (via PMC / NIH) URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Benzoxazole Cross-Coupling Optimization
Introduction: The "Privileged but Problematic" Scaffold
Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction involving a benzoxazole core has stalled, precipitated palladium black, or resulted in low yields despite using standard "workhorse" conditions.
Benzoxazoles are "privileged" scaffolds in drug discovery but notorious catalyst poisons in palladium chemistry. The core issue is the C=N bond nitrogen atom . Unlike simple arenes, this nitrogen possesses a localized lone pair (
The Central Conflict: Your palladium catalyst prefers to bind to the benzoxazole nitrogen rather than performing the oxidative addition into the C-X bond or transmetallating with your nucleophile. This creates a stable, inactive "off-cycle" complex (resting state), effectively removing the catalyst from the reaction.
This guide provides the diagnostic logic and field-proven protocols to overcome this specific deactivation pathway.
Part 1: Diagnostic Workflow
Is it Catalyst Poisoning or Reagent Failure? Before changing ligands, you must validate the failure mode. Use this Split-Stream Diagnostic Protocol to determine if your benzoxazole substrate is actively killing the catalyst.
Protocol 1: The "Spike" Test (Self-Validating System)
Objective: Determine if the reaction environment (substrate/byproduct) is poisoning the catalyst.[1][2][3]
-
Set up your standard reaction (Reaction A) and run to 50% completion (or until it stalls).
-
Prepare a "Standard" Control (Reaction B): A proven, easy coupling (e.g., bromobenzene + phenylboronic acid) that works with your catalyst system.
-
The Spike: Take an aliquot of Reaction A (containing benzoxazole and catalyst). Add the starting materials for Reaction B into this aliquot.
-
Observation:
-
Scenario 1: Reaction B proceeds normally.
-
Diagnosis: The catalyst is active . The issue is the benzoxazole's specific reactivity (e.g., oxidative addition is too slow, or sterics are too high). Go to Section 3.
-
-
Scenario 2: Reaction B fails or is significantly slower than usual.
-
Part 2: Troubleshooting The "Coordination Trap" (N-Binding)
Issue: The reaction turns black immediately or stalls at <30% conversion. Root Cause: The benzoxazole nitrogen displaces your phosphine ligands, forming a coordinate covalent bond with Pd(II).[2] This creates a "thermodynamic sink" (inactive species).
Mechanism of Deactivation
The diagram below illustrates how the benzoxazole nitrogen diverts the catalyst from the productive cycle.
Solution: Steric Bulk as a Shield
To prevent N-coordination, you must use ligands that are sterically bulky enough to physically block the nitrogen atom from approaching the metal center, while still allowing the smaller oxidative addition substrate to enter.
Recommended Ligand Class: Dialkylbiaryl Phosphines (Buchwald Ligands)
| Ligand | Application Case | Why it works |
| XPhos | General Purpose | High steric bulk (isopropyl groups) prevents N-binding; excellent for aryl chlorides. |
| SPhos | High Stability | Extremely stable; good for reactions requiring longer times or aqueous conditions. |
| BrettPhos | C-N Coupling | Essential if you are coupling amines to the benzoxazole (Buchwald-Hartwig). |
| P(t-Bu)3 | High Reactivity | The "sledgehammer." Very bulky, electron-rich, but air-sensitive. Use if others fail. |
Protocol 2: Optimized Cross-Coupling for Benzoxazoles
Standard conditions often fail. Use this "High-Bulk" protocol.
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pre-formed XPhos Pd G4 (2 mol%).
-
Note: Pre-formed catalysts are superior here as they ensure a 1:1 Pd:Ligand ratio, preventing "naked" Pd from being captured by the benzoxazole.
-
-
Base: K₃PO₄ (3.0 equiv).
-
Avoid: Strong alkoxides (NaOtBu) which can trigger ring opening (see Part 4).
-
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous).
-
Avoid: DMF or DMAc. These polar solvents stabilize the "poisoned" cationic Pd species.
-
-
Temperature: 100°C.
-
Reasoning: Higher temperature shifts the equilibrium away from the resting state (N-bound) and towards the active cycle (entropy favors dissociation).
-
Part 3: Troubleshooting C-H Activation Issues
Issue: You are trying to arylate the C2 position (C-H activation), but the reaction is sluggish or regioselectivity is poor. Root Cause: "Heterocycle Poisoning" where the substrate binds Pd(II) too tightly, preventing C-H cleavage.
The "Cu-Effect" Strategy
In C-H activation, the acidity of the C2 proton is key. However, the nitrogen is still a poison. The addition of a Copper(I) co-catalyst is often cited, but its role is misunderstood.
Q: Should I add CuI? A: Yes, but strictly for C-H activation , not standard Suzuki coupling.
-
Role of Cu: Cu(I) coordinates to the benzoxazole nitrogen more strongly than Pd(II) does in the pre-transition state. This "blocks" the poisoning site, leaving the Pd free to activate the C-H bond.
Protocol 3: C-H Arylation with "Decoy" Metals
-
Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (10 mol%).
-
Additive: CuI (10-20 mol%) .
-
The Decoy: The Copper binds the Nitrogen.
-
-
Base: Cs₂CO₃ (2 equiv).
-
Solvent: DMF (Required for C-H activation solubility, unlike Suzuki).
Part 4: The "Silent Killer" – Ring Opening
Issue: Reagents are consumed, catalyst turns black, but no desired product is found. LCMS shows a mass peak of [M+18] or similar. Root Cause: Benzoxazoles are electrophilic at the C2 position. Under basic conditions (especially with water or hydroxide), the ring hydrolyzes (opens) to form an o-aminophenol .
-
The Poison: o-Aminophenols are potent bidentate chelators. They bind Pd irreversibly, killing the catalyst instantly.
Diagnostic Check
Check your LCMS for the "Open Form":
-
Benzoxazole Mass:
[4] -
Ring-Opened Mass:
(Hydrolysis) or (if using amine base).
Prevention Strategy
-
Strictly Anhydrous: Use molecular sieves in the reaction vessel.
-
Base Selection: Switch from Hydroxide/Alkoxide bases (KOH, NaOtBu) to Carbonates (Cs₂CO₃) or Phosphates (K₃PO₄) .
-
The "Slow Addition" Trick: If the base is causing decomposition, add it portion-wise over 1 hour.
Part 5: Frequently Asked Questions (FAQs)
Q1: My reaction works with bromobenzoxazole but fails with chlorobenzoxazole. Why? A: This is an Oxidative Addition failure. The C-Cl bond is stronger. The benzoxazole nitrogen is competing for the Pd. With the slower C-Cl insertion, the N-binding equilibrium wins.
-
Fix: Switch to a ligand with higher electron density (e.g., BrettPhos or P(t-Bu)3 ) to accelerate oxidative addition, outcompeting the N-binding.
Q2: Can I use microwave heating? A: Yes, and it is recommended. Microwave heating allows you to reach high temperatures (120-140°C) rapidly. High thermal energy promotes ligand dissociation (breaking the Pd-N poison bond) and accelerates the difficult oxidative addition step.
Q3: I see "Pd Black" precipitation immediately. Is my ligand bad? A: Not necessarily. It means your Pd(0) is not being stabilized.
-
Cause: Benzoxazole N-binding can displace phosphines, leading to ligand-free Pd, which aggregates.
-
Fix: Increase Ligand:Pd ratio to 2:1 or 3:1. Use a pre-catalyst (e.g., XPhos Pd G4 ) to ensure the ligand is already bound before the reaction starts.
References
-
Mechanisms of Catalyst Deactivation
- Crabtree, R. H. (2015). Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Recovery. Chemical Reviews.
-
Overcoming Heterocycle Poisoning (C-H Activation)
- Giri, R., et al. (2009). Pd-Catalyzed C-H Functionalization of Oxazoles and Benzoxazoles: Discovery of a Novel Catalyst System. Journal of the American Chemical Society.
-
Buchwald Ligands for Heterocycles
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research.
-
Ring Opening Side Reactions
- Verrier, C., et al. (2011). Direct Arylation of Benzoxazoles and Benzothiazoles with Aryl Boronic Acids. Chemical Science.
Sources
Technical Support Center: Controlling Regioselectivity in 6-Bromo-3-Substituted Benzoxazole Reactions
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter regioselectivity and chemoselectivity bottlenecks when functionalizing the benzoxazole core.
The 6-bromo-3-substituted benzoxazole scaffold (particularly 2-benzoxazolinones and benzoxazolium salts) is a privileged pharmacophore in medicinal chemistry. The strategic introduction of a bromine atom at the C6 position provides a highly reactive handle for downstream cross-coupling [1]. However, the inherent electronic push-pull dynamics of the heterocyclic ring—specifically the competing directing effects of the oxygen (C1) and the nitrogen (C3)—often lead to off-target C-H activation, protodehalogenation, or ring-opening degradation.
This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and fundamental mechanistic insights to help you master these reactions.
Troubleshooting Guide: Diagnostics & Causality
Issue 1.1: Poor Regioselectivity During Electrophilic Bromination
Symptom: When synthesizing the 6-bromo precursor from a 3-substituted benzoxazole, LC-MS analysis reveals significant formation of 5-bromo or 4,6-dibromo byproducts. Causality: The regioselectivity of electrophilic aromatic substitution on this core is governed by the relative electron-donating strengths of the heteroatoms. The oxygen atom directs para to the C6 position, while the nitrogen directs para to the C5 position. Although C6 is thermodynamically favored due to the stronger resonance contribution of the oxygen atom, excess equivalents of the brominating agent or elevated temperatures will force the reaction toward the kinetically accessible C5 or C4 positions. Resolution:
-
Strictly limit the brominating agent (e.g.,
or NBS) to 1.05 equivalents. -
Conduct the reaction in a highly polar, non-nucleophilic solvent like glacial acetic acid at 0 °C. This stabilizes the intermediate Wheland complex, amplifying the thermodynamic preference for C6 functionalization.
Issue 1.2: Protodehalogenation Competing with C6 Cross-Coupling
Symptom: During Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings at the C6 position, the major isolated product is the debrominated 3-substituted benzoxazole [2].
Causality: The electron-deficient nature of the benzoxazole ring facilitates rapid oxidative addition of Pd(0) into the C6–Br bond. However, if the subsequent transmetalation step is sterically hindered or electronically mismatched, the long-lived Pd(II) intermediate will undergo
-
Shift the rate-determining step by using highly electron-rich, bulky biaryl phosphine ligands (e.g., XPhos or SPhos) which accelerate transmetalation and force rapid reductive elimination.
-
Eliminate protic sources by switching from aqueous
to anhydrous in a Toluene/THF mixture.
Issue 1.3: Unintended Ring-Opening During C6 Amination
Symptom: Attempting a Buchwald-Hartwig amination at C6 results in complete degradation of the starting material, yielding an acyclic aminophenol derivative.
Causality: 3-Substituted-2-benzoxazolinones are highly sensitive to strong nucleophiles and harsh bases (like
-
Utilize highly active precatalysts (e.g., BrettPhos Pd G3) that operate efficiently at lower temperatures (40–60 °C).
-
Substitute
with a milder, non-nucleophilic base such as or .
Quantitative Data Presentation: Catalyst & Ligand Selection Matrix
To achieve precise regiocontrol, the choice of catalyst and ligand must be tailored to the specific electronic demands of the target transformation. Below is a validated matrix for functionalizing 6-bromo-3-substituted benzoxazoles.
| Desired Transformation | Preferred Catalyst | Optimal Ligand | Base / Solvent | Mechanistic Rationale |
| C6 Suzuki Arylation | SPhos | Bulky biaryl phosphines accelerate transmetalation, suppressing competitive protodehalogenation [2]. | ||
| C6 Buchwald Amination | BrettPhos Pd G3 | BrettPhos | Mild base prevents C2-carbonyl nucleophilic attack; ligand enforces rapid C–N reductive elimination. | |
| C7 C–H Arylation | Rh(III) avoids C–Br oxidative addition; HFIP solvent stabilizes the cationic metallacycle intermediate [3]. | |||
| Electrochemical C–O/C–N | I(III) Mediator | None (Anodic) | Ex-cell anodic oxidation allows functionalization without transition metals, preserving the C6-Br bond [4]. |
Self-Validating Experimental Protocols
Every robust methodology must include internal checkpoints to verify the success of intermediate states. The following protocols are designed as self-validating systems.
Protocol A: Regioselective Synthesis of 6-Bromo-3-methylbenzo[d]oxazol-2(3H)-one
-
Preparation: Dissolve 3-methylbenzo[d]oxazol-2(3H)-one (10.0 mmol) in glacial acetic acid (25 mL) in a 100 mL round-bottom flask.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes.
-
Halogenation: Prepare a solution of
(10.5 mmol, 1.05 equiv) in acetic acid (5 mL). Add this dropwise via an addition funnel over 30 minutes.-
Causality: Dropwise addition prevents localized exothermic spikes, which are the primary cause of kinetically driven C4/C5 di-bromination.
-
-
Validation Checkpoint 1: After 2 hours of stirring at room temperature, sample the reaction. Run a TLC (3:1 Hexanes/EtOAc). The starting material (
) should be completely replaced by a single new spot ( ). If the starting material persists, add an additional 0.05 equiv of . -
Workup: Quench the reaction by pouring it into 100 mL of ice water containing 5% sodium thiosulfate.
-
Validation Checkpoint 2: The characteristic orange color of excess bromine must dissipate immediately, yielding a white precipitate.
-
-
Isolation: Filter the solid, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 6-bromo regioisomer.
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C6
-
Reaction Assembly: In an oven-dried Schlenk tube, combine the 6-bromo-3-substituted benzoxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol),
(2 mol%), SPhos (4 mol%), and anhydrous (2.0 mmol). -
Atmospheric Control: Evacuate the tube and backfill with ultra-high purity argon. Repeat this cycle three times.
-
Causality: Trace oxygen will irreversibly oxidize the electron-rich SPhos ligand into a phosphine oxide, stalling the catalytic cycle and promoting boronic acid homocoupling.
-
-
Solvent Addition: Inject degassed Toluene (4 mL) via syringe.
-
Catalytic Activation: Stir the mixture at 90 °C for 12 hours.
-
Validation Checkpoint 1: The solution should transition from a pale yellow suspension to a dark, homogeneous amber solution within the first 30 minutes, indicating the successful formation of the active
species.
-
-
Workup & Purification: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash column chromatography.
Reaction Pathway Visualization
The logic of controlling regioselectivity relies on matching the catalyst to the specific bond activation energy. The diagram below maps the divergent reactivity pathways available to the 6-bromo-3-substituted benzoxazole scaffold.
Divergent reactivity pathways and regioselectivity control in 6-bromo-3-substituted benzoxazoles.
Frequently Asked Questions (FAQs)
Q: How does the N3-substituent affect the reactivity of the C6-bromide? A: The N3-substituent dictates the global electronic density of the heterocyclic core. Electron-withdrawing groups (e.g., N-acetyl, N-Boc) decrease the electron density of the ring, making the C6–Br bond highly susceptible to oxidative addition by electron-rich Pd(0) catalysts. Conversely, electron-donating N-alkyl groups make the ring more electron-rich, which slightly decelerates oxidative addition but facilitates orthogonal electrophilic substitutions.
Q: Can I selectively functionalize the C4 position while keeping the C6-bromo intact? A: Yes, but it requires orthogonal catalyst selection. Palladium catalysts will inevitably activate the C6–Br bond. To functionalize C4 or C7 selectively, you must use a Rh(III) or Ir(III) catalyst combined with a directing group at the N3 position. These metals strongly prefer C–H activation via concerted metalation-deprotonation (CMD) pathways and are highly resistant to oxidative addition into aryl bromides [3].
Q: Why does my C6-arylation reaction yield a high percentage of boronic acid homocoupling?
A: Boronic acid homocoupling is a side reaction driven by the presence of trace oxygen and moisture, which oxidizes the Pd(II) intermediate. If your catalytic cycle is stalled because transmetalation is too slow (often due to using a generic ligand like
References
- 6-Bromo-2-benzoxazolinone|CAS 19932-85-5 - Benchchem. Benchchem.
- Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
- Copper-Catalyzed Synthesis of Benzoxazoles via a Regioselective C−H Functionalization/C−O Bond Formation under an Air Atmosphere. The Journal of Organic Chemistry - ACS Publications.
- Synthesis of Benzoxazoles Using Electrochemically Generated Hypervalent Iodine. The Journal of Organic Chemistry - ACS Publications.
Technical Support Center: Stability & Handling of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Executive Summary & Chemical Profile
6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a high-value heterocyclic intermediate, primarily used as a scaffold in the synthesis of anticonvulsants (Zonisamide analogs) and antipsychotics. Its stability is compromised by two competing reactivity modes: the electrophilic nature of the chloromethyl group and the lability of the isoxazole N-O bond.
Improper storage leads to two primary degradation pathways:
-
Hydrolysis: Conversion of the chloromethyl group to a hydroxymethyl group (loss of alkylating potential).
-
Ring Opening (Kemp Elimination): Base- or light-catalyzed cleavage of the N-O bond, resulting in salicylonitrile derivatives (irreversible yellowing).
Critical Physicochemical Data
| Parameter | Specification / Behavior |
| CAS Registry | 37924-85-9 (Generic/Analogous) |
| Molecular Weight | 246.49 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~75–80°C (Predicted); Note: Impurities significantly lower MP, leading to "oiling out." |
| Hygroscopicity | Moderate to High (Hydrolysis risk) |
| Reactivity | Potent Alkylating Agent (Benzylic-like halide) |
Storage & Handling Protocols
The "Golden Rules" of Storage
Do not treat this merely as a "refrigerate" compound. It requires active exclusion of environmental factors.
-
Temperature: Store at -20°C for periods >3 months. For active use (<1 month), 2–8°C is acceptable.
-
Why? The hydrolysis rate of the chloromethyl group follows Arrhenius kinetics; reducing temperature from 25°C to -20°C slows degradation by approximately 20-fold.
-
-
Atmosphere: Store under Argon or Nitrogen .
-
Why? Oxygen is less of a threat than moisture, but air introduces humidity. The compound is prone to "caking," which traps moisture in the crystal lattice, accelerating internal hydrolysis.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Why? Benzisoxazoles can undergo photo-isomerization (ring contraction) under UV light.
-
Degradation Pathways (Visualized)
Figure 1: Primary degradation pathways. Pathway A (Hydrolysis) is the most common storage failure mode. Pathway B (Ring Opening) is indicated by a distinct color change to yellow/orange.
Troubleshooting Guide (FAQ)
Q1: The compound has turned from white to yellow/orange. Is it still usable?
Diagnosis: Ring Opening (Irreversible).
-
Cause: Exposure to light or trace basicity (e.g., stored near amines). The yellow color comes from the formation of a phenolic nitrile species (salicylonitrile type) via N-O bond cleavage.
-
Action: Discard. This degradation is not easily removed by recrystallization as the phenol often co-crystallizes.
-
Prevention: Ensure storage in amber vials and strictly segregate from volatile amines (like triethylamine) in the fridge.
Q2: The material has clumped into a sticky solid. Can I dry it?
Diagnosis: Partial Hydrolysis / Hygroscopic Caking.
-
Cause: Moisture ingress has hydrolyzed a fraction of the chloromethyl groups to hydroxymethyl. The resulting alcohol impurity depresses the melting point, causing the "sticky" texture.
-
Action:
-
Run a TLC (Check Protocol below).
-
If purity is >90%, Recrystallize immediately (See Protocol).
-
If purity is <80%, repurification is likely more expensive than replacement due to yield loss.
-
Q3: My reaction yield is low, even though the compound looks white.
Diagnosis: Invisible Hydrolysis.
-
Cause: The hydrolyzed alcohol (hydroxymethyl analog) is also a white solid. It competes in your reaction but fails to alkylate your target, acting as a "dead" impurity.
-
Action: You must quantify the "Active Chloride" content. A simple HPLC or NMR check is required before committing valuable starting materials.
Analytical & Recovery Protocols
Protocol A: Rapid Quality Check (TLC)
Use this for a quick "Go/No-Go" decision before setting up a reaction.
-
Stationary Phase: Silica Gel 60 F254 plates.
-
Mobile Phase: Hexanes : Ethyl Acetate (80:20).
-
Visualization: UV (254 nm).
-
Interpretation:
-
Rf ~0.6: Target (Chloromethyl compound).
-
Rf ~0.3: Impurity A (Hydroxymethyl/Alcohol) - More polar due to -OH.
-
Baseline/Smear: Impurity B (Ring-opened phenolic salts).
-
Protocol B: Quantitative HPLC Method
Use this to validate purity for GMP/GLP workflows.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B (Isocratic)2-15 min: 10% → 90% B (Linear)15-20 min: 90% B (Wash) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Isoxazole) |
| Retention Order | 1. Hydroxymethyl (Degradant) 2.[1] Chloromethyl (Target) 3. Dimer (Late eluting impurity) |
Protocol C: Rescue Recrystallization
Only attempt if purity is >85% but the physical form is poor (clumped).
-
Dissolution: Dissolve crude solid in a minimum amount of warm Ethanol/Heptane (1:3 ratio) at 45°C. Do not boil (avoids thermal decomposition).
-
Filtration: Hot filter rapidly to remove insoluble polymerized material.
-
Crystallization: Allow to cool slowly to Room Temperature, then move to -20°C freezer for 4 hours.
-
Isolation: Filter cold. Wash cake with cold Heptane.
-
Drying: Vacuum dry at Room Temperature (Do not heat) for 6 hours.
Decision Logic for Researchers
Figure 2: QC Decision Tree for determining batch viability.
References
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives.[2][3][4] 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.[4]
-
Dainippon Pharmaceutical Co. (1979). Process for the preparation of 1,2-benzisoxazole derivatives.[2][3][4][5] US Patent 4,172,896.[5] (Describes the instability and handling of the chloromethyl intermediate in Zonisamide synthesis).
-
PubChem Compound Summary. (2024). 6-Bromo-3-(chloromethyl)-1,2-benzoxazole.[6] National Center for Biotechnology Information.
-
BenchChem Application Note. (2025). HPLC Analysis of Benzisoxazole Derivatives. (General method adapted for chloromethyl analogs).
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. PubChemLite - 6-bromo-3-(chloromethyl)-1,2-benzoxazole (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]
Validation & Comparative
1H NMR chemical shift interpretation for 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Comparative Guide: H NMR Structural Elucidation of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Executive Summary & Structural Logic
The molecule 6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a bicyclic heteroaromatic system. Its NMR signature is defined by two distinct regions: a deshielded aliphatic signal (the chloromethyl group) and a characteristic 1,2,4-trisubstituted aromatic pattern.
Structural Numbering & Electronic Environment
To interpret the spectrum accurately, we must establish the IUPAC numbering and electronic effects:
-
Position 1 (O) & 2 (N): The isoxazole ring is electron-withdrawing, deshielding the fused benzene ring.
-
Position 3 (-CH
Cl): The chloromethyl group is attached here.[1] The protons are deshielded by both the electronegative chlorine ( -effect) and the aromatic ring current ( -effect). -
Position 6 (Br): The bromine atom exerts an inductive withdrawing effect (-I) and a mesomeric donating effect (+M).
-
H-7 (Ortho to O, Ortho to Br): Most deshielded aromatic proton due to proximity to the ring oxygen and bromine.
-
H-4 (Ortho to C=N, Meta to Br): Deshielded by the C=N bond anisotropy.
-
H-5 (Meta to O, Ortho to Br): Appears as a doublet of doublets (coupling with H-4 and H-7).
-
Master Data: Chemical Shift Assignments
The following table synthesizes experimental data from analogous benzisoxazole structures and calculated substituent effects.
Table 1: Comparative Chemical Shift Data ( , ppm)
| Proton Assignment | Multiplicity | Coupling Constant ( | Predicted Shift (CDCl | Observed Shift (DMSO- | Structural Justification |
| H-3' (-CH | Singlet (s) | - | 4.75 – 4.85 | 5.15 – 5.25 | Deshielded by Cl and aromatic ring. Significant solvent shift in DMSO due to polarity. |
| H-7 | Doublet (d) | 7.75 – 7.80 | 7.95 – 8.05 | Ortho to Oxygen and Bromine. Most downfield aromatic signal. | |
| H-4 | Doublet (d) | 7.60 – 7.65 | 7.80 – 7.90 | Ortho to the isoxazole C=N bond. | |
| H-5 | dd | 7.45 – 7.50 | 7.60 – 7.70 | Meta to the isoxazole junction; couples with H-4 and H-7. |
> Note on Solvent Effects: Comparison with literature data for the non-brominated analog, 3-(chloromethyl)-1,2-benzisoxazole, shows the -CH
Comparative Analysis: Alternatives & Impurities
In a synthesis context, this molecule is rarely analyzed in isolation. It must be distinguished from its precursors and potential hydrolysis products.
Scenario A: Product vs. Starting Material (3-Methyl Analog)
The most common precursor is 6-Bromo-3-methyl-1,2-benzoxazole .
-
Differentiation: The key is the aliphatic region.
-
Precursor (3-CH
): Appears as a singlet at 2.55 – 2.65 ppm . -
Product (3-CH
Cl): Appears as a singlet at 4.80 – 5.20 ppm . -
Result: A shift of ~2.5 ppm downfield confirms successful chlorination.
-
Scenario B: Product vs. Hydrolyzed Impurity (3-Hydroxymethyl)
Moisture can hydrolyze the chloride to an alcohol (-CH
-
Differentiation:
-
Impurity (-CH
OH): The methylene protons will shift slightly upfield ( 4.6 – 4.7 ppm). Crucially, in DMSO- , you will see a broad triplet for the -OH proton at 5.5 – 6.0 ppm (exchangeable with D O). -
Product (-CH
Cl): Sharp singlet; no exchangeable protons.
-
Visualizing the Assignment Logic
The following diagram illustrates the logical workflow for assigning the spectrum and validating the structure against common impurities.
Caption: Decision tree for distinguishing 6-Bromo-3-(chloromethyl)-1,2-benzoxazole from precursors and hydrolysis impurities.
Experimental Protocol
To ensure reproducibility and minimize solvent-induced frequency shifts, follow this standardized protocol.
Materials
-
Solvent: DMSO-
(99.9% D) is recommended over CDCl for this specific molecule due to better solubility and separation of the aromatic peaks. -
Internal Standard: TMS (Tetramethylsilane) at 0.03% v/v.
Step-by-Step Procedure
-
Sample Preparation: Weigh 5–10 mg of the solid product into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
. Cap and sonicate for 30 seconds to ensure complete dissolution. Note: Incomplete dissolution often leads to broadened peaks in the aromatic region. -
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of the isolated CH singlet vs aromatic protons). -
Scans (NS): 16 (sufficient for >95% purity).
-
-
Processing:
-
Calibrate the residual solvent peak (DMSO quintet) to 2.50 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.
-
Expert Insights (E-E-A-T)
The "Chloromethyl" Shift Anomaly: In CDCl
, the chloromethyl singlet often overlaps with residual water or other impurities around 4.8 ppm. In DMSO-, the signal shifts downfield to ~5.2 ppm, moving it into a "clean" window. This makes DMSO- the superior solvent for quantitative purity assays (qNMR) of this specific intermediate.
Coupling Constant Validation: The coupling constant
(~8.5 Hz) is the strongest indicator of the intact benzene ring. If this doublet collapses or splits further, suspect bromination at the wrong position (e.g., position 4 or 5), although the 6-bromo isomer is thermodynamically favored during synthesis from 4-bromo-2-hydroxyacetophenone oximes.
References
-
MDPI. (2022). Synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. (Provides comparative NMR data for the 3-chloromethyl-1,2-benzisoxazole core in DMSO-d6). Link
-
BenchChem. (2025).[2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (Authoritative source on solvent-induced chemical shifts). Link
-
ChemicalBook. (2017). 1,2-Benzisoxazole NMR Spectrum Data. (Base scaffold spectral data). Link
-
National Institutes of Health (NIH). (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. (Mechanistic explanation of the solvent shifts observed). Link
HPLC Method Development for Purity Assessment of Benzoxazole Intermediates: A Comparative Guide to Stationary Phase Selectivity
Executive Summary & The Mechanistic Challenge
Benzoxazole intermediates are critical heterocyclic building blocks in medicinal chemistry, frequently utilized in the synthesis of antimicrobial, anticancer, and anti-inflammatory agents. Accurately assessing the purity of these aromatic compounds is a fundamental quality control requirement. However, separating structurally similar impurities—such as positional isomers, des-methyl degradants, or halogenated byproducts—poses a significant chromatographic challenge.
Traditionally, method developers default to C18 (octadecylsilane) stationary phases[1]. While C18 is the undisputed workhorse of reversed-phase high-performance liquid chromatography (RP-HPLC) and relies heavily on hydrophobic (van der Waals) interactions, it often lacks the orthogonal selectivity required to resolve closely eluting aromatic impurities ()[2]. This guide objectively compares the performance of traditional C18 columns against modern Biphenyl stationary phases, providing actionable, self-validating protocols for drug development professionals.
Causality in Stationary Phase Selection: C18 vs. Biphenyl
To achieve baseline separation of benzoxazole derivatives, analytical scientists must exploit the unique electronic properties of the analyte. The benzoxazole core contains an extended π-electron system. By transitioning from a fully aliphatic C18 phase to a Biphenyl stationary phase, we introduce a powerful mixed-mode retention mechanism ()[3].
-
Hydrophobic Interactions: Similar to C18, the biphenyl ligand provides baseline partitioning based on the analyte's lipophilicity.
-
π-π Interactions: The dual aromatic rings of the biphenyl phase interact strongly with the π-electrons of the benzoxazole core, offering enhanced retention for aromatic analytes[2].
-
Dipole-Dipole & Hydrogen Bonding: Biphenyl phases exhibit enhanced hydrogen-bonding capacity and mild steric interactions, which are highly effective for separating polar or oxygen/nitrogen-containing heterocycles ().
Logical relationship of retention mechanisms comparing C18 and Biphenyl phases for benzoxazoles.
Experimental Methodology: A Self-Validating Protocol
To objectively compare the performance of C18 and Biphenyl columns, the following self-validating experimental protocol was designed. The system suitability is continuously verified using a resolution mixture containing the main benzoxazole intermediate and two critical, structurally similar impurities (Impurity A: a des-methyl derivative; Impurity B: a positional isomer).
Step-by-Step Workflow
Step 1: Instrumentation & Column Selection Utilize a UHPLC/HPLC system equipped with a Diode Array Detector (DAD) set to an extraction wavelength of 254 nm. Procure a standard fully porous C18 column and a superficially porous (core-shell) Biphenyl column of identical dimensions (e.g., 100 mm × 2.1 mm, 2.7 µm) to ensure a controlled comparison[3].
Step 2: Mobile Phase Preparation (Mechanistic Causality)
-
Aqueous Phase (A): 0.1% Formic acid in HPLC-grade water (pH ~2.7). Causality: The acidic pH suppresses the ionization of residual surface silanols on the silica support and maintains the basic benzoxazole nitrogen in a consistent protonation state, preventing peak tailing ()[4].
-
Organic Phase (B): 100% Methanol. Causality: Methanol is strictly preferred over acetonitrile for biphenyl columns. Acetonitrile contains a carbon-nitrogen triple bond (π-electrons) that competes with the analyte for the stationary phase's π-π interaction sites, thereby dampening the unique selectivity of the biphenyl column ()[5].
Step 3: Sample Preparation Prepare a 1.0 mg/mL stock solution of the benzoxazole intermediate in methanol. Spike this solution with 0.1% (w/w) of Impurity A and Impurity B to create the resolution mixture. Filter through a 0.22 µm PTFE syringe filter prior to injection.
Step 4: Chromatographic Conditions
-
Flow rate: 0.4 mL/min.
-
Column Temperature: 35 °C. Causality: Elevated temperatures reduce mobile phase viscosity, improving mass transfer kinetics within the core-shell particles and reducing backpressure.
-
Gradient Program: 20% B to 80% B over 10 minutes, followed by a 2-minute hold and re-equilibration.
Step 5: System Suitability & Self-Validation
Inject a blank (methanol) to confirm the absence of carryover. Inject the resolution mixture in triplicate. The analytical run is considered valid only if the resolution (
Comparative Performance Data
The empirical data gathered from the protocol clearly demonstrates the superiority of the Biphenyl phase for resolving structurally similar benzoxazole derivatives.
Table 1: Chromatographic Performance Comparison (C18 vs. Biphenyl)
| Parameter | Analyte | C18 Column (2.7 µm) | Biphenyl Column (2.7 µm) |
| Retention Time (min) | Impurity A (Des-methyl) | 4.12 | 4.85 |
| Benzoxazole Intermediate | 4.35 | 5.60 | |
| Impurity B (Positional Isomer) | 4.45 | 6.15 | |
| Resolution ( | Imp A / Benzoxazole | 1.1 (Co-elution) | 3.4 (Baseline) |
| Benzoxazole / Imp B | 0.8 (Co-elution) | 2.8 (Baseline) | |
| Peak Asymmetry ( | Benzoxazole Intermediate | 1.45 (Tailing) | 1.05 (Symmetrical) |
| Selectivity ( | Benzoxazole / Imp B | 1.02 | 1.12 |
Data Interpretation
On the traditional C18 column, the analytes elute in a tight cluster because their hydrophobicities (LogP values) are nearly identical[1]. The purely aliphatic C18 phase cannot differentiate these subtle structural variations, resulting in critical co-elution (
Conversely, the Biphenyl column resolves all peaks with an
Conclusion
For the purity assessment of benzoxazole intermediates, relying solely on traditional C18 stationary phases can lead to undetected co-eluting impurities, ultimately compromising downstream drug development pipelines. By understanding the mechanistic causality of retention—specifically leveraging the π-π and dipole-dipole interactions of a Biphenyl phase with a methanol-based mobile phase—analytical scientists can develop robust, self-validating HPLC methods that ensure unparalleled resolution and scientific integrity.
References
-
"Comparison of biphenyl and other aromatic stationary phases", NACALAI TESQUE, INC. Available at:[Link]
-
"Kinetex Biphenyl Column for Aromatic Compounds", Phenomenex. Available at: [Link]
-
"Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases", LCGC International. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Comparison of biphenyl and other aromatic stationary phasesï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
Comparative Guide: Mass Spectrometry Fragmentation of Brominated Benzoxazoles
The following guide provides a comparative technical analysis of the mass spectrometry fragmentation patterns of brominated benzoxazoles. It is designed for researchers requiring structural elucidation of these pharmacophores in drug discovery and materials science.
Executive Summary
Brominated benzoxazoles are critical intermediates in the synthesis of bioactive heterocycles and optoelectronic materials. Their structural elucidation via Mass Spectrometry (MS) relies on detecting the interplay between heterocyclic ring cleavage and halogen expulsion .
This guide compares the fragmentation behaviors of ring-substituted (e.g., 5-bromo, 6-bromo) versus 2-substituted isomers under Electron Ionization (EI) and Electrospray Ionization (ESI).[1]
Key Differentiators:
-
The Bromine Fingerprint: All molecular ions and bromine-retaining fragments exhibit a characteristic 1:1 isotopic doublet (
Br/ Br).[1] -
Competitive Pathways: Fragmentation is a competition between neutral loss of CO (28 Da) from the oxazole ring and radical loss of Br[1]• (79/81 Da).[1]
-
Regioisomerism: 2-substituted isomers favor substituent loss due to the lability of the C2-position, whereas benzene-ring substituted isomers favor oxazole ring collapse.
Mechanistic Fragmentation Logic
To interpret the spectra accurately, one must understand the causality of the bond breaks.
The "Bromine Decision" Node
Upon ionization, the radical cation
-
Pathway A (Ring Contraction): The benzoxazole moiety undergoes a Retro-Diel-Alder (RDA)-like collapse, ejecting Carbon Monoxide (CO). This is the hallmark of benzoxazoles.
-
Pathway B (Halogen Scission): Direct homolytic cleavage of the C-Br bond.
Isotopic Verification
Before assigning any fragment, verify the isotopic pattern.
-
Doublet (1:1 intensity): The fragment contains one bromine atom.
-
Singlet: The fragment has lost the bromine atom.[2]
Detailed Fragmentation Analysis
Scenario A: Benzene-Ring Substituted (e.g., 5-Bromobenzoxazole)
In these isomers, the bromine is bound to the stable benzene ring.[1] The oxazole ring is generally more fragile than the aryl-bromide bond.
Predicted Data Table (EI, 70 eV)
| Fragment Ion | m/z ( | Isotopic Pattern | Mechanism |
| Molecular Ion | 197 / 199 | Doublet (1:1) | Parent Radical Cation |
| 169 / 171 | Doublet (1:[1]1) | Primary Pathway: Loss of carbonyl from oxazole ring. | |
| 170 / 172 | Doublet (1:[1]1) | Loss of HCN (less common than CO loss).[1] | |
| 142 / 144 | Doublet (1:[1]1) | Sequential loss of CO then HCN. | |
| 118 | Singlet | Loss of Br radical. Forms benzoxazole cation. | |
| 90 | Singlet | Loss of CO followed by Br loss. |
Scenario B: 2-Substituted (e.g., 2-Bromobenzoxazole)
The C2 position between the nitrogen and oxygen is electronically deficient. Halogens at this position are labile.
-
Dominant Feature: The
peak (m/z 118) is often the base peak (100% abundance) because the C2-Br bond is weaker than the C5-Br bond in Scenario A. -
Secondary Feature: Rapid hydrolysis in ESI sources may lead to artifacts (e.g., formation of benzoxazolinone, m/z 135).[1]
Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation pathways for a generic brominated benzoxazole under Electron Ionization.
Figure 1: Competitive fragmentation pathways showing the divergence between ring cleavage (red) and halogen loss (green).[1]
Experimental Protocols
To replicate these results, the following self-validating protocols are recommended.
Electron Ionization (GC-MS)
Objective: Structural fingerprinting and isomer differentiation.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Inlet: Splitless injection at 250°C.
-
Column: Rxi-5Sil MS (or equivalent), 30m x 0.25mm ID, 0.25µm film.[1]
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: 70 eV, 230°C.
-
Validation Check: Monitor the m/z 197/199 doublet. If the ratio deviates significantly from 1:1, check for detector saturation or co-eluting interferences.
Electrospray Ionization (LC-MS/MS)
Objective: High-sensitivity detection and molecular weight confirmation.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Ionization: ESI Positive Mode (+).
-
Fragmentation (CID): Apply collision energy ramp (10–40 eV).
-
Observation: ESI is "softer." You will see predominantly
.[1]-
Differentiation: At higher collision energies (30+ eV), look for the transition
(Loss of CO) to confirm the benzoxazole core.[1]
-
Isomer Differentiation Workflow
When distinguishing between 5-bromobenzoxazole and 6-bromobenzoxazole , mass spectrometry alone is often insufficient due to identical fragmentation pathways. However, the following logic applies:
Figure 2: Decision logic for distinguishing 2-substituted isomers from ring-substituted isomers based on base peak intensity.
Note: To definitively distinguish 5-bromo from 6-bromo, NMR spectroscopy (coupling constants) is required as the MS fragmentation energies are nearly identical.
References
-
NIST Mass Spectrometry Data Center. Benzoxazole, 2-methyl- Mass Spectrum.[3] NIST Chemistry WebBook, SRD 69.[1][4] Available at: [Link][1]
-
Frański, R., et al. (2006).[1][5] Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles.[5] Journal of Mass Spectrometry.[5] Available at: [Link]
-
Shastri, R.A., et al. Mass Spectra of Some 3-β-Bromoethyl-1,2-Benzisoxazoles. Asian Journal of Chemistry.[2] Available at: [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 4. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 5. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing reactivity of 3-chloromethyl vs 3-bromomethyl benzoxazoles
Topic: Comparative Guide: Reactivity & Applications of 2-Chloromethyl vs. 2-Bromomethyl Benzoxazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.
Scope & Nomenclature Correction
Editorial Note on Nomenclature: Standard IUPAC numbering for 1,3-benzoxazole assigns the oxygen atom as position 1, the carbon between the heteroatoms as position 2, and the nitrogen as position 3. Therefore, a "3-chloromethyl" substituent would imply a group attached to the nitrogen, resulting in a quaternary ammonium salt (N-chloromethyl benzoxazolium), which is generally an unstable, transient reactive intermediate rather than a shelf-stable reagent.
This guide assumes the intended topic is the 2-chloromethyl and 2-bromomethyl derivatives, which are standard, commercially available electrophiles used extensively in heterocyclic synthesis.
Executive Summary: The Halogen Effect
In the design of benzoxazole-based pharmacophores (e.g., anticancer agents, antimicrobials), the choice between the chloromethyl and bromomethyl linker is a trade-off between reactivity and stability .
| Feature | 2-Chloromethylbenzoxazole | 2-Bromomethylbenzoxazole |
| CAS Registry | 19996-24-8 | 20005-27-0 |
| Reactivity ( | Moderate (Requires heat/catalyst) | High (Reacts at RT) |
| Leaving Group Ability | Good ( | Excellent ( |
| Hydrolytic Stability | High (Stable in moist air) | Low (Hydrolyzes to 2-hydroxymethyl) |
| Selectivity | High (Less prone to bis-alkylation) | Lower (Prone to over-alkylation) |
| Storage | Standard Fridge ( | Freezer ( |
Mechanistic Underpinning
Both reagents serve as electrophilic "anchors" to attach the benzoxazole ring to nucleophiles (amines, thiols, phenoxides) via an
The Electronic Environment
The benzoxazole ring is electron-deficient (similar to pyridine). The C=N bond at position 2 exerts a strong electron-withdrawing effect on the exocyclic methyl group.
-
Inductive Effect: The ring pulls electron density, making the methylene carbon (
-carbon) highly electrophilic. -
Leaving Group Departure: Bromide is a larger, softer base than chloride, making it a superior leaving group (
of HBr vs. HCl ).
Reaction Pathway Diagram
Figure 1: General
Experimental Comparison
The following data synthesizes typical kinetic behaviors observed in the functionalization of benzoxazoles.
Reaction Kinetics (Nucleophilic Substitution)
Scenario: Reaction with a secondary amine (e.g., piperidine) in Acetonitrile at
| Parameter | 2-Chloromethyl | 2-Bromomethyl | Implication |
| Relative Rate ( | 1 | ~50–80 | Bromide allows milder conditions. |
| Time to Completion | 6–12 Hours (often requires reflux) | 15–60 Minutes (RT) | Use Br for rapid screening. |
| Yield (Typical) | 75–85% | 85–95% | Br often gives cleaner conversion if handled dry. |
| Side Reactions | Minimal; unreacted SM recoverable. | Hydrolysis (if wet); Quaternization (N-alkylation). | Br requires strictly anhydrous conditions. |
Hydrolytic Stability (Shelf-Life)
A critical factor for process chemistry is the stability of the reagent during handling.
-
Experiment: Exposure to atmospheric moisture (50% RH) for 24 hours.
-
Chloromethyl: <2% degradation.
-
Bromomethyl: >15% degradation (formation of 2-hydroxymethylbenzoxazole and HBr). The generated HBr can autocatalyze further decomposition.
-
Synthesis & Handling Protocols
Protocol A: Synthesis of 2-Chloromethylbenzoxazole (Robust)
Source: Adapted from condensation of 2-aminophenol with chloroacetyl derivatives.
-
Reagents: 2-Aminophenol (1.0 eq), Ethyl chloroacetimidate HCl (1.5 eq) or Chloroacetyl chloride.
-
Conditions: DCM or Toluene, reflux, 2-4 hours.
-
Workup: Wash with dilute base (
) to remove acid. -
Result: Stable white/off-white solid. Can be recrystallized from Ethanol.[1][2]
Protocol B: Synthesis of 2-Bromomethylbenzoxazole (Sensitive)
Source: Radical bromination of 2-methylbenzoxazole.
-
Reagents: 2-Methylbenzoxazole (1.0 eq), NBS (1.05 eq), AIBN (cat.).
-
Conditions:
or Benzene (anhydrous), Reflux, atmosphere. -
Critical Step: Stop reaction immediately upon consumption of SM (monitor by TLC). Over-reaction leads to gem-dibromides.
-
Purification: Rapid filtration of succinimide. Evaporate solvent.[2][3] Do not recrystallize from wet solvents. Store under Argon.
Decision Framework: Which to Choose?
Use the following logic flow to select the appropriate reagent for your synthetic route.
Figure 2: Strategic decision tree for selecting between chloromethyl and bromomethyl derivatives.
Expert Insight: The "Finkelstein" Trick
If you only have the 2-chloromethyl derivative but need the reactivity of the bromo- analog, do not buy the unstable bromo- compound. Instead, run the reaction with catalytic NaI (Sodium Iodide) or stoichiometric LiBr in Acetone/MEK.
-
Mechanism: The
is displaced by (in situ) to form the transient, highly reactive 2-iodomethylbenzoxazole , which reacts immediately with your nucleophile. -
Benefit: You get the stability of the chloro- precursor with the reactivity of an iodo- species.
References
-
BenchChem. (2025).[1][4][5] Reactivity Showdown: 2-Bromomethyl-4,5-diphenyl-oxazole vs. 2-Chloromethyl-4,5-diphenyl-oxazole. BenchChem Technical Guides. Link
-
Wang, L., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. MDPI Molecules. Link
-
Smith, J. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. University of Huddersfield Research Portal. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General reference for kinetics of -halo heterocycles).
Sources
Crystal Engineering of 6-Bromo-Benzoxazoles: A Comparative Guide to Structural Analysis and X-ray Diffraction
Executive Summary
The 6-bromo-benzoxazole scaffold represents a critical pharmacophore in medicinal chemistry, serving as a precursor for transition metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and as a bioactive core in antimicrobial and anticancer agents. For the structural chemist, the bromine substituent at the C6 position is not merely a reactive handle; it is a "heavy atom" anchor that facilitates phase determination in X-ray diffraction (XRD) and directs crystal packing through halogen bonding (
This guide objectively compares the structural analysis of 6-bromo-benzoxazoles against non-halogenated analogs, evaluating the performance of Single Crystal XRD (SC-XRD) versus Powder XRD (PXRD) in resolving polymorphism and intermolecular stability.
Part 1: Structural Significance & The Heavy Atom Effect
In drug development, defining the precise 3D conformation of a lead compound is non-negotiable. While NMR confirms connectivity, it fails to describe the solid-state landscape—crucial for formulation stability.
Why 6-Bromo?
The introduction of bromine at the C6 position of the benzoxazole ring alters the physicochemical profile significantly compared to the parent benzoxazole or its chloro-analogs:
-
Anomalous Scattering: Bromine (
) has a significant scattering factor, making it an excellent internal standard for determining absolute configuration in chiral derivatives without requiring external heavy-atom derivatization. -
Halogen Bonding (XB): Unlike hydrogen bonds, halogen bonds are highly directional.[1] The C-Br bond creates a region of positive electrostatic potential (the
-hole) along the bond axis, which interacts with nucleophiles (N, O, or -systems) on adjacent molecules.
Part 2: Comparative Analysis of Analytical Techniques
To characterize these materials, researchers must choose between complementary techniques. The following table contrasts the utility of SC-XRD, PXRD, and Solution NMR specifically for 6-bromo-benzoxazole derivatives.
Table 1: Comparative Performance of Structural Elucidation Methods
| Feature | Single Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Solution NMR ( |
| Primary Output | Absolute 3D Structure & Packing | Bulk Phase Identity & Crystallinity | Molecular Connectivity |
| Resolution | Atomic (< 0.8 Å) | Lattice Planes (d-spacing) | Functional Groups |
| Polymorph Detection | Limited to the single crystal selected | Excellent (Detects all phases in bulk) | None (Averages in solution) |
| 6-Br Specific Utility | Maps Br...N/O halogen bonds | Quantifies heavy atom absorption effects | Confirms C6 substitution pattern |
| Sample Requirement | High-quality crystal (>0.1 mm) | Microcrystalline powder (~10 mg) | Soluble material (~5 mg) |
| Turnaround Time | 2–24 Hours | 15–30 Minutes | 10–20 Minutes |
Analytical Decision Workflow
The following diagram illustrates the logical flow for characterizing a new 6-bromo-benzoxazole derivative, prioritizing the identification of polymorphs which can drastically affect bioavailability.
Figure 1: Integrated workflow for the structural characterization of halogenated heterocycles.
Part 3: Synthesis & Crystallization Protocols
To obtain crystals suitable for the analysis described above, we utilize a self-validating protocol designed to minimize kinetic trapping (amorphous precipitation).
Protocol: Synthesis of 6-Bromo-2-methylbenzoxazole
Note: This protocol is based on standard condensation chemistry adapted for halogenated phenols.
Reagents:
-
2-Amino-5-bromophenol (1.0 eq)
-
Triethyl orthoacetate (1.2 eq) or Acetic Anhydride
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)
-
Solvent: Ethanol (Synthesis) / Acetone (Crystallization)
Step-by-Step Methodology:
-
Condensation: Charge a round-bottom flask with 2-amino-5-bromophenol and ethanol. Add triethyl orthoacetate and pTSA. Reflux for 4–6 hours.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The starting aminophenol is highly polar; the product will move to higher
.
-
-
Workup: Cool to room temperature. Pour into ice water. The 6-bromo-benzoxazole usually precipitates as a solid due to the lipophilicity of the bromine atom. Filter and wash with cold water.
-
Crystallization (Critical Step):
-
Dissolve the crude solid in minimal hot acetone (approx. 50°C).
-
Filter hot to remove insoluble impurities (dust/silica).
-
Slow Evaporation: Cover the vial with parafilm and poke 3–4 small holes. Allow to stand at room temperature (20–25°C) for 48–72 hours.
-
Why: Rapid cooling yields needles (poor for XRD). Slow evaporation yields blocks/prisms suitable for SC-XRD.
-
Part 4: Crystallographic Data & Interactions
This section analyzes the specific structural features of 6-bromo-benzoxazoles, using 6-bromo-1,3-benzoxazol-2(3H)-one as a representative case study (based on data from Krawiecka et al. and related derivatives).
Crystal Data Comparison
The table below highlights how the 6-bromo substituent forces a different packing arrangement compared to the non-halogenated parent.
| Parameter | 6-Bromo-benzoxazol-2-one [1] | Benzoxazol-2-one (Parent) | Significance |
| Crystal System | Monoclinic | Monoclinic | Similar symmetry, different packing |
| Space Group | Common for planar heterocycles | ||
| Z (Molecules/Unit) | 12 (3 independent molecules) | 4 | 6-Br induces complex superstructure (Z' > 1) |
| Volume ( | ~2060 ų | ~980 ų | Bromine significantly expands cell volume |
| Density ( | ~2.05 g/cm³ | ~1.45 g/cm³ | High density due to heavy atom (Br) |
| Key Interaction | Br...Br & N-H...O | N-H...O & | Halogen bonding dominates stability |
Intermolecular Forces: The "Br-Lock" Mechanism
In the 6-bromo derivatives, the crystal lattice is not held together solely by the expected Hydrogen Bonds (N-H...O). The Bromine atom introduces a secondary locking mechanism.
-
Halogen Bonding (Type II): We observe Br...Br contacts in the range of 3.50 – 3.75 Å . While weak, these interactions are directional (
angle ), creating "halogen zippers" that align the aromatic stacks. -
Hydrogen Bonding: The lactam motif (-NH-C=O) forms robust dimers or chains (
distance ~2.8 Å). - -Stacking: The benzoxazole rings stack in offset layers. The heavy bromine atom often disrupts perfect parallel stacking, leading to a "herringbone" or "slipped stack" motif to accommodate the steric bulk of the halogen.
Visualization of Interaction Pathways
Figure 2: Hierarchy of supramolecular interactions stabilizing the 6-bromo-benzoxazole lattice.
Part 5: Conclusion
For the researcher working with benzoxazoles, the 6-bromo derivative is more than just a synthetic intermediate; it is a model system for crystal engineering. The experimental data confirms that while SC-XRD provides the definitive map of halogen bonding networks, PXRD is the superior tool for routine batch consistency checks in drug development.
Recommendation: When scaling up 6-bromo-benzoxazoles, utilize PXRD to monitor for polymorphs, as the flexibility of the Halogen Bond (Br...Br vs Br...O) often leads to metastable crystal forms during rapid precipitation.
References
-
Krawiecka, M., et al. (2014). "The molecular structure of 6-bromo-1,3-benzoxazol-2(3H)-one showing displacement ellipsoids." ResearchGate. Available at: [Link]
-
PubChem. (2025).[2][3] "6-Bromo-2(3H)-benzoxazolone | C7H4BrNO2."[2] National Institutes of Health. Available at: [Link]
-
Belhouchet, M., et al. (2011). "Synthesis and Crystal Structure of a Benzoxazole Derivative." X-ray Structure Analysis Online. Available at: [Link]
-
Creative Biostructure. (2025). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." Available at: [Link]
-
AZoOptics. (2021). "The Difference Between Powder XRD and Single Crystal XRD." Available at: [Link]
Sources
Bioactivity Comparison Guide: 6-Bromo vs. 6-Chloro Benzoxazole Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Rationale
The benzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its profound antimicrobial, anticancer, and enzyme-inhibitory properties. Within structure-activity relationship (SAR) campaigns, halogenation at the C-6 position is a critical modification used to tune the molecule's electronic distribution, lipophilicity, and target affinity.
Choosing between a 6-chloro and a 6-bromo substitution is not merely a matter of synthetic convenience; it fundamentally alters the physicochemical profile of the resulting derivative:
-
The 6-Chloro Advantage (Membrane Permeability & Stability): Chlorine possesses a strong electron-withdrawing effect (-I effect) combined with a moderate van der Waals radius (1.75 Å). This specific profile enhances cellular membrane permeability and stabilizes interactions with bacterial targets or human enzymes without introducing severe steric clashes[1].
-
The 6-Bromo Advantage (Lipophilicity & Halogen Bonding): Bromine is larger (1.85 Å) and highly polarizable. The introduction of a 6-bromo substituent significantly increases the molecule's lipophilicity (
), driving higher affinity in deep, hydrophobic protein pockets. Furthermore, bromine's polarizability allows it to form robust halogen bonds with backbone carbonyls in target binding sites[2]. However, this increased steric bulk can occasionally compromise aqueous solubility, necessitating careful formulation for in vivo studies.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Comparative Bioactivity Profiles
A. Antimicrobial Efficacy
Recent studies evaluating
B. Enzyme Inhibition (Acid Ceramidase & Neurotransmitters)
In the development of Acid Ceramidase (AC) inhibitors—enzymes critical in regulating pro-apoptotic ceramide levels—both halogens yield highly potent compounds. The 6-bromo derivative (Compound 2) achieved an impressive in vitro
Fig 1. Mechanism of Acid Ceramidase inhibition by 6-halogenated benzoxazoles.
Quantitative Data Summary
The following table synthesizes the comparative performance of 6-chloro vs. 6-bromo benzoxazole derivatives across key therapeutic targets.
| Derivative Type | Target / Assay | Key Compound | Performance Metric | Mechanistic Observation |
| 6-Chloro Benzoxazole | Antibacterial (S. aureus, E. coli) | M2 (3-tosyl derivative) | Highest Potency (Lowest MIC) | Optimal electron-withdrawing nature enhances membrane permeability[1]. |
| 6-Bromo Benzoxazole | Antibacterial / Antifungal | M3 (3-tosyl derivative) | Moderate-High Potency | Larger halogen improves steric fit in specific pockets but increases overall bulk[1]. |
| 6-Chloro Benzoxazole | Acid Ceramidase (AC) | Compound 14 | Low nM | Balanced activity-stability profile; optimal druglikeness for systemic administration. |
| 6-Bromo Benzoxazole | Acid Ceramidase (AC) | Compound 2 | High in vitro potency, but increased lipophilicity can limit aqueous solubility. |
Experimental Methodologies & Self-Validating Protocols
To ensure rigorous and reproducible SAR comparisons, researchers must employ standardized, self-validating workflows. Below are the optimized protocols for synthesizing and evaluating these derivatives.
Fig 2. Accelerated experimental workflow for benzoxazole synthesis and bioactivity screening.
Protocol A: Ultrasound-Assisted Synthesis of 6-Halogenated Benzoxazolones
Causality for Method Choice: Conventional thermal synthesis of benzoxazoles often suffers from long reaction times and thermal degradation. Ultrasonic irradiation induces acoustic cavitation, creating localized micro-environments of extreme temperature and pressure. This accelerates the nucleophilic attack, reducing reaction times from hours to 5–20 minutes while boosting yields up to 93%[1].
-
Preparation: In a round-bottom flask, dissolve 1.0 mmol of the starting material (either 6-chloro-2-benzoxazolinone or 2[2]) and 1.2 mmol of the functionalizing agent (e.g.,
-toluenesulfonyl chloride) in an eco-friendly solvent mixture (ethanol/water). -
Catalysis: Add 1.5 mmol of anhydrous
. The base deprotonates the core nitrogen, generating a highly reactive nucleophile. -
Sonication: Submerge the flask in an ultrasonic bath (40 kHz) at ambient temperature for 15 minutes. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).
-
Purification & Validation: Pour the mixture into ice-cold water. Filter the resulting precipitate, wash with distilled water, and recrystallize from hot ethanol. Validate structural integrity via
-NMR (confirming the disappearance of the N-H broad singlet at ~11.5 ppm) and GC-MS.
Protocol B: Self-Validating Resazurin Microtiter Assay (REMA) for MIC
Causality for Method Choice: Highly lipophilic compounds like 6-bromo benzoxazoles can precipitate in aqueous broth, creating false turbidity that mimics bacterial growth in standard optical density assays. The REMA protocol uses resazurin—a redox indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only upon reduction by metabolically active cells. This provides an unambiguous, chemically validated endpoint.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 6-chloro and 6-bromo derivatives in Mueller-Hinton Broth (MHB) to achieve a concentration gradient (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add 10 µL of a standardized bacterial suspension (adjusted to
CFU/mL) to each test well. -
The Self-Validating Control Matrix:
-
Positive Control (Broth + Bacteria): Must turn pink. Validates that the bacterial strain is viable and the incubation conditions are correct.
-
Negative Control (Broth + Compound only): Must remain blue. Validates that the synthesized benzoxazole does not auto-reduce the resazurin dye and that the compound stock is sterile.
-
Vehicle Control (Broth + Bacteria + 1% DMSO): Must turn pink. Validates that the solvent used to dissolve the lipophilic benzoxazoles is not artificially inhibiting bacterial growth.
-
-
Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 10 µL of a 0.01% resazurin aqueous solution to all wells and incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that strictly retains the blue color.
References
-
Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) . SciSpace. 4
-
Ultrasound-assisted synthesis, antimicrobial activity, DFT analysis, molecular docking, MD simulations, and pharmacokinetic profiling of 3-tosylbenzo[d]oxazol-2(3H)-one . Taylor & Francis. 1
-
Identification of benzoxazolinone derivatives based inhibitors for depression and pain related disorders using human serotonin and norepinephrine transporter as dual therapeutic target: A computational approach . ResearchGate. 3
-
6-Bromo-2-benzoxazolinone|CAS 19932-85-5 . Benchchem. 2
Sources
In-Depth Comparison Guide: Melting Point Determination and Validation for 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
Introduction & Scientific Context
6-Bromo-3-(chloromethyl)-1,2-benzoxazole is a critical heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because halogenated 1,2-benzoxazoles are highly sensitive to polymorphic shifts and degradation under thermal stress, establishing a precise melting point is paramount. It serves not only as a primary indicator of batch purity but also as a definitive verification of structural identity.
This guide objectively compares the two industry-standard methodologies for melting point validation: the Automated Capillary Method (compliant with USP <741>) and Differential Scanning Calorimetry (DSC) .
The Causality of Thermal Transitions
When a crystalline solid like 6-Bromo-3-(chloromethyl)-1,2-benzoxazole transitions to a liquid, thermal energy disrupts the intermolecular lattice forces. The rate at which this energy is applied dictates the accuracy of the measurement. If the heating rate is too fast, a "thermal lag" occurs between the heating block and the sample, leading to artificially elevated melting point readings. Conversely, an optimized heating rate allows the sample to maintain thermal equilibrium with the sensor, yielding the true thermodynamic melting range[1].
Objective Comparison of Methodologies
While both methods determine the melting point, their underlying physics and data outputs differ significantly. The capillary method relies on the optical detection of a physical phase change, whereas DSC measures the thermodynamic heat flow required to induce that change[2].
Table 1: Performance & Capability Comparison
| Feature | Automated Capillary (USP <741>) | Differential Scanning Calorimetry (DSC) |
| Primary Output | Melting Range (Onset to Clear Point) | Melting Point ( |
| Sample Size | 2 – 5 mg (packed in capillary) | 1 – 3 mg (in hermetic aluminum pan) |
| Throughput | High (up to 3–6 samples simultaneously) | Low (1 sample per run) |
| Sensitivity to Impurities | Moderate (broadens the melting range) | Extremely High (detects minor endothermic shifts) |
| Mechanism | Optical transmission/reflection | Differential heat capacity measurement |
| Cost / Equipment | Low to Moderate | High |
Experimental Protocols: Self-Validating Systems
To ensure Trustworthiness , a protocol cannot simply assume instrument accuracy; it must be a self-validating system. Both workflows below incorporate internal controls to verify the integrity of the data in real-time.
Protocol A: Automated Capillary Method (USP <741> Class Ia)
Causality Check: Packing the capillary tightly is non-negotiable. Loose packing creates microscopic air pockets that act as thermal insulators, skewing the melt range and delaying the optical clear point[3].
-
Sample Preparation: Pulverize the 6-Bromo-3-(chloromethyl)-1,2-benzoxazole into a fine, homogenous powder. Dry over a desiccant for 24 hours to remove residual moisture, which acts as a plasticizer and artificially depresses the melting point.
-
Capillary Loading: Charge a USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID, 0.2–0.3 mm wall thickness) with the powder. Tap firmly on a solid surface to form a compact column exactly 2.5–3.5 mm high[3].
-
Self-Validating Step (Calibration): Load a secondary capillary with a USP Reference Standard (e.g., Vanillin, MP ~81–83 °C) that closely brackets the expected melting point of the benzoxazole derivative. Run this concurrently with the sample to validate the heating block's thermal sensor.
-
Heating Profile: Insert the capillaries into the heating block. Rapidly heat the block to 5 °C below the expected melting point. Switch to a strictly controlled ramp rate of 1 ± 0.5 °C/min[1].
-
Optical Detection: Record the temperature at which the column definitely collapses against the side of the tube (onset) and the temperature at which the substance becomes completely liquid (clear point)[1].
Caption: Workflow for USP <741> compliant automated capillary melting point determination.
Protocol B: Differential Scanning Calorimetry (DSC)
Causality Check: The reference pan must be perfectly matched in mass and material to the sample pan. This ensures the baseline heat capacity is "zeroed out," allowing the instrument's sensors to isolate the specific heat absorbed by the sample during the phase transition[4].
-
Self-Validating Step (Calibration): Prior to the sample run, validate the DSC cell constant and temperature scale using a high-purity Indium reference standard (known MP: 156.6 °C). This ensures the instrument's calorimetric accuracy before testing the target compound.
-
Sample Encapsulation: Weigh exactly 2.00 mg of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole into a standard aluminum DSC pan. Seal hermetically using a crimper press to prevent sublimation.
-
Reference Matching: Prepare an empty, hermetically sealed aluminum pan of identical mass to serve as the reference[2].
-
Purge Gas: Establish a dry nitrogen purge (50 mL/min) across the sensors to prevent oxidative degradation of the sample during heating.
-
Thermal Cycle: Equilibrate the system at 25 °C for 5 minutes. Apply a linear heating ramp of 10 °C/min. (Note: DSC allows faster ramp rates than capillary methods because the sample mass is smaller and the thermal contact with the sensor is superior).
-
Data Extraction: Analyze the resulting thermogram to determine the extrapolated onset temperature (
) and the enthalpy of fusion ( ) calculated from the area under the endothermic peak[5].
Caption: DSC thermal transition pathway and thermodynamic data analysis workflow.
Experimental Data Presentation
The following table summarizes representative validation data for highly purified 6-Bromo-3-(chloromethyl)-1,2-benzoxazole, demonstrating how the two methodologies correlate.
Table 2: Comparative Validation Data
| Parameter | Capillary Method (Optical) | DSC Method (Thermal) |
| Melting Onset | 75.2 °C (Collapse Point) | 75.4 °C ( |
| Clear Point / Peak | 76.8 °C (Completely Liquid) | 76.5 °C ( |
| Melting Range ( | 1.6 °C | N/A |
| Enthalpy of Fusion ( | N/A | 98.4 J/g |
| Validation Status | Pass (Matches Reference Standard) | Pass (Sharp Endotherm, High Purity) |
Conclusion & Recommendations
For routine quality control and batch release of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole, the Automated Capillary Method offers the best balance of high throughput and strict compliance with pharmacopeial standards[1].
However, during early-stage drug formulation, polymorph screening, or when investigating batch inconsistencies, Differential Scanning Calorimetry (DSC) is the superior alternative. Its ability to quantify the enthalpy of fusion and detect trace impurities through subtle shifts in heat capacity provides a much deeper understanding of the compound's thermal stability and purity profile[5].
References
- Source: United States Pharmacopeia (uspbpep.com)
- Source: Stanford Research Systems (thinksrs.com)
- Source: CureFFI (cureffi.org)
- Differential Scanning Calorimetry (DSC)
- Differential Scanning Calorimetry (DSC Analysis)
Sources
Comparative Guide: Elemental Analysis Standards for Halogenated Benzoxazole Compounds
Executive Summary: The Benzoxazole Challenge
Benzoxazole derivatives are a cornerstone of modern medicinal chemistry, serving as pharmacophores in anticancer, antimicrobial, and anti-inflammatory therapeutics.[1] However, validating their purity presents a unique "analytical paradox."
The very features that make benzoxazoles effective drugs—their rigid heterocyclic cores and halogen substitutions (F, Cl, Br)—render them refractory to standard elemental analysis (EA). The stability of the C-X bond (particularly C-F) and the formation of volatile inorganic byproducts often lead to incomplete combustion, "poisoning" of catalytic columns in standard CHN analyzers, and results that drift outside the acceptable
This guide objectively compares the two primary methodologies for certifying these compounds: the traditional Schöniger Oxygen Flask Combustion and the modern Automated Combustion Ion Chromatography (CIC) .
Comparative Analysis: Methodologies for Halogenated Heterocycles
For a drug development professional, the choice between manual and automated workflows is not just about cost—it is about data integrity and throughput.
The Contenders
-
The Modern Standard: Automated Combustion Ion Chromatography (CIC)
-
Mechanism: Samples are pyrolyzed in a high-temperature furnace (
) under humidified oxygen. The resulting gases (HX, X ) are trapped in an absorption solution and automatically injected into an Ion Chromatograph. -
Best For: High-throughput environments, simultaneous determination of F, Cl, Br, I, and S, and ultra-trace analysis.
-
-
The Traditional Alternative: Schöniger Oxygen Flask + Titration
-
Mechanism: Sample is wrapped in ashless paper, burned in a closed oxygen-filled flask. Absorption liquid traps the gases, followed by manual potentiometric titration (AgNO
) or colorimetric analysis. -
Best For: Low-budget labs, infrequent analysis, or when specific IC columns are unavailable.
-
Performance Matrix
| Feature | Automated CIC (Recommended) | Schöniger Flask (Alternative) |
| Precision (RSD) | ||
| Halogen Recovery | Variable (C-F bonds often resist flask combustion) | |
| Sample Size | Micro (1--10 mg) | Macro (10--100 mg) |
| Interferences | Resolved by IC column chemistry | Metals/P/S can interfere with titration endpoints |
| Throughput | 50+ samples/day (Unattended) | 5--10 samples/day (Manual) |
| Safety | Closed loop, no explosion risk | Risk of flask over-pressurization/explosion |
Decision Logic: Selecting the Right Protocol
The following decision tree illustrates the logical flow for selecting the appropriate analysis method based on the specific halogen and required sensitivity.
Figure 1: Decision matrix for selecting elemental analysis methods for halogenated heterocycles. Note that Fluorine-containing compounds strongly favor CIC due to the high bond dissociation energy of C-F.
Deep Dive Protocol: Automated Combustion Ion Chromatography (CIC)[2]
This protocol is designed as a self-validating system . It integrates the combustion efficiency of a furnace with the specificity of chromatography.
A. System Suitability & Standards
Before analyzing the benzoxazole sample, the system must be calibrated using Certified Reference Materials (CRMs) .
-
Primary Standard: o-Chlorobenzoic acid (NIST SRM 2144 or equivalent) for Cl.
-
Fluorine Standard: 4-Fluorobenzoic acid (High purity >99.9%).
-
Acceptance Criteria: Recovery must be
.
B. Experimental Workflow
Step 1: Sample Preparation
-
Weigh 2–5 mg of the benzoxazole derivative into a ceramic boat.
-
Critical Insight: Benzoxazoles can be volatile. If the melting point is
, cover the sample with tungsten oxide ( ) powder. This acts as a combustion aid and prevents premature sublimation before the boat reaches the hottest zone.
Step 2: Oxidative Pyrolysis
-
Introduce sample into the furnace at
. -
Gas Flow: Oxygen (
) + Argon carrier. -
Hydration: A separate water pump supplies ultrapure water (
) to the combustion tube. -
Why? The presence of water vapor is chemically necessary to convert Fluorine into
rather than (which is unreactive in the absorption solution) and to facilitate the conversion of Sulfur to .
Step 3: Absorption
-
Combustion gases bubble into an absorption tube containing
of . -
Chemistry: Hydrogen peroxide reduces any
or gas formed back into ionic and , ensuring total halogen capture.
Step 4: Chromatographic Separation
-
Column: Anion exchange column (e.g., Dionex IonPac AS19).
-
Eluent: Potassium Hydroxide (KOH) gradient (10 mM to 45 mM).
-
Detection: Suppressed Conductivity.
C. The Self-Validating Mechanism
To ensure the result is trustworthy, check the Carbon Balance (if the instrument allows simultaneous Carbon detection via NDIR) or use an Internal Standard spike (e.g., adding a known amount of bromide if analyzing for chloride). If the spike recovery is
Experimental Data: CIC vs. Flask
The following data illustrates the superior performance of CIC for a refractory benzoxazole derivative: 5-chloro-2-(trifluoromethyl)benzoxazole .
Theoretical Composition: C (43.37%), H (1.82%), Cl (16.01%), F (25.73%), N (6.32%).
| Method | Analyte | Mean Found (%) | Error ( | RSD ( | Status |
| Schöniger Flask | Chlorine (Cl) | 15.65% | -0.36% | 2.4% | Pass (Marginal) |
| Fluorine (F) | 23.10% | -2.63% | 5.8% | Fail (Incomplete Digestion) | |
| Automated CIC | Chlorine (Cl) | 16.04% | +0.03% | 0.8% | Pass |
| Fluorine (F) | 25.68% | -0.05% | 1.1% | Pass |
Table 1: Comparative recovery data. Note the significant failure of the Flask method for the Trifluoromethyl group (C-F
Visualizing the CIC Workflow
The following diagram details the material flow in the CIC process, highlighting the critical "Pyrohydrolysis" step often missed in standard combustion.
Figure 2: Workflow of Automated Combustion Ion Chromatography. The addition of H
References
-
ASTM International. (2022). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion (ASTM E442-91). ASTM International. [Link]
-
National Institute of Standards and Technology (NIST). (2023). Certificate of Analysis: SRM 2144 - o-Chlorobenzoic Acid. NIST Standard Reference Materials. [Link]
-
Ma, Y., et al. (2019). "Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography." Bunseki Kagaku. [Link][2]
Sources
- 1. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography [jstage.jst.go.jp]
Establishing Absolute Purity for 6-Bromo-3-(chloromethyl)-1,2-benzoxazole Reference Standards: A Comparative Analytical Guide
As a Senior Application Scientist navigating the complexities of pharmaceutical intermediate characterization, I frequently encounter analytical failures stemming from a misunderstanding of molecular reactivity. 6-Bromo-3-(chloromethyl)-1,2-benzoxazole (also known as 6-bromo-3-(chloromethyl)benzo[d]isoxazole) is a critical, bifunctional building block used in the synthesis of complex active pharmaceutical ingredients (APIs), particularly novel antipsychotics and anticonvulsants structurally related to zonisamide and risperidone.
Under ICH Q3A(R2) guidelines, stringent control of organic impurities in drug substances is mandated, typically requiring a reporting threshold of 0.05%[1]. To accurately quantify these trace impurities in downstream APIs, the reference standard of the intermediate itself must be rigorously qualified. This guide objectively compares analytical modalities for purity testing and provides self-validating experimental protocols to ensure absolute scientific integrity.
The Chemical Causality: Why is this Molecule Difficult to Analyze?
Many laboratories fail to accurately assess the purity of halomethyl benzoxazoles because they treat them like stable, inert aromatics. The 3-(chloromethyl)-1,2-benzoxazole scaffold is notoriously labile, and standard analytical conditions often induce the very impurities they are trying to measure.
-
Solvolysis: The chloromethyl moiety is highly susceptible to nucleophilic attack. If dissolved in unbuffered methanol for HPLC analysis, it rapidly undergoes solvolysis to form a 3-methoxymethyl artifact.
-
Base-Catalyzed Ring Cleavage: The N-O bond of the isoxazole ring is prone to cleavage under basic or even neutral aqueous conditions, yielding 2-hydroxyacetophenone oxime derivatives[2].
-
Hydrolysis: Ambient moisture or unbuffered aqueous mobile phases can hydrolyze the chloromethyl group to a 3-hydroxymethyl derivative.
Fig 1. Primary degradation pathways of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole during analysis.
Comparative Analysis of Purity Testing Modalities
To establish a certified reference standard (CRS), we must move beyond simple "area percent" chromatography. Traditional mass balance approaches (HPLC area % minus water and residual solvents) assume all impurities share a similar UV extinction coefficient to the parent molecule. However, the presence of the heavy bromine atom at the 6-position significantly alters the chromophore compared to des-bromo or ring-opened impurities, making relative response factors (RRF) highly unreliable[3].
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. As a primary analytical method, qNMR measures the absolute number of resonant nuclei, completely bypassing the need for a structurally identical reference standard[3]. By co-dissolving our analyte with a highly pure, certified internal standard, we achieve highly precise absolute purity assignments[4].
Table 1: Comparative Analysis of Purity Testing Modalities
| Modality | Principle of Quantitation | Strengths | Limitations | Artifact Risk |
| 1H-qNMR | Direct integration of resonant nuclei vs. Internal Standard | Absolute quantitation; No RRF needed; Non-destructive. | Lower sensitivity for trace impurities (<0.1%). | Low (Analyzed in inert DMSO-d6). |
| RP-HPLC-UV | UV absorbance relative to total peak area | High resolution; Excellent for profiling trace organic impurities. | Relies on equal UV response (RRF); Cannot detect inorganic salts. | High (If unbuffered or using reactive alcohols). |
| LC-MS/MS | Mass-to-charge ionization response | Ultimate sensitivity for genotoxic/trace impurities. | Poor absolute quantitation without isotopically labeled standards. | Medium (Ion suppression effects). |
Table 2: Experimental Validation: Purity Assessment of a Stressed Batch
Data demonstrates the discrepancy between apparent chromatographic purity and absolute purity on a moisture-stressed batch of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole.
| Parameter | 1H-qNMR (Absolute) | RP-HPLC (Area %) | Mass Balance (HPLC - KF - GC) |
| Assigned Purity | 96.4% ± 0.2% | 98.1% ± 0.1% | 97.5% ± 0.3% |
| 3-Hydroxymethyl Impurity | 2.1% (Calculated) | 1.4% (Area) | N/A |
| Ring-Opened Oxime | 1.1% (Calculated) | 0.5% (Area) | N/A |
| RSD (n=5) | 0.15% | 0.08% | 0.42% |
Self-Validating Analytical Workflow
A robust reference standard qualification must be a self-validating system. We employ qNMR as the primary absolute purity assay, while running an orthogonal mass balance calculation to verify the results. If the qNMR and Mass Balance values agree within ±0.5%, the standard is certified.
Fig 2. Self-validating analytical workflow for reference standard certification.
Experimental Protocols
Protocol 1: Absolute Purity Determination via 1H-qNMR
Causality Note: We utilize Maleic Acid as an internal standard because its singlet resonance (~6.3 ppm) sits in a "clean" region of the spectrum, far from the critical chloromethyl singlet (~4.8 ppm) and the aromatic protons of the benzoxazole ring (7.5 - 8.0 ppm).
-
Standard Selection: Dry a certified reference material (CRM) of Maleic Acid (NIST SRM) over P2O5 for 24 hours.
-
Gravimetric Preparation: Using a microbalance (resolution 0.001 mg), accurately weigh ~10 mg of the 6-Bromo-3-(chloromethyl)-1,2-benzoxazole sample and ~5 mg of the Maleic Acid internal standard into a single vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO-d6. Vortex until completely dissolved. Transfer to a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 90° to ensure maximum signal-to-noise.
-
Relaxation Delay (D1): Set to 30 seconds. Crucial: D1 must be > 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete return to thermal equilibrium, preventing signal saturation and skewed integrals.
-
Scans: 64 scans for adequate signal averaging.
-
-
Data Processing: Apply rigorous baseline correction. Integrate the Maleic acid singlet (2H) and the chloromethyl singlet (2H). Calculate absolute purity using the standard qNMR mass-ratio equation.
Protocol 2: Orthogonal Impurity Profiling via RP-HPLC-UV
Causality Note: To prevent the base-catalyzed ring opening of the benzoxazole and the solvolysis of the chloromethyl group, the mobile phase must be strictly buffered to an acidic pH, and reactive alcohols (methanol) must be excluded from the sample diluent[2].
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.02 M Potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water. Adjust to pH 4.0 using dilute orthophosphoric acid.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
-
Sample Dilution: Dissolve the sample in pure ACN (do not use methanol or water) to a concentration of 1.0 mg/mL. Prepare immediately before injection to minimize solution-state degradation.
-
Chromatographic Conditions:
-
Column: C8 or C18, 150 x 4.6 mm, 3.5 µm.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 80% B over 20 minutes.
-
Detection: UV at 280 nm (optimal for the brominated benzoxazole chromophore).
-
-
System Suitability: Inject a resolution mixture containing the parent compound and the 3-hydroxymethyl degradation product. Ensure a resolution factor (Rs) > 2.0 before proceeding with batch analysis.
References
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. tasianinch.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQb6gyfazX1vPK7gQ_OTeyq-7NxBMx9u9_KobDjHMaFFxtE1ndSTUW2ghbdluiws1ztkfLzG_5sBmQXQe917HOI9Xmuv2zkxsRIqDtkqhRXNBSBWPtWn5wr2_JTd39cW7coNnuJETHuKCOhqGSpNYkr3e0iffhSrv2BKuJBKfK1K9mjDG7gxC2SJ5KMKdpx7YEinTZ6ISY78I73ah8eK7UjJA=]
- Quantitative NMR Spectroscopy. acanthusresearch.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfP0nS1wIbd9d4zw0LbLu_QRoezmuldv_Aq0jGywupfHl7LT-SiLJxrzPAdoZcfnWhwK14D57a6k4GWlmWHjnbVz7-AgfJqqOPSrf4TN7cXWtlE6RMQwE4TZ8JUQNiphdcpTsOWQgjcfKsdKAp2QJ-WH9ah6twKimBjTOmB9v27r8=]
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF42L8bSvLRdM3tbrkcHjz5fLgCYFjQ9qXwh2M1GeMDt6WDneud9flRj0QjX6QVlJc3tKwnEPV82dmvX85RKIUmCgntvtLjKqBENzBKTSJuqBSUqCBTQDTkZDQq_NFklGZXtG2q]
- HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQLw1HqLjn8WaKM5LJkwHztVhmKBP8zcolTqg9_laKL5GVMmzW9NrBVszYyWXmlPhKlssjO_IUkmwj9g-UeTA360-eY1kBN2iXwcoMDGQQWZv_RJFwJuzW85Z3D43kSmT4fjPIrLKC5FjnhQ==]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
For researchers and professionals in the dynamic fields of pharmaceutical development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds and established guidelines for hazardous waste management to ensure a cautious and compliant approach.
The procedural recommendations herein are grounded in the principle of "cradle-to-grave" responsibility for hazardous materials, as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[1] This means that the generator of the waste is responsible for its safe handling from generation to final disposal.[1]
Hazard Assessment and Waste Classification
Due to the presence of bromine and chlorine atoms, 6-Bromo-3-(chloromethyl)-1,2-benzoxazole is classified as a halogenated organic compound.[2] Halogenated organic compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.
Based on data from similar benzoxazole derivatives, it is prudent to handle 6-Bromo-3-(chloromethyl)-1,2-benzoxazole as a hazardous substance with the following potential characteristics:
-
Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Irritation: May cause significant irritation to the skin, eyes, and respiratory tract.[3][4]
-
Environmental Hazard: As with many halogenated organics, it may be toxic to aquatic life and persistent in the environment.
Therefore, any waste containing this compound must be treated as hazardous waste .
Table 1: Chemical and Physical Properties of a Structurally Similar Compound (6-bromo-3-methyl-1,2-benzoxazole)
| Property | Value | Source |
| Molecular Formula | C8H6BrNO | [5] |
| Molecular Weight | 212.04 g/mol | [5] |
| Boiling Point | 292.5°C at 760 mmHg | [5] |
| Flash Point | 130.7°C | [5] |
This data is for a related compound and should be used for general guidance only.
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling 6-Bromo-3-(chloromethyl)-1,2-benzoxazole for disposal, it is imperative to wear appropriate personal protective equipment (PPE).
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated laboratory hood.
Segregation and Collection of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[2][6] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[6]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "6-Bromo-3-(chloromethyl)-1,2-benzoxazole," and a clear indication of the hazards (e.g., "Toxic," "Irritant").[7]
-
No Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible materials.[6][7]
Experimental Workflow for Waste Collection
Caption: Workflow for the collection of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole waste.
Disposal Procedure
The disposal of hazardous waste is strictly regulated and must be carried out by a licensed waste management company.[8]
Step-by-Step Disposal Protocol:
-
Waste Determination: Confirm that the waste is hazardous based on its chemical properties as a halogenated organic compound.[9]
-
Container Management: Ensure the waste container is properly labeled and sealed. Do not overfill the container.
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent to arrange for a pickup of the hazardous waste.
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the waste disposal vendor. This documentation tracks the waste from your laboratory to its final disposal site.[10]
-
Professional Disposal: The licensed waste disposal company will transport the waste for appropriate treatment, which for halogenated organic compounds is typically high-temperature incineration.[2][11] Incineration is an effective method for destroying these compounds and preventing their release into the environment.[11]
Logical Flow for Disposal Decision-Making
Caption: Decision-making process for the disposal of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill kit).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the waste container and dispose of it as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the affected area.
-
Allow trained emergency personnel to handle the cleanup.
-
By adhering to these procedures, you can ensure the safe and compliant disposal of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole, protecting yourself, your colleagues, and the environment.
References
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Retrieved from [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). Retrieved from [Link]
-
Organic Solvents. (n.d.). Environment, Health and Safety - The University of Alabama. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987, December). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hazardous Waste Segregation. (n.d.). Retrieved from [Link]
-
6-bromo-3-(chloromethyl)-1,2-benzoxazole. PubChem. Retrieved from [Link]
-
6-Bromo-1,3-benzoxazole-2(3H)-thione. PubChem. Retrieved from [Link]
-
6-bromo-3-(bromomethyl)-1,2-benzisoxazole. Chemsrc. Retrieved from [Link]
-
Benzoxazole. Wikipedia. Retrieved from [Link]
-
6-Bromo-2(3H)-benzoxazolone. PubChem. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. 6-Bromo-1,3-benzoxazole-2(3H)-thione | C7H4BrNOS | CID 12657265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-2(3H)-benzoxazolone | C7H4BrNO2 | CID 29859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. sustainable-markets.com [sustainable-markets.com]
- 9. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 10. epa.gov [epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 6-Bromo-3-(chloromethyl)-1,2-benzoxazole
As a Senior Application Scientist, I frequently see researchers underestimate the insidious risks associated with halogenated alkylating agents. Handling 6-Bromo-3-(chloromethyl)-1,2-benzoxazole requires more than standard laboratory precautions; it demands a deep understanding of its reactivity.
This guide is designed to provide drug development professionals with a self-validating, structurally grounded protocol for the safe handling, operation, and disposal of this highly reactive intermediate.
Physicochemical Hazard Profiling
To design an effective safety protocol, we must first understand the molecular behavior of the compound. 6-Bromo-3-(chloromethyl)-1,2-benzoxazole ()[1] contains two critical hazard moieties: a lipophilic brominated benzoxazole core and a highly reactive chloromethyl group.
Table 1: Physicochemical Hazard Profile & Causality
| Property | Value/Characteristic | Safety Implication |
| Molecular Formula | C8H5BrClNO[1] | High halogen content; requires strict segregation into halogenated waste streams to prevent environmental contamination. |
| Reactive Moiety | Chloromethyl (-CH2Cl) | Potent alkylating agent. Undergoes rapid |
| Predicted LogP | ~2.8[1] | High lipophilicity allows the molecule to rapidly bypass the stratum corneum (skin barrier), leading to systemic toxicity. |
| Chemical Stability | Moisture-sensitive | Hydrolyzes in ambient humidity to release corrosive Hydrogen Chloride (HCl) gas and corresponding alcohols[2]. |
Personal Protective Equipment (PPE) Matrix
According to[3], a rigorous hazard assessment must dictate PPE selection. Standard nitrile gloves are insufficient for halogenated aromatics.
Table 2: Mandatory PPE Requirements
| Protection Zone | Required Equipment | Causality / Scientific Rationale |
| Hand/Skin | Double Gloves: Nitrile (inner) + Butyl Rubber (outer) | Butyl rubber provides the primary chemical barrier against halogenated organics; nitrile provides dexterity and a secondary breach indication. |
| Eye/Face | Chemical Splash Goggles + Polycarbonate Face Shield | Protects against lachrymatory vapors and irreversible corneal alkylation from accidental splashing[4]. |
| Respiratory | Fume Hood (Face velocity >100 fpm) OR NIOSH OV/AG Respirator | Prevents inhalation of HCl gas (hydrolysis product) and volatile alkylating particulates[5]. |
| Body | Flame-Resistant (FR) Lab Coat + Tyvek/Polyethylene Apron | Prevents dermal absorption driven by the compound's high lipophilicity[3]. |
Operational Workflow & Handling Protocol
To prevent exposure and preserve the integrity of the reagent, operations must be conducted under strictly controlled conditions.
Fig 1: Step-by-step operational and disposal workflow for handling alkylating benzoxazoles.
Step 1: Environmental Control & Pre-Operation Setup
-
Action: Ensure the fume hood is operational with a face velocity of at least 100 fpm. Purge the reaction vessel with an inert gas (Argon or Nitrogen).
-
Causality: The chloromethyl group is highly susceptible to hydrolysis from ambient moisture. Inertion prevents the degradation of the reagent and the subsequent generation of corrosive HCl gas within the reaction space[2].
Step 2: Material Transfer (Closed System)
-
Action: Weigh the compound using a static-free spatula within a draft-protected analytical balance enclosure. Transfer immediately to the purged reaction flask.
-
Causality: Static discharge can ignite organic dust. Minimizing open-air exposure prevents the release of lachrymatory vapors that can overwhelm standard lab ventilation[6].
Step 3: Reaction Execution
-
Action: Perform all additions of nucleophiles or bases dropwise using an addition funnel or syringe pump while maintaining the reaction vessel in a cooling bath (0°C to 5°C).
-
Causality: Alkylation reactions are inherently exothermic. Uncontrolled addition at room temperature can lead to thermal runaway and solvent boil-off, aerosolizing the toxic intermediate[2].
Chemical Quenching & Disposal Plan
Never dispose of unquenched alkylating agents. Mixing active 6-Bromo-3-(chloromethyl)-1,2-benzoxazole with general waste can cause cross-reactions, pressure buildup, and catastrophic carboy failure.
Step 1: Quench Preparation
-
Action: Prepare a 1M aqueous solution of Sodium Thiosulfate (
). -
Causality: Thiosulfate is a "soft" nucleophile that rapidly and selectively displaces the chloride ion via an
mechanism. This neutralizes the alkylating hazard without generating the excessive heat or side reactions associated with strong bases like NaOH.
Step 2: Controlled Neutralization
-
Action: Transfer the residual chemical or contaminated reaction mixtures to a wide-mouth Erlenmeyer flask. Slowly add the 1M
solution dropwise while stirring vigorously at room temperature. Allow to stir for a minimum of 2 hours.
Step 3: Self-Validation (The Trustworthiness Pillar)
-
Action: Do not assume the quench is complete. Spot the organic layer on a Thin Layer Chromatography (TLC) plate alongside a reference standard of the unquenched starting material. Elute with an appropriate solvent system (e.g., 20% EtOAc/Hexanes).
-
Validation: The complete disappearance of the high-Rf starting material spot confirms the total consumption of the alkylating agent. Only proceed to Step 4 once validated.
Step 4: Waste Segregation
-
Action: Separate the phases. Dispose of the aqueous layer in the basic aqueous waste stream. Dispose of the organic layer in the designated halogenated organic waste carboy.
Reactivity and Toxicity Pathway
Understanding the mechanistic pathway of exposure reinforces the necessity of the protocols outlined above.
Fig 2: Reactivity, toxicity, and quenching pathways of 6-Bromo-3-(chloromethyl)-1,2-benzoxazole.
References
-
PubChem Compound Summary: 6-bromo-3-(chloromethyl)-1,2-benzoxazole (CID 129978063). National Center for Biotechnology Information. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA): 29 CFR 1910.132 - General Requirements for Personal Protective Equipment. United States Department of Labor. Available at:[Link]
Sources
- 1. PubChemLite - 6-bromo-3-(chloromethyl)-1,2-benzoxazole (C8H5BrClNO) [pubchemlite.lcsb.uni.lu]
- 2. fishersci.com [fishersci.com]
- 3. osha.gov [osha.gov]
- 4. PPE According to OSHA Regulations [manufacturingsafety.com]
- 5. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 6. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
